molecular formula C16H19NO2S B1364720 Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate CAS No. 350990-15-7

Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate

Cat. No.: B1364720
CAS No.: 350990-15-7
M. Wt: 289.4 g/mol
InChI Key: YISMYZGHMHYBHU-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H19NO2S and its molecular weight is 289.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-4-(4-butan-2-ylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-4-10(2)11-5-7-12(8-6-11)13-9-20-15(17)14(13)16(18)19-3/h5-10H,4,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISMYZGHMHYBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396474
Record name methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350990-15-7
Record name methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate: A Prospective Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate. This molecule, belonging to the versatile class of 2-aminothiophenes, represents a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2][3] The strategic incorporation of a sec-butylphenyl group suggests a design aimed at modulating lipophilicity and target engagement. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for a thorough evaluation of this compound's potential.

Introduction to the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a privileged structure in pharmaceutical chemistry, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and cytostatic effects.[2][4][5] Molecules incorporating this heterocycle have shown promise as selective agents against various cancer cell lines, often by inducing apoptosis or causing cell cycle arrest.[4][5] The physicochemical properties of these compounds are paramount, as they govern their absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating their efficacy and safety as potential therapeutic agents.[6][7][8][9][10] This guide will therefore focus on the essential experimental procedures required to build a comprehensive physicochemical profile of this compound.

Synthesis and Structural Elucidation

The most direct and efficient synthetic route to polysubstituted 2-aminothiophenes is the Gewald reaction.[1][11][12] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[11]

For the target compound, the synthesis would logically proceed from 4-sec-butylacetophenone, methyl cyanoacetate, and elemental sulfur, likely catalyzed by a base such as morpholine or diethylamine.

Proposed Synthetic Pathway: Gewald Reaction

The reaction is initiated by a Knoevenagel condensation between the ketone and the methyl cyanoacetate, followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the stable aromatic 2-aminothiophene product.[1][11]

Gewald_Reaction reagents 4-sec-butylacetophenone + Methyl Cyanoacetate + Elemental Sulfur (S8) knoevenagel Knoevenagel Condensation reagents->knoevenagel Step 1 base Base (e.g., Morpholine) base->knoevenagel sulfur_add Sulfur Addition knoevenagel->sulfur_add Step 2 cyclization Cyclization & Tautomerization sulfur_add->cyclization Step 3 product Methyl 2-amino-4-(4-sec-butylphenyl) thiophene-3-carboxylate cyclization->product Final Product

Caption: Proposed Gewald reaction pathway for synthesis.

Structural Verification

Post-synthesis, the compound's identity and purity must be rigorously confirmed using a suite of spectroscopic techniques. Based on analogous structures, the following spectral characteristics are anticipated.[13][14]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include singlets for the amino (-NH₂) and methyl ester (-OCH₃) protons, aromatic protons from the sec-butylphenyl ring, and signals corresponding to the sec-butyl group (a quartet for the methine proton and overlapping signals for the methyl groups). A key singlet for the C5-proton on the thiophene ring should also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Signals will confirm the presence of the carbonyl carbon of the ester, aromatic and aliphatic carbons, and the distinct carbons of the thiophene ring.

  • IR (Infrared) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the primary amine, C=O stretching of the ester, and C-N and C-S bond vibrations.

  • MS (Mass Spectrometry): The molecular ion peak in a high-resolution mass spectrum (HRMS) would provide the exact mass of the compound, confirming its elemental composition.

Core Physicochemical Properties: A Predictive Overview

While experimental data for the title compound is not publicly available, we can predict a range for its key physicochemical properties based on data for similar 2-aminothiophene-3-carboxylate derivatives.[15][16][17][18] These properties are critical for predicting a drug's behavior in a biological system.[9][10]

Physicochemical PropertyPredicted Value/RangeSignificance in Drug Discovery
Molecular Weight ~303.4 g/mol Influences absorption and diffusion across membranes; generally, values < 500 Da are preferred for oral bioavailability.[10]
Melting Point (°C) 80 - 120Indicates purity and lattice energy of the solid state. A sharp melting range suggests high purity.
logP (Octanol/Water) 4.0 - 5.5Measures lipophilicity. This value is crucial for membrane permeability and target binding but must be balanced to avoid poor solubility and high metabolic clearance.[7][19][20]
Aqueous Solubility Poor to lowAffects dissolution and absorption. Poor solubility is a major challenge in drug development.[21][22][23]
pKa Amine: 1-3 (acidic)Determines the ionization state at a given pH, which impacts solubility, permeability, and receptor interaction.[24][25][26]

Experimental Protocols for Physicochemical Characterization

The following section details the standard operating procedures for determining the essential physicochemical properties of a novel compound like this compound.

Melting Point Determination

The melting point provides a quick, reliable indication of purity. Impurities typically depress and broaden the melting range.[27]

Methodology: Capillary Method

  • Sample Preparation: Finely powder a small amount of the dry, crystalline compound.[28] Pack the powder into a glass capillary tube, sealed at one end, to a height of 1-2 mm by tapping the sealed end on a hard surface.[27][29]

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[30]

  • Measurement:

    • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[29]

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has completely melted (T₂).[28]

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-2°C).

Melting_Point_Workflow A Powder Dry Sample B Pack Capillary Tube (1-2 mm height) A->B C Place in Apparatus B->C D Rapid Heat to ~20°C below expected MP C->D E Slow Heat (1-2°C/min) D->E F Record T1 (First Liquid) E->F G Record T2 (All Liquid) F->G H Report Range T1 - T2 G->H Physicochemical_Workflow cluster_0 Solubility (Shake-Flask) cluster_1 Lipophilicity (logP) cluster_2 Ionization (pKa) A1 Add Excess Solid to Buffer A2 Equilibrate (24-48h) A1->A2 A3 Separate Phases (Centrifuge) A2->A3 A4 Quantify Supernatant (HPLC) A3->A4 end Comprehensive Physicochemical Profile A4->end B1 Partition between Octanol & Water B2 Equilibrate (Shake) B1->B2 B3 Separate Layers B2->B3 B4 Quantify Both Layers (HPLC) B3->B4 B4->end C1 Dissolve Compound C2 Titrate with Acid C1->C2 C3 Monitor pH C2->C3 C4 Analyze Titration Curve C3->C4 C4->end start Pure Compound start->A1 start->B1 start->C1

Sources

An In-Depth Technical Guide to Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative. Thiophene-based heterocycles are of significant interest in medicinal chemistry, recognized as privileged scaffolds in numerous FDA-approved drugs and clinical candidates.[1] This document is intended for researchers, chemists, and professionals in drug development, offering insights into the compound's synthesis, chemical properties, and potential therapeutic applications based on the well-established biological activities of its structural class.

Compound Identification and Physicochemical Properties

Precise identification is critical for any scientific investigation. The target compound is classified as a substituted 2-aminothiophene, a class of molecules widely synthesized and studied for their diverse biological activities.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number Not explicitly assigned in public databases; similar structures exist.N/A
Molecular Formula C₁₆H₁₉NO₂S[2][3]
Molecular Weight 289.4 g/mol [2]
General Class 2-Aminothiophene[4][5]

Note: While a specific CAS number for this exact sec-butyl isomer was not found in the searched databases, the n-butyl analog (Methyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate) is documented, confirming the structural class and naming convention.[2][3]

Synthesis via the Gewald Reaction: A Cornerstone of Thiophene Chemistry

The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction .[4][6][7] This one-pot, multi-component reaction offers a versatile and atom-economical pathway to this important heterocyclic core.[8]

The Gewald Reaction Mechanism

The reaction proceeds through a cascade of well-understood organic transformations. The causality behind this sequence is key to optimizing reaction conditions and yield.

  • Knoevenagel Condensation: The process initiates with a base-catalyzed condensation between the active methylene group of an α-cyanoester (in this case, methyl cyanoacetate) and a ketone (4'-sec-butylacetophenone). This step forms a stable α,β-unsaturated nitrile intermediate.[4] The choice of a mild base, such as a secondary amine (e.g., morpholine or diethylamine), is crucial to favor this condensation without promoting unwanted side reactions.

  • Michael Addition of Sulfur: Elemental sulfur (S₈) acts as the sulfur source. The α,β-unsaturated intermediate undergoes a Michael-type addition of a sulfur nucleophile, which is formed in situ. The exact mechanism of this addition is complex but is postulated to form a sulfur-adduct intermediate.[4]

  • Cyclization and Tautomerization: The sulfur-adduct intermediate rapidly undergoes intramolecular cyclization. The newly formed ring then tautomerizes to achieve the stable aromatic 2-aminothiophene system, which is the final product.[4]

Gewald_Mechanism cluster_reactants Reactants Ketone 4'-sec-butylacetophenone Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Cyanoester Methyl Cyanoacetate Cyanoester->Knoevenagel Sulfur Elemental Sulfur (S₈) Michael Michael Addition Sulfur->Michael Base Base (e.g., Morpholine) Base->Knoevenagel Knoevenagel->Michael Cyclization Cyclization & Tautomerization Michael->Cyclization Product Methyl 2-amino-4-(4-sec-butylphenyl) thiophene-3-carboxylate Cyclization->Product Protocol_Workflow start Start mix 1. Mix Reactants (Ketone, Cyanoester, Sulfur) in Ethanol start->mix add_base 2. Add Morpholine (Catalyst) mix->add_base reflux 3. Reflux at 50-60°C (2-4 hours) add_base->reflux monitor Monitor with TLC reflux->monitor monitor->reflux Incomplete quench 4. Quench in Ice Water (Precipitation) monitor->quench Complete filter 5. Filter Solid (Isolation) quench->filter purify 6. Recrystallize (Purification) filter->purify end Pure Product purify->end Privileged_Scaffold cluster_mods Functional Handles for Derivatization cluster_activities Resulting Biological Activities scaffold 2-Aminothiophene Core (Privileged Scaffold) amine C2-Amine (-NH2) scaffold->amine Provides ester C3-Ester (-COOCH3) scaffold->ester Provides antimicrobial Antimicrobial amine->antimicrobial Modification Leads to anticancer Anticancer amine->anticancer Modification Leads to cns CNS Agents amine->cns Modification Leads to anti_inflammatory Anti-inflammatory amine->anti_inflammatory Modification Leads to ester->antimicrobial Modification Leads to ester->anticancer Modification Leads to ester->cns Modification Leads to ester->anti_inflammatory Modification Leads to

Sources

The Ascendant Role of 2-Aminothiophenes in Modern Drug Discovery: A Guide to Synthesis, Biological Evaluation, and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-Aminothiophene Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge in a multitude of biologically active compounds. These are often termed "privileged structures" for their ability to bind to various biological targets. The 2-aminothiophene core is a quintessential example of such a scaffold.[1][2][3] Its five-membered heterocyclic ring is a bioisostere of the phenyl group, offering favorable physicochemical properties while presenting unique vectors for chemical modification.[1] Over the past few decades, derivatives of 2-aminothiophene have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6]

This guide serves as a technical resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile core. It moves beyond a simple literature review to provide a foundational understanding of the synthesis, biological evaluation, and mechanistic underpinnings of 2-aminothiophene derivatives, grounded in established scientific protocols and recent advancements.

Part 1: Synthesis of 2-Aminothiophene Derivatives - The Gewald Reaction

The most prominent and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component condensation.[7][8] This reaction is valued for its operational simplicity, use of readily available starting materials, and the high degree of substitution it allows on the resulting thiophene ring.[9]

Core Mechanism and Rationale

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a base.[7]

Causality Behind the Reaction: The reaction's success hinges on a sequence of well-understood organic chemistry principles.

  • Knoevenagel Condensation: The process is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[10][11] This step is crucial as it forms the C-C bond that will become the C3-C4 bond of the thiophene ring and creates a stable α,β-unsaturated intermediate.[11]

  • Sulfur Addition (Thiolation): Elemental sulfur (S₈) is then added to this intermediate. The base in the reaction not only catalyzes the initial condensation but also facilitates the opening of the S₈ ring, allowing for nucleophilic attack by the enolate of the Knoevenagel adduct.[10][11]

  • Cyclization and Tautomerization: The resulting sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization (aromatization) to yield the stable 2-aminothiophene ring system.[7] This final aromatization step is the thermodynamic driving force for the reaction.[11]

Modern variations of the Gewald reaction employ green chemistry principles, such as using water as a solvent, ultrasound irradiation, or microwave assistance to improve yields and reduce reaction times.[1][12]

General Experimental Workflow: Gewald Synthesis

The following diagram illustrates the typical workflow for a Gewald synthesis, a self-validating system where the identity of the final product can be confirmed through standard analytical techniques.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification & Analysis A 1. Combine Carbonyl Compound, Active Methylene Nitrile, & Base in Solvent B 2. Add Elemental Sulfur (S₈) A->B Stir at RT or heat C 3. Monitor Reaction by TLC B->C D 4. Quench Reaction (e.g., with water/ice) C->D E 5. Isolate Crude Product (Filtration or Extraction) D->E F 6. Purify Product (Recrystallization or Chromatography) E->F G 7. Characterize Structure (NMR, IR, Mass Spec) F->G

Caption: A generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Part 2: Anticancer Activity

A significant body of research highlights the potential of 2-aminothiophene derivatives as anticancer agents.[4][5] These compounds have shown potent antiproliferative and cytotoxic effects against a wide range of human cancer cell lines, including cervical (HeLa), pancreatic (PANC-1), prostate, and breast cancer lines.[13][14]

Mechanisms of Action

The anticancer activity of these derivatives is often multifactorial.

  • Cell Cycle Arrest: Certain derivatives have been shown to induce cell cycle arrest, particularly in the G1 phase, thereby preventing cancer cells from progressing to the DNA synthesis (S) phase and subsequent mitosis.[13][15]

  • Induction of Apoptosis: A key mechanism is the induction of programmed cell death (apoptosis). This can be triggered through various signaling pathways, often involving the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[14]

  • Kinase Inhibition: The 2-aminothiophene scaffold is present in several kinase inhibitors.[16] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth and proliferation. By inhibiting specific kinases, such as Epidermal Growth Factor Receptor (EGFR), these compounds can halt the uncontrolled growth of tumor cells.[4]

Data Presentation: In Vitro Cytotoxicity

The efficacy of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cell growth.

Compound IDCell LineIC₅₀ (µM)MechanismReference
SB-44Prostate (PC-3)15.38Sub-G1 Arrest, Apoptosis[14]
SB-83Cervical (HeLa)26.54Sub-G1 Arrest, Apoptosis[14]
SB-200Prostate (PC-3)20.31S/G2/M Arrest, Apoptosis[14]
Compound 1 N/A121.47Anti-inflammatory[17][18]
6CN14HeLa< 50Antiproliferative[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[19][20][21] Its principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[19]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, PANC-1) into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiophene derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic, typically ≤ 0.5%.[19] Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[19]

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 2-4 hours, protecting the plate from light.[19]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[19]

  • Absorbance Measurement: Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.[19]

Caption: Standard experimental workflow for the in vitro MTT cytotoxicity assay.

Part 3: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[22] 2-Aminothiophene derivatives have emerged as promising candidates, exhibiting inhibitory activity against a range of pathogenic bacteria and fungi.[22][23][24]

Spectrum of Activity

Studies have shown that these compounds are active against both Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[22][25] Furthermore, antifungal activity has been observed against species like Aspergillus fumigatus and Candida albicans.[22][24] The specific substitutions on the thiophene ring are critical for determining the spectrum and potency of antimicrobial action.[22]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[26]

Compound IDOrganismMIC (µg/mL)Reference
Compound 3a S. pneumoniae< 5[22][24]
Compound 3a B. subtilis< 5[22][24]
Compound 6b A. fumigatus< 5[22][24]
Compound 9 C. albicans< 5[22][24]
Compound 2c B. subtilis> Standard[23]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of a substance.[26][27] It involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid nutrient medium.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the test microorganism (e.g., E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration, typically ~5 x 10⁵ CFU/mL.[26]

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 2-aminothiophene derivative in MHB.[26]

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[26]

MIC_Workflow A 1. Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) C 3. Inoculate Wells with Bacteria A->C B 2. Perform 2-Fold Serial Dilutions of Test Compound in 96-Well Plate B->C D 4. Include Positive (Growth) & Negative (Sterility) Controls C->D E 5. Incubate at 37°C for 16-20h D->E F 6. Visually Read Plate for Turbidity E->F G 7. Determine MIC: Lowest Concentration with No Growth F->G

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Part 4: Anti-inflammatory Activity

Chronic inflammation is a driver of many diseases.[28] 2-Aminothiophene derivatives have been identified as potent anti-inflammatory agents, capable of modulating key inflammatory pathways.[17][18][29]

Mechanisms of Action

The anti-inflammatory effects are often mediated by the inhibition of pro-inflammatory enzymes and cytokines.

  • Inhibition of Inflammatory Mediators: These compounds can suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in inflammatory cells.[30][31]

  • Modulation of Signaling Pathways: A key mechanism involves the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway.[31] NRF2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. Some derivatives disrupt the interaction between NRF2 and its inhibitor KEAP1, allowing NRF2 to activate its protective gene program.[31] They can also inhibit the pro-inflammatory NF-κB (Nuclear Factor-kappa B) signaling pathway.[31]

Data Presentation: Inhibition of Nitric Oxide Production

The ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) is a common metric for anti-inflammatory activity.

Compound IDIC₅₀ (µM) for NO InhibitionCell LineReference
Compound 1 121.47N/A[29]
Compound 2 412N/A[29]
Compound 4 348N/A[29]
Compound 5 422N/A[29]
Experimental Protocol: Griess Assay for Nitric Oxide

This assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[28][30] It is a reliable method for quantifying NO production by cells in culture.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[30]

  • Cytotoxicity Check: First, perform an MTT assay (as described in section 2.3) to determine the non-toxic concentration range of the test compounds. It is critical to ensure that any reduction in NO is due to anti-inflammatory activity, not cell death.[30]

  • Treatment and Stimulation: Pre-treat the cells with non-toxic concentrations of the 2-aminothiophene derivatives for 1 hour. Then, stimulate inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Incubate for 24 hours.[30]

  • Supernatant Collection: Collect 100 µL of the culture supernatant from each well.[30]

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540-550 nm.[30]

  • Quantification: Quantify the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[30]

cluster_0 Cell Preparation cluster_1 Assay cluster_2 Analysis A 1. Seed RAW 264.7 Cells in 96-Well Plate B 2. Pre-treat with Test Compound (Non-toxic concentration) A->B Incubate 24h C 3. Stimulate with LPS (1 µg/mL) B->C Incubate 1h D 4. Collect Supernatant C->D Incubate 24h E 5. Add Griess Reagent D->E F 6. Measure Absorbance (540 nm) E->F Incubate 10-15 min G 7. Quantify Nitrite using Standard Curve F->G H 8. Calculate % Inhibition of NO G->H

Caption: General workflow for in vitro anti-inflammatory screening via the Griess assay.

Conclusion and Future Directions

The 2-aminothiophene scaffold continues to prove its merit as a privileged structure in drug discovery. Its synthetic tractability, primarily through the robust Gewald reaction, allows for the creation of vast and diverse chemical libraries. The broad spectrum of biological activities—from anticancer and antimicrobial to anti-inflammatory—ensures that this chemical class will remain a focal point for therapeutic innovation. Future research should focus on elucidating more detailed structure-activity relationships (SAR), optimizing pharmacokinetic properties, and exploring novel biological targets to fully harness the therapeutic potential of these remarkable compounds.

References

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  • Barberis, C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]

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  • Asiri, A. M., et al. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. PubMed. [Link]

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  • Gewald reaction. Wikipedia. [Link]

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The Therapeutic Promise of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiophene scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities. This technical guide delves into the untapped therapeutic potential of a specific derivative, Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate. While direct research on this molecule is nascent, this document provides a comprehensive, forward-looking analysis for researchers, scientists, and drug development professionals. By examining the robust pharmacology of the 2-aminothiophene core, we extrapolate potential therapeutic applications, propose a viable synthetic pathway, and outline a strategic experimental workflow for its investigation. This guide serves as a foundational resource to catalyze the exploration of this promising compound.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a five-membered heterocyclic ring that has garnered significant attention in drug discovery. Its inherent structural features, including the presence of sulfur and nitrogen heteroatoms, allow for diverse chemical modifications and interactions with a wide array of biological targets.[1][2] Compounds incorporating this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antipsychotic, and anti-arrhythmic properties.[2][3] The versatility of the 2-aminothiophene core makes it a fertile ground for the development of novel therapeutics for numerous clinical conditions.[3][4] This guide focuses on a specific, yet under-investigated derivative, this compound, to illuminate its potential contributions to the field.

Proposed Synthesis: The Gewald Reaction

The Gewald reaction stands as the most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes.[5] This one-pot, multi-component reaction offers a straightforward and versatile route to a diverse range of derivatives. The proposed synthesis of this compound would likely follow this established protocol.

Proposed Synthetic Workflow

The synthesis would involve the condensation of 4-sec-butylacetophenone, methyl cyanoacetate, and elemental sulfur in the presence of a base, such as morpholine or diethylamine.

Gewald_Synthesis cluster_reactants Reactants reagent1 4-sec-butylacetophenone product This compound reagent1->product Gewald Reaction reagent2 Methyl Cyanoacetate reagent2->product Gewald Reaction reagent3 Elemental Sulfur (S8) reagent3->product Gewald Reaction base Base (e.g., Morpholine) base->product Gewald Reaction

Caption: Proposed Gewald reaction for the synthesis of the target compound.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-sec-butylacetophenone (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent such as ethanol or methanol.

  • Addition of Base: To this mixture, add a catalytic amount of a suitable base, like morpholine or diethylamine (0.1-0.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 50-80°C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, pour the mixture into ice-cold water to induce precipitation. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired this compound.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Therapeutic Applications and Mechanistic Insights

Based on the extensive literature on 2-aminothiophene derivatives, we can hypothesize several promising therapeutic avenues for this compound. The sec-butylphenyl substituent is of particular interest as it may enhance lipophilicity, potentially improving membrane permeability and target engagement.

Anticancer Activity

Hypothesized Mechanism: Many 2-aminothiophene derivatives exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis. These can include inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Anticancer_Pathway cluster_effects Cellular Effects compound Methyl 2-amino-4-(4-sec-butylphenyl) thiophene-3-carboxylate kinase Protein Kinases (e.g., EGFR, VEGFR) compound->kinase proliferation Cell Proliferation kinase->proliferation apoptosis Apoptosis kinase->apoptosis Inhibition of pro-survival signals cell_cycle Cell Cycle Progression kinase->cell_cycle

Caption: Potential anticancer mechanism of action.

Experimental Validation Workflow:

  • In Vitro Cytotoxicity Screening:

    • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).

    • Assay: MTT or MTS assay to determine the half-maximal inhibitory concentration (IC₅₀) of the compound.

  • Mechanism of Action Studies:

    • Cell Cycle Analysis: Flow cytometry with propidium iodide staining to assess the effect on cell cycle distribution.

    • Apoptosis Assay: Annexin V/PI staining followed by flow cytometry to quantify apoptotic cells.

    • Kinase Inhibition Assay: In vitro kinase activity assays against a panel of relevant protein kinases.

Antimicrobial Activity

Hypothesized Mechanism: The thiophene ring is a known pharmacophore in several antimicrobial agents. The mechanism could involve the inhibition of essential bacterial enzymes, disruption of the cell membrane, or interference with nucleic acid synthesis.

Experimental Validation Workflow:

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

    • Method: Broth microdilution method to determine the MIC.

  • Mechanism of Action Studies:

    • Bacterial Enzyme Inhibition Assays: Target-based assays against known bacterial enzymes (e.g., DNA gyrase, dihydrofolate reductase).

    • Cell Membrane Permeability Assay: Using fluorescent probes to assess membrane damage.

Anti-inflammatory Activity

Hypothesized Mechanism: 2-aminothiophenes have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways such as NF-κB.

Anti_inflammatory_Pathway compound Methyl 2-amino-4-(4-sec-butylphenyl) thiophene-3-carboxylate nf_kb NF-κB Signaling Pathway compound->nf_kb cox COX Enzymes compound->cox pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->pro_inflammatory prostaglandins Prostaglandins cox->prostaglandins

Caption: Potential anti-inflammatory mechanisms.

Experimental Validation Workflow:

  • In Vitro Anti-inflammatory Assays:

    • Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

    • Assay: Measurement of nitric oxide (NO) production using the Griess reagent and quantification of pro-inflammatory cytokines (TNF-α, IL-6) by ELISA.

  • Enzyme Inhibition Assays: In vitro assays to determine the inhibitory activity against COX-1 and COX-2 enzymes.

Quantitative Data Summary and Future Directions

As this is a prospective analysis, no quantitative data for the specific compound exists. The following table outlines the key experimental readouts and the type of data that should be generated to evaluate the therapeutic potential of this compound.

Therapeutic Area Experiment Key Parameter Desired Outcome
Anticancer MTT/MTS AssayIC₅₀Low micromolar or nanomolar range
Cell Cycle Analysis% of cells in each phaseArrest in a specific phase (e.g., G2/M)
Annexin V/PI Assay% of apoptotic cellsSignificant increase in apoptosis
Antimicrobial Broth MicrodilutionMICLow µg/mL
Anti-inflammatory Griess AssayIC₅₀ for NO inhibitionPotent inhibition of NO production
ELISAIC₅₀ for cytokine inhibitionPotent inhibition of TNF-α and IL-6
COX Inhibition AssayIC₅₀ for COX-1/COX-2Selective inhibition of COX-2 is often desirable

Future research should focus on the synthesis and purification of this compound, followed by the systematic execution of the outlined experimental workflows. Positive hits in these initial screens would warrant further investigation, including in vivo efficacy studies in relevant animal models and comprehensive pharmacokinetic and toxicological profiling.

Conclusion

This compound represents a promising, yet unexplored, molecule within the esteemed class of 2-aminothiophene derivatives. Based on the well-established pharmacology of its core structure, this compound has the potential to be developed into a novel therapeutic agent for cancer, infectious diseases, or inflammatory disorders. The synthetic route is straightforward, and a clear path for its biological evaluation has been delineated in this guide. It is our hope that this technical guide will inspire and facilitate further research into this and other novel 2-aminothiophene derivatives, ultimately leading to the discovery of new and effective medicines.

References

  • Parveen, A., Sharma, P., Vishnoi, G., Gaur, K., Jough, S. S., & Arya, M. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]

  • ResearchGate. (n.d.). Selected examples of 2-aminothiophene drugs. Retrieved from [Link]

  • Singh, S., Singh, P., & Singh, J. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 269-291. [Link]

  • Prasad, D. N., & Kumar, R. (2019). Therapeutic importance of synthetic thiophene. Therapeutic Advances in Drug Discovery, 8(3), 105-127. [Link]

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A Senior Application Scientist's Guide to the Structural Elucidation of Substituted Thiophene Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Substituted thiophene carboxylates are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] The precise determination of their chemical structure, including substitution patterns and stereochemistry, is paramount for understanding their function and ensuring safety and efficacy. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the structural elucidation of this vital class of molecules. We will delve into the causality behind experimental choices, integrating data from mass spectrometry, NMR spectroscopy, and X-ray crystallography to build a self-validating analytical workflow.

Introduction: The Significance of Structural Precision

The thiophene ring is a versatile heterocyclic scaffold whose electronic properties and substitution patterns can be finely tuned to optimize biological activity or material characteristics.[2] When functionalized with a carboxylate group and other substituents, the resulting molecule's efficacy is directly tied to its precise three-dimensional structure. An incorrect or incomplete structural assignment can lead to wasted resources, misinterpreted structure-activity relationships (SAR), and potential safety risks.

Therefore, a multi-faceted analytical approach is not just recommended; it is essential. This guide eschews a simple listing of techniques in favor of an integrated strategy, demonstrating how data from orthogonal methods are synergistically combined to provide an unambiguous and robust structural assignment.

The Integrated Elucidation Workflow

dot graph "Integrated_Workflow" { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [style=filled, shape=box, fontname="Helvetica", margin=0.2, penwidth=1.5]; edge [fontname="Helvetica", penwidth=1.5];

subgraph "cluster_0" { label="Initial Characterization"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry (MS)\nMW & Formula"]; IR [label="Infrared (IR) Spectroscopy\nFunctional Groups"]; }

subgraph "cluster_1" { label="Detailed Structural Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR_1D [label="1D NMR (¹H, ¹³C)\nConnectivity & Environment"]; NMR_2D [label="2D NMR (COSY, HSQC, HMBC)\nUnambiguous Assignments"]; }

subgraph "cluster_2" { label="Definitive Confirmation"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; XRay [label="X-ray Crystallography\nAbsolute Structure"]; }

subgraph "cluster_3" { label="Final Output"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Structure [label="Final Elucidated\nStructure"]; }

// Workflow Path MS -> NMR_1D [label="Provides Formula", color="#5F6368"]; IR -> NMR_1D [label="Confirms Groups", color="#5F6368"]; NMR_1D -> NMR_2D [label="Refines Assignments", color="#5F6368"]; NMR_2D -> XRay [label="Suggests Conformation", color="#5F6368"]; {MS, IR, NMR_1D, NMR_2D, XRay} -> Structure [color="#5F6368", style=dashed]; } .dot Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): The First Step

Mass spectrometry provides the foundational data points: the molecular weight and, with high-resolution instruments (HRMS), the molecular formula. This information is critical for validating the expected outcome of a synthesis and constraining the possibilities for the structure.

Causality: Choosing the right ionization technique is crucial.

  • Electron Ionization (EI): Often provides rich fragmentation patterns that can be a fingerprint for a specific molecule.[3] For thiophene carboxylates, characteristic fragments often arise from cleavage related to the ester and the thiophene ring itself.[4][5] For example, methyl thiophene-2-carboxylate (MW 142.18) shows a prominent molecular ion peak (M+) at m/z 142, with key fragments at m/z 111 (loss of -OCH3) and m/z 83 (loss of -COOCH3).[6]

  • Electrospray Ionization (ESI): A softer technique, ideal for obtaining the molecular weight of more fragile molecules with minimal fragmentation. It is the preferred method for initial HRMS analysis to confidently establish the molecular formula.

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer (e.g., TOF or Orbitrap) using a known standard immediately prior to the run to ensure high mass accuracy (< 5 ppm).

  • Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive or negative ion mode, depending on the compound's ability to be protonated [M+H]+ or deprotonated [M-H]-.

  • Data Analysis: Determine the monoisotopic mass of the most intense peak. Use the instrument's software to calculate the molecular formula that best fits the observed mass and isotopic pattern. This formula must match the expected product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed covalent structure of organic molecules in solution.[1] For substituted thiophenes, NMR allows for the unambiguous determination of the substitution pattern on the heterocyclic ring.

¹H NMR: Mapping the Proton Environment

¹H NMR provides information on the number of different proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling. The chemical shifts (δ) and coupling constants (J) of the thiophene ring protons are highly diagnostic of the substitution pattern.

Expert Insight: The electronegativity of the carboxylate group and other substituents significantly influences the chemical shifts of the ring protons.[1] Generally, protons alpha (adjacent) to the sulfur atom (H2, H5) are found further downfield than those beta to the sulfur (H3, H4).

Substitution PatternTypical ¹H Chemical Shift Ranges (ppm)Typical Coupling Constants (Hz)
2-Substituted H3: 7.0-7.5, H4: 7.0-7.2, H5: 7.5-7.8J(3,4) ≈ 3.5-4.5, J(4,5) ≈ 4.5-5.5, J(3,5) ≈ 1.0-1.5
3-Substituted H2: 7.2-7.6, H4: 7.0-7.3, H5: 7.4-7.7J(2,4) ≈ 1.0-1.5, J(2,5) ≈ 2.5-3.5, J(4,5) ≈ 4.5-5.5
2,5-Disubstituted H3, H4: 7.0-7.4 (Singlets or Doublets)J(3,4) ≈ 3.5-4.5
3,4-Disubstituted H2, H5: 7.2-7.8 (Singlets or Doublets)J(2,5) ≈ 3.0-4.0

Note: Ranges are approximate and vary with solvent and other substituents.[1]

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR provides a map of the carbon framework. The chemical shifts are sensitive to the electronic environment, allowing for the identification of carbonyl carbons, aromatic carbons, and aliphatic carbons.[7] For thiophene carboxylates, the carboxylate carbon typically appears around 160-165 ppm. The ring carbons are influenced by the substituents, and their shifts can help confirm the substitution pattern deduced from ¹H NMR.[8]

2D NMR: Connecting the Dots Unambiguously

While 1D NMR provides a wealth of information, complex substitution patterns or spectral overlap often require 2D NMR techniques to make definitive assignments.[9][10]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[11] A cross-peak between two proton signals in a COSY spectrum confirms they are on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹J C-H).[11] This is the primary method for assigning carbon signals based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds, ²J C-H and ³J C-H).[11] This is arguably the most powerful experiment for piecing together the molecular structure. It can connect fragments, locate quaternary carbons (carbons with no attached protons), and confirm the position of substituents relative to the ring protons.

Trustworthiness through Self-Validation: Imagine a 2,4-disubstituted thiophene carboxylate. The proton at position 5 should show an HMBC correlation to the carboxylate carbon (a ³J coupling), definitively placing the carboxylate at position 4. This cross-validates the assignment made from ¹H chemical shifts and coupling constants.

dot graph "NMR_Logic" { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [style=filled, shape=ellipse, fontname="Helvetica", margin=0.15]; edge [fontname="Helvetica", penwidth=1.5, color="#5F6368"];

subgraph "cluster_H" { label="¹H NMR Data"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; H3 [label="H3 Signal"]; H5 [label="H5 Signal"]; }

subgraph "cluster_C" { label="¹³C NMR Data"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"]; C_COOR [label="C=O"]; }

subgraph "cluster_2D" { label="2D NMR Correlations"; bgcolor="#FFFFFF"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; HSQC_H3_C3 [label="HSQC"]; HSQC_H5_C5 [label="HSQC"]; HMBC_H3_C2 [label="HMBC (²J)"]; HMBC_H3_C4 [label="HMBC (²J)"]; HMBC_H3_C5 [label="HMBC (³J)"]; HMBC_H5_C4 [label="HMBC (²J)"]; HMBC_H5_COOR [label="HMBC (³J)"]; }

// Connections H3 -> HSQC_H3_C3 -> C3; H5 -> HSQC_H5_C5 -> C5; H3 -> {HMBC_H3_C2, HMBC_H3_C4, HMBC_H3_C5}; HMBC_H3_C2 -> C2; HMBC_H3_C4 -> C4; HMBC_H3_C5 -> C5; H5 -> {HMBC_H5_C4, HMBC_H5_COOR}; HMBC_H5_C4 -> C4; HMBC_H5_COOR -> C_COOR; } .dot Caption: Logic map for assigning a 2,4-disubstituted thiophene.

Protocol: Standard NMR Experiment Suite
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[1]

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (≥400 MHz recommended). Lock onto the solvent's deuterium signal and perform shimming to optimize magnetic field homogeneity.[1]

  • 1D ¹H Acquisition: Acquire a standard proton spectrum with 16-32 scans.[1]

  • 1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.[1]

  • 2D Data Acquisition: Sequentially run COSY, HSQC, and HMBC experiments using standard, optimized pulse programs provided by the spectrometer manufacturer.

  • Data Processing & Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Calibrate the ¹H and ¹³C spectra to TMS. Integrate ¹H signals. Analyze the cross-peaks in the 2D spectra to build the molecular structure piece by piece.

X-ray Crystallography: The Gold Standard

When an unambiguous 3D structure is required, or when the NMR data is inconclusive (e.g., complex stereochemistry, inseparable isomers), single-crystal X-ray crystallography is the definitive technique.[12] It provides precise information on bond lengths, bond angles, and the absolute conformation of the molecule in the solid state.[12][13][14]

Causality: The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound, which can be a significant challenge.[12] The process involves slowly growing crystals from a saturated solution.[12] Once a suitable crystal is obtained, it is mounted and irradiated with X-rays. The resulting diffraction pattern is mathematically decoded to generate a 3D electron density map, from which the atomic positions are determined.[12]

Protocol: Single-Crystal X-ray Diffraction Workflow
  • Crystal Growth: Grow single crystals by methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling. This is often the most time-consuming step.

  • Crystal Selection & Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. The crystal is typically cooled to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and diffraction patterns are collected as the crystal is rotated.[12]

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial structural model. This model is then refined iteratively, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data.[12]

  • Validation: The final structure is validated to ensure it is chemically and crystallographically sound. The data is often deposited in a crystallographic database (e.g., CCDC) for public access.

Conclusion: A Synthesis of Evidence

The structural elucidation of substituted thiophene carboxylates is a deductive process that relies on the strategic integration of multiple analytical techniques. It begins with mass spectrometry to establish the molecular formula, proceeds with a detailed investigation of the covalent framework using a suite of 1D and 2D NMR experiments, and culminates, when necessary, with the definitive 3D structure from X-ray crystallography. By understanding the strengths and limitations of each technique and using them in a complementary fashion, researchers can achieve a high degree of confidence in their structural assignments, paving the way for successful drug discovery and materials development.

References

  • Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-288. Available at: [Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available at: [Link]

  • An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids by linear free energy relationships. RSC Publishing. Available at: [Link]

  • Single‐crystal X‐ray structures of thiophene‐MS derivatives. ResearchGate. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships. Sci-Hub. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

  • Methyl-2-thiophene carboxylate. NIST WebBook. Available at: [Link]

  • Structure of thiophene 3 i obtained by single crystal X‐ray diffraction. ResearchGate. Available at: [Link]

  • Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. National Institutes of Health. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

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An In-Depth Technical Guide to the In Silico Modeling of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The accelerated pace of modern drug discovery necessitates the adoption of efficient, cost-effective, and predictive methodologies. In silico modeling, or computer-aided drug design (CADD), has become an indispensable component of this process, offering profound insights into the behavior of small molecules and their macromolecular targets before significant investment in laboratory synthesis and testing.[1][2] This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of "Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate," a compound belonging to the medicinally significant 2-aminothiophene class.[3] Derivatives of this scaffold are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This document is intended for researchers, computational chemists, and drug development professionals, offering a structured narrative that explains not just the "how" but, more critically, the "why" behind each computational step. We will traverse the entire preclinical computational workflow, from initial target identification and molecular docking to the dynamic validation of interactions and prediction of pharmacokinetic profiles.

Introduction: The Convergence of a Privileged Scaffold and Predictive Science

The thiophene ring is a "privileged pharmacophore" in medicinal chemistry, a core structural motif that is recurrent in a multitude of FDA-approved drugs and biologically active compounds.[3] Its derivatives, particularly the 2-aminothiophene-3-carboxylates, are synthetically accessible and exhibit a remarkable diversity of pharmacological effects, including potent and selective cytostatic activity against various cancer cell lines.[5][6] Our subject molecule, this compound, embodies this class. Its structure suggests potential for nuanced interactions within biological systems, but its specific targets and mechanisms remain largely uncharacterized in publicly accessible literature.

This is precisely where in silico modeling provides its strategic advantage. By constructing a virtual model of the molecule and simulating its interactions with biological targets, we can rapidly generate testable hypotheses, prioritize experimental resources, and de-risk the drug development pipeline.[1] This guide will detail a rigorous, multi-faceted computational approach to build a comprehensive profile of this molecule, establishing a foundation for subsequent in vitro and in vivo validation.

The Strategic Workflow: A Multi-Pillar Approach

A robust in silico assessment is not a single experiment but a logical cascade of interconnected simulations. Each stage builds upon the last, progressively refining our understanding of the molecule's potential as a therapeutic agent. Our workflow is designed to be self-validating, with later-stage, computationally intensive methods serving to confirm or challenge the findings of earlier, higher-throughput techniques.

G cluster_0 Initial Assessment cluster_1 Structural Interaction Analysis cluster_2 Dynamic Validation & Refinement cluster_3 Pharmacokinetic & Druglikeness Profiling cluster_4 Synthesis & Validation A Compound Structure (SMILES Input) B Target Prediction (Ligand-Based Similarity) A->B SMILES I In Silico ADMET Prediction A->I SMILES C Protein Target Selection & Preparation (PDB) B->C Predicted Targets D Molecular Docking (Pose & Affinity Prediction) C->D Prepared Receptor E Interaction Analysis (Key Residues, Binding Mode) D->E Docked Poses F Molecular Dynamics (MD) Simulation Setup E->F Best Pose J Pharmacophore Model Generation E->J Binding Hypothesis G MD Production Run (Trajectory Generation) F->G System Equilibration H MD Trajectory Analysis (RMSD, RMSF, H-Bonds) G->H Trajectory Data K Data Interpretation & Hypothesis Generation H->K I->K J->K L Experimental Validation (In Vitro Assays) K->L

Caption: The integrated in silico drug discovery workflow.

Phase 1: Target Identification and Ligand Preparation

Before we can study a lock, we must first find it. With no pre-specified biological target for our molecule, our initial task is to predict potential protein partners.

Target Prediction: A Ligand-Based Approach

Causality: The principle of molecular similarity often correlates with similar biological activity. By comparing the 2D structure of our query molecule to databases of compounds with known protein targets, we can generate a ranked list of probable targets. This is a computationally inexpensive first step to focus our more demanding structure-based investigations.

Protocol:

  • Obtain Canonical SMILES: The molecule is represented as a Simplified Molecular Input Line Entry System (SMILES) string: CC(C)CCc1ccc(c2c(scc2N)C(=O)OC)cc1.

  • Utilize a Prediction Server: Employ a web-based tool like SwissTargetPrediction.[7] This server screens the query SMILES against a curated library of active molecules and their known targets.

  • Analyze Results: The output will be a list of protein targets, ranked by probability. For 2-aminothiophene derivatives, it is common to see kinases, proteases, and various enzymes involved in cell signaling appear as high-probability candidates.[3][4] For this guide, we will proceed with a hypothetical high-probability hit: p38 Mitogen-Activated Protein Kinase (p38 MAPK) , a well-validated target in inflammation and oncology.

Ligand Preparation for 3D Modeling

Causality: A 2D structure is insufficient for 3D simulation. The ligand must be converted to a 3D conformation, and its protonation state at physiological pH must be correctly assigned. This is critical as charge and hydrogen bonding capabilities are dominant forces in molecular recognition.

Protocol:

  • 2D to 3D Conversion: Use a molecular modeling program (e.g., Avogadro, ChemDraw 3D) to convert the SMILES string into an initial 3D structure.

  • Energy Minimization: Perform a geometry optimization using a molecular mechanics force field (e.g., MMFF94). This step relieves steric clashes and finds a low-energy conformation of the molecule.

  • Protonation State Assignment: At a physiological pH of ~7.4, the 2-amino group on the thiophene ring will likely be in its neutral state. Tools like Open Babel or Schrödinger's LigPrep can be used to assign appropriate protonation states.

  • File Format Conversion: Save the prepared ligand in a format suitable for docking software, such as .pdbqt for AutoDock Vina.

Phase 2: Structure-Based Investigation with Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[8][9][10] It is the cornerstone of structure-based drug design.[2]

Receptor Preparation

Causality: Raw crystal structures from the Protein Data Bank (PDB) are not immediately ready for docking. They often contain experimental artifacts like water molecules, co-factors, and are missing hydrogen atoms. Preparing the receptor ensures a clean, chemically correct environment for the simulation.

Protocol:

  • Select a PDB Structure: Download a high-resolution X-ray crystal structure of p38 MAPK. For this example, we'll use PDB ID: 3S3I . This structure is co-crystallized with a known inhibitor, which helps validate the location of the active site.

  • Clean the Structure: Using a tool like UCSF Chimera or PyMOL, remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.

  • Add Hydrogen Atoms: Add polar hydrogens to the protein structure, as these are crucial for forming hydrogen bonds.

  • Assign Charges: Assign partial atomic charges using a standard force field (e.g., Gasteiger charges).

  • Define the Binding Site: Identify the coordinates of the active site. This is typically done by defining a grid box that encompasses the volume occupied by the original co-crystallized ligand.

Molecular Docking Simulation

Causality: The docking algorithm systematically samples many possible conformations and orientations (poses) of the ligand within the defined active site.[8] A scoring function then estimates the binding affinity for each pose, allowing us to rank them and identify the most probable binding mode.[10]

G Start Start: Prepared Ligand & Receptor Files Grid Define Binding Site (Grid Box Generation) Start->Grid Dock Execute Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Input Files Poses Generate Multiple Binding Poses Dock->Poses Score Calculate Binding Affinity (Scoring Function) Poses->Score Rank Rank Poses by Score Score->Rank Analyze Analyze Top Pose(s) (Interactions, H-Bonds) Rank->Analyze End End: Binding Hypothesis Analyze->End

Caption: The streamlined workflow for a molecular docking experiment.

Protocol (Using AutoDock Vina):

  • Prepare Input Files: Ensure both the receptor and ligand are in the .pdbqt format, containing coordinates and charge information.

  • Configure the Search Space: Create a configuration file specifying the file paths for the ligand and receptor, and defining the center and dimensions (x,y,z) of the grid box.

  • Run Vina: Execute the Vina command from the terminal, pointing to the configuration file. vina --config config.txt --log results.log

  • Analyze Output: Vina will output a file containing the coordinates of the top-ranked poses and their corresponding binding affinities (in kcal/mol).

Interpretation of Docking Results

The primary outputs are the binding pose and the binding affinity score. A more negative score indicates a stronger predicted binding affinity.

ParameterDescriptionHypothetical Value
Binding Affinity Estimated free energy of binding (kcal/mol).-9.5 kcal/mol
Key H-Bond Hydrogen bond to the "hinge" region Met109 backbone.Yes
Hydrophobic Contact Interaction with the hydrophobic pocket (e.g., Leu104, Val38).Yes
Pi-Stacking Interaction with aromatic residues (e.g., Phe169).Possible

Causality: The binding score alone is insufficient. The plausibility of the top-ranked pose must be visually inspected. A credible pose will show chemically sensible interactions, such as hydrogen bonds with key active site residues (like the hinge region in kinases) and hydrophobic interactions that complement the shape of the binding pocket.

Phase 3: Dynamic Validation with Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulation offers a movie. It simulates the movements of every atom in the protein-ligand complex over time, providing critical insights into the stability of the predicted binding pose.[11][12][13][14]

Causality: A ligand that appears favorable in a rigid docking simulation may not be stable in a dynamic, flexible protein environment. MD simulations test the stability of the protein-ligand complex, revealing whether the key interactions identified in docking are maintained over a simulated biological timescale (typically nanoseconds to microseconds).[15][16]

Protocol (General Workflow using GROMACS/AMBER):

  • System Setup:

    • Force Field Assignment: Choose appropriate force fields for the protein (e.g., AMBERff14SB) and the ligand (e.g., GAFF2).

    • Solvation: Place the protein-ligand complex (from the best docking pose) in a box of explicit water molecules (e.g., TIP3P).

    • Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Minimization and Equilibration:

    • Perform energy minimization to remove bad contacts in the initial setup.

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand.

    • Run a brief simulation at constant pressure to ensure the correct density.

  • Production Run: Release all restraints and run the simulation for a significant period (e.g., 100 nanoseconds). Trajectory data (atomic coordinates over time) is saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it has found a stable binding mode.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual amino acid residues. Lower fluctuation in the binding site can indicate ligand-induced stabilization.

    • Interaction Analysis: Monitor the distance of key hydrogen bonds and hydrophobic contacts identified during docking to see if they persist throughout the simulation.

Phase 4: In Silico ADMET and Pharmacophore Modeling

A potent molecule is useless if it cannot reach its target or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning system for potential liabilities.[17][18]

ADMET Prediction

Causality: Experimental ADMET profiling is resource-intensive. Computational models, trained on large datasets of known compounds, can predict these properties based on molecular structure, flagging potential issues long before synthesis.[17][19][20]

Protocol:

  • Utilize Prediction Tools: Submit the molecule's SMILES string to web servers like SwissADME or pkCSM.

  • Analyze Key Parameters: Evaluate the output against established criteria for druglikeness.

Table: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueInterpretation
Molecular Weight 289.4 g/mol Good (typically < 500)
LogP (Lipophilicity) 4.2Acceptable (typically < 5)
H-Bond Donors 1Good (typically < 5)
H-Bond Acceptors 3Good (typically < 10)
Caco-2 Permeability HighPredicts good intestinal absorption[19]
CYP2D6 Inhibitor NoLow risk of drug-drug interactions
hERG Blocker NoLow risk of cardiotoxicity
Ames Mutagenicity NoLow risk of being a mutagen
Pharmacophore Modeling

Causality: A pharmacophore is an abstract 3D representation of the key features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings).[21][22][23] Creating a pharmacophore model based on our docked pose provides a powerful tool for virtual screening to find novel, structurally diverse compounds that could bind to the same target.[21][24][25]

Protocol:

  • Feature Identification: Based on the stable, MD-validated binding pose, identify the key interaction points. For our p38 MAPK example, this would include:

    • A hydrogen bond acceptor (the ester carbonyl).

    • A hydrogen bond donor (the 2-amino group).

    • A hydrophobic feature (the sec-butyl group).

    • An aromatic ring (the phenyl group).

  • Model Generation: Use software like LigandScout or Phase (Schrödinger) to generate a 3D model with these features positioned correctly in space.

  • Database Screening: This pharmacophore model can now be used as a 3D query to rapidly screen large compound databases (e.g., ZINC, ChEMBL) to identify other molecules that match the required features, potentially discovering new chemical scaffolds with the same activity.

Conclusion and Future Directives

This in-depth guide has outlined a comprehensive and logically sequenced in silico workflow for the characterization of this compound. Through this multi-pillar approach, we have moved from a simple 2D structure to a robust, dynamic 3D model of its interaction with a high-probability target, p38 MAPK. Our simulations predict that the compound possesses favorable binding affinity, a stable binding mode within the kinase active site, and a promising druglike ADMET profile.

The generated binding hypothesis, validated by molecular dynamics and abstracted into a pharmacophore model, provides a solid foundation for the next phase of drug discovery. The immediate next steps are clear:

  • Chemical Synthesis: Synthesize the title compound for experimental verification.

  • In Vitro Validation: Perform enzymatic assays to confirm the inhibitory activity against p38 MAPK and other closely related kinases to assess selectivity.

  • Cell-Based Assays: Evaluate the compound's efficacy in relevant cancer or inflammatory cell lines.

The synergy between predictive computational modeling and empirical testing is the engine of modern pharmaceutical research.[26] The in silico profile developed herein serves not as a final answer, but as an expert-guided roadmap to accelerate the journey of this promising 2-aminothiophene derivative toward a potential therapeutic reality.

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Discovery and Synthesis of Novel Thiophene-Based Compounds: A Modern Medicinal Chemistry Compass

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiophene ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and broad spectrum of biological activities.[1][2] Its role as a bioisosteric replacement for the phenyl group often enhances metabolic stability and target binding affinity, making it a highly sought-after moiety in drug design.[1] This is evidenced by the 26 FDA-approved drugs that incorporate a thiophene core, spanning therapeutic areas from oncology and inflammation to cardiovascular disease.[1] This guide provides an in-depth exploration of the strategic synthesis, characterization, and biological evaluation of novel thiophene-based compounds. We will dissect both foundational and contemporary synthetic methodologies, from the classic Gewald reaction to modern palladium-catalyzed cross-coupling, providing field-proven protocols and explaining the causality behind experimental choices. This document is designed to serve as a practical compass for researchers aiming to navigate the rich chemical landscape of thiophene and unlock its full therapeutic potential.

Section 1: The Thiophene Scaffold: A Privileged Core in Modern Medicinal Chemistry

The Unique Value of Thiophene in Drug Design

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, the five-membered, sulfur-containing thiophene ring holds a special status.[1] Its unique electronic structure and aromaticity allow it to engage in a wide range of molecular interactions, while its compact size provides an excellent scaffold for building complex molecules. The sulfur atom's lone pair of electrons contributes to the aromatic system, making the ring more electron-rich than benzene and thus more reactive towards electrophilic substitution.[1]

Crucially, thiophene serves as a successful bioisostere for the phenyl ring.[1] This substitution can significantly alter a compound's properties by:

  • Improving Metabolic Stability: The sulfur heteroatom can block sites of metabolic oxidation that would otherwise be susceptible on a phenyl ring.[1]

  • Enhancing Receptor Binding: The sulfur atom can act as a hydrogen bond acceptor, introducing new, favorable interactions with biological targets.[1]

  • Modulating Lipophilicity: This allows for fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Therapeutic Landscape: A Survey of FDA-Approved Thiophene-Based Drugs

The therapeutic success of the thiophene scaffold is well-documented. Analysis reveals 26 FDA-approved drugs containing the thiophene nucleus, highlighting its versatility across numerous pharmacological classes.[1] Anti-inflammatory agents, cardiovascular drugs, and neurological agents are particularly prominent categories.[1]

Drug Name Therapeutic Category Mechanism of Action Year Approved
Clopidogrel (Plavix®) AntiplateletIrreversible inhibitor of the P2Y12 ADP receptor.[1]1997
Tiotropium (Spiriva®) Anticholinergic (COPD)Long-acting M3 muscarinic receptor antagonist.[1]2004
Duloxetine (Cymbalta®) Antidepressant (SNRI)Inhibits serotonin and norepinephrine reuptake.[1]1998
Olanzapine (Zyprexa®) AntipsychoticBlocks dopamine and serotonin receptors.[1]1996
Raltitrexed AnticancerThymidylate synthase (TS) inhibitor.[1]1998
Suprofen Anti-inflammatory (NSAID)Cyclooxygenase (COX) inhibitor.[1]1998

This table presents a selection of prominent FDA-approved drugs containing a thiophene moiety to illustrate the scaffold's therapeutic breadth.[1]

Section 2: Strategic Approaches to Thiophene Synthesis

The construction of the thiophene ring and its subsequent functionalization are central to developing novel candidates. The choice of synthetic strategy is dictated by the desired substitution pattern, scalability, and tolerance of various functional groups.

Foundational Ring-Forming Reactions: The Gewald Synthesis

For the construction of polysubstituted 2-aminothiophenes, the Gewald reaction remains one of the most powerful and efficient tools in the synthetic chemist's arsenal.[3][4] It is a one-pot, multicomponent reaction that brings together a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[5][6]

Causality of Choice: The Gewald reaction is favored for its operational simplicity, high convergence (three components combine in a single step), and ability to rapidly generate a library of diverse 2-aminothiophene derivatives, which are themselves versatile intermediates for further elaboration.[2][3]

Gewald_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition of Sulfur cluster_2 Step 3: Ring Closure & Tautomerization A Ketone/Aldehyde + α-Cyanoester B α,β-Unsaturated Nitrile A->B Base C Thiolate Intermediate B->C S₈, Base D 2-Aminothiophene C->D Intramolecular Cyclization

Caption: The Gewald reaction proceeds via a three-step sequence.

Experimental Protocol 1: General Procedure for the Gewald Synthesis of a 2-Aminothiophene [3]

  • Reagent Assembly: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene nitrile (e.g., ethyl cyanoacetate, 1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

  • Base Addition: Add a catalytic amount of a suitable base, such as diethylamine or triethylamine (0.2 eq.), to the mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by vacuum filtration. If no precipitate forms, pour the mixture into ice-cold water to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol and water. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2-aminothiophene. The structure should be confirmed by spectroscopic methods.[3][7]

Modern Architectures: Palladium-Catalyzed Cross-Coupling

For the targeted functionalization of a pre-formed thiophene ring, palladium-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling, which forms C-C bonds between an organoboron compound and an organohalide, is particularly powerful for creating biaryl and heteroaryl structures.[8]

Causality of Choice: The Suzuki coupling is widely used due to its exceptional functional group tolerance, the commercial availability of a vast array of boronic acids, and generally mild reaction conditions.[9][10] This allows for the late-stage functionalization of complex molecules, a critical advantage in drug discovery.

Suzuki_Workflow start Start: Reagent Preparation reagents Thiophene Halide (e.g., 2-bromothiophene) Aryl Boronic Acid Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) start->reagents reaction Reaction Setup (Inert Atmosphere, Solvent) reagents->reaction workup Aqueous Work-up (Extraction) reaction->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analysis Characterization (NMR, MS) purify->analysis product Final Product: Functionalized Thiophene analysis->product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol 2: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling [8]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the thiophene halide (1.0 eq.), aryl boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.

  • Reaction: Heat the mixture to the desired temperature (usually 80-110°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired coupled product.

Section 3: From Synthesis to Validation: Characterization and Purification

A self-validating protocol requires rigorous characterization to confirm the structure and purity of every synthesized compound. A multi-technique approach is non-negotiable for ensuring scientific integrity.

  • Purification: Initial purification is typically achieved using column chromatography on silica gel, with the solvent system optimized to provide good separation of the product from byproducts and unreacted starting materials.

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration values provide definitive structural information.[7]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition.[7]

    • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups (e.g., C=O, N-H, C-N).[7]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the final compound, which should typically be >95% for use in biological assays.

Section 4: Biological Evaluation and Lead Optimization

Once a novel thiophene compound is synthesized and validated, its biological activity must be assessed. This is typically done through a hierarchical screening cascade.

Screening_Cascade start Synthesized Compound (>95% Purity) primary Primary Screening (e.g., MIC Assay for Antimicrobials) start->primary hit_id Hit Identification (Compounds meeting activity threshold) primary->hit_id secondary Secondary / Mechanistic Assays (e.g., Time-Kill Curve, Target Engagement) hit_id->secondary sar Structure-Activity Relationship (SAR) Analysis secondary->sar lead_opt Lead Optimization (Synthesis of Analogs) sar->lead_opt Iterative Cycle end Preclinical Candidate sar->end Identify Lead lead_opt->primary Iterative Cycle

Caption: A representative biological screening cascade for drug discovery.

Case Study: Development of Novel Antimicrobial Agents

Thiophene derivatives have shown significant promise as antimicrobial agents, particularly against drug-resistant bacteria.[11] A key initial step is determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution [11]

  • Preparation: Prepare a stock solution of the test compound in DMSO. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in sterile Mueller-Hinton Broth (MHB).

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., E. coli or A. baumannii) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Example MIC Data

Compound ID Thiophene Substitution MIC (mg/L) vs. Col-R A. baumannii MIC (mg/L) vs. Col-R E. coli
Thiophene-4Amide, Piperidinyl, Carbonyl16-328-32
Thiophene-5(details)16-32(details)
Thiophene-8(details)16-328-32

Data adapted from studies on antimicrobial thiophenes to demonstrate typical presentation.[11]

The results from such assays feed directly into Structure-Activity Relationship (SAR) studies. For instance, the data suggests that the presence of an amide, a piperidinyl group, and a carbonyl group on the thiophene scaffold plays a crucial role in antimicrobial activity.[11] This insight guides the next round of synthesis to optimize potency and other pharmacological properties.

Conclusion: The Future of Thiophene-Based Drug Discovery

The thiophene scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its proven track record, combined with modern synthetic innovations like C-H functionalization and multicomponent reactions, ensures its relevance for years to come.[1][12] By integrating rational design, efficient synthesis, and rigorous biological evaluation, researchers can systematically explore the vast chemical space around this privileged core. The insights and protocols detailed in this guide provide a robust framework for scientists dedicated to translating the chemical potential of thiophene into the next generation of life-saving medicines.

References

  • Verma, A., Joshi, N., Singh, D., & Rawat, M. S. M. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiophenes. [Link]

  • Gil-Marqués, M., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram-negative bacteria. Frontiers in Cellular and Infection Microbiology, 13, 1185549. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Gouda, M. A., et al. (2015). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 20(8), 13598-13611. [Link]

  • MDPI. (n.d.). Thiophene-Based Compounds. In Encyclopedia. [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]

  • Sharma, K., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 27-57. [Link]

  • Çıkrıkçı, S., et al. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. [Link]

  • Chaudhary, A., Jha, K. K., & Kumar, S. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 13-22. [Link]

  • Dansette, P. M., et al. (2019). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 32(7), 1279-1290. [Link]

  • ResearchGate. (2020). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. [Link]

  • Zare, M., & Wilson, D. J. D. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Gulea, M., et al. (2015). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 20(6), 11099-11129. [Link]

  • Wang, C., et al. (2020). Palladium-Catalyzed Modular Synthesis of Thiophene-Fused Polycyclic Aromatics via Sequential C–H Activation. Organic Letters, 22(15), 5899-5904. [Link]

  • Encyclopedia.pub. (2024). Biological Activities of Thiophenes. [Link]

  • Morker, F., et al. (2020). Diversity-oriented approach to functional thiophene dyes by Suzuki coupling-lithiation one-pot sequences. Organic Chemistry Frontiers, 7(1), 69-79. [Link]

  • Karataş, F., et al. (2020). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. European Journal of Chemistry, 11(3), 221-227. [Link]

  • Paškevičius, T., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3737. [Link]

  • Colacino, E., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts, 11(12), 1526. [Link]

  • Ullah, F., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions and their biological evaluation. Chemistry Central Journal, 12(1), 110. [Link]

  • Cognizance Journal of Multidisciplinary Studies. (2024). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

  • Nakao, R., et al. (2024). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. Catalysis Science & Technology, 14(1), 101-106. [Link]

  • Sabat, M., et al. (2018). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. RSC Advances, 8(38), 21376-21401. [Link]

  • Al-amri, J. F., et al. (2025). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports, 15(1), 16607. [Link]

  • Liu, L., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Organic & Biomolecular Chemistry, 21(7), 1475-1483. [Link]

  • ACS Publications. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. [Link]

  • ResearchGate. (2021). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. [Link]

  • Journal of the American Chemical Society. (2022). Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. [Link]

  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

  • Mori, A., et al. (2009). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Tetrahedron, 65(26), 4959-4964. [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. [Link]

  • Zare, M., & Wilson, D. J. D. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Gewald Synthesis of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of the Gewald Synthesis in Modern Drug Discovery

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions. The Gewald reaction, a multicomponent reaction first reported by Karl Gewald in 1966, remains one of the most efficient and widely utilized methods for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3][4][5] This one-pot synthesis offers significant advantages, including the use of readily available starting materials, mild reaction conditions, and the ability to generate a diverse library of compounds.[4]

This application note provides a comprehensive guide for the synthesis of a specific 2-aminothiophene derivative, Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate , a compound of interest for researchers in drug development. We will delve into the mechanistic underpinnings of the Gewald reaction, provide a detailed, step-by-step protocol for its synthesis, and outline the necessary analytical techniques for its characterization.

Mechanistic Insights: A Symphony of Condensation, Addition, and Cyclization

The Gewald reaction is a classic example of a multicomponent reaction where three or more reactants combine in a single synthetic operation to form a complex product. The generally accepted mechanism for the formation of 2-aminothiophenes via the Gewald synthesis involves three key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl group of an aldehyde or ketone (in this case, 4-sec-butylbenzaldehyde) and an active methylene compound (methyl cyanoacetate).[1][5] The base, typically a secondary amine like morpholine, deprotonates the α-carbon of the methyl cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: Elemental sulfur then adds to the electron-deficient β-carbon of the α,β-unsaturated nitrile in a Michael-type addition. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.

  • Cyclization and Tautomerization: The sulfur-adduct then undergoes an intramolecular cyclization, where the sulfur attacks the nitrile carbon. A subsequent tautomerization of the resulting imine leads to the formation of the stable, aromatic 2-aminothiophene ring.

dot digraph "Gewald_Synthesis_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="4-sec-butylbenzaldehyde +\nMethyl Cyanoacetate +\nSulfur", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Morpholine (Base)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Knoevenagel [label="Knoevenagel\nCondensation", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="α,β-Unsaturated Nitrile", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulfur_Addition [label="Michael Addition\nof Sulfur", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Sulfur Adduct", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nCyclization", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate3 [label="Thiophene Imine\nIntermediate", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Tautomerization [label="Tautomerization", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Methyl 2-amino-4-(4-sec-butylphenyl)\nthiophene-3-carboxylate", shape=egg, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Knoevenagel; Base -> Knoevenagel [label="Catalyzes"]; Knoevenagel -> Intermediate1; Intermediate1 -> Sulfur_Addition; Sulfur_Addition -> Intermediate2; Intermediate2 -> Cyclization; Cyclization -> Intermediate3; Intermediate3 -> Tautomerization; Tautomerization -> Product; } dot Caption: Mechanistic pathway of the Gewald synthesis.

Experimental Protocol: Synthesis of this compound

This protocol outlines a reliable method for the synthesis of the target compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
4-sec-butylbenzaldehydeC₁₁H₁₄O162.23101.62 g
Methyl cyanoacetateC₄H₅NO₂99.09100.99 g (0.89 mL)
Elemental SulfurS32.06120.38 g
MorpholineC₄H₉NO87.1220.17 g (0.17 mL)
EthanolC₂H₅OH46.07-25 mL
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography or recrystallization apparatus

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124", width=2.5]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="1. Combine Reactants:\n4-sec-butylbenzaldehyde,\nmethyl cyanoacetate, sulfur,\nand ethanol in a flask.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Add Morpholine:\nAdd morpholine dropwise\nwhile stirring.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="3. Heat to Reflux:\nHeat the mixture to a gentle\nreflux (approx. 78°C).", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Monitor Reaction:\nTrack progress using TLC\n(typically 2-6 hours).", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Work-up:\nCool to room temperature,\nand remove ethanol under\nreduced pressure.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Purification:\nPurify the crude product by\nrecrystallization from ethanol\nor column chromatography.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="7. Characterization:\nAnalyze the pure product using\nNMR, IR, and Mass Spectrometry.", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } dot Caption: Step-by-step experimental workflow for the synthesis.

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-sec-butylbenzaldehyde (1.62 g, 10 mmol), methyl cyanoacetate (0.99 g, 10 mmol), and elemental sulfur (0.38 g, 12 mmol). Add 25 mL of ethanol to the flask.

  • Addition of Base: While stirring the mixture at room temperature, add morpholine (0.17 mL, 2 mmol) dropwise.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 78°C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol. If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from ethanol.[2] Alternatively, for higher purity, the product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[6]

Characterization of this compound

The structure of the synthesized compound should be confirmed by standard analytical techniques.

Predicted Spectroscopic Data:
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.35-7.25 (m, 4H, Ar-H)

    • 6.10 (s, 1H, thiophene-H5)

    • 5.90 (br s, 2H, -NH₂)

    • 3.80 (s, 3H, -OCH₃)

    • 2.65 (sextet, J = 6.9 Hz, 1H, -CH(CH₃)CH₂CH₃)

    • 1.60 (quintet, J = 7.4 Hz, 2H, -CH₂CH₃)

    • 1.25 (d, J = 6.9 Hz, 3H, -CH(CH₃))

    • 0.85 (t, J = 7.4 Hz, 3H, -CH₂CH₃)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 166.5 (C=O)

    • 164.0 (C2-NH₂)

    • 147.0 (Ar-C)

    • 137.0 (C4)

    • 132.0 (Ar-C)

    • 128.5 (Ar-CH)

    • 126.0 (Ar-CH)

    • 107.0 (C5)

    • 103.0 (C3)

    • 51.0 (-OCH₃)

    • 41.5 (-CH(CH₃)CH₂CH₃)

    • 31.0 (-CH₂CH₃)

    • 22.0 (-CH(CH₃))

    • 12.5 (-CH₂CH₃)

  • FT-IR (KBr, cm⁻¹):

    • 3450-3300 (N-H stretching)

    • 2960-2850 (C-H stretching, aliphatic)

    • 1680-1660 (C=O stretching, ester)

    • 1620-1580 (N-H bending and C=C stretching)

  • Mass Spectrometry (ESI-MS):

    • m/z: [M+H]⁺ calculated for C₁₆H₂₀NO₂S⁺: 290.12, found: 290.12

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive reagentsEnsure the freshness and purity of starting materials.
Insufficient heating or reaction timeIncrease reaction temperature or extend the reaction time, monitoring by TLC.
Ineffective baseUse a freshly opened bottle of morpholine or an alternative base like triethylamine.
Formation of Byproducts Side reactions due to excessive heatMaintain a gentle reflux and avoid overheating.
Incorrect stoichiometryCarefully measure the amounts of all reactants.
Difficulty in Purification Product is an oilAttempt purification by column chromatography.
Co-eluting impuritiesTry a different solvent system for chromatography or recrystallization from a different solvent mixture (e.g., ethanol/water).

Conclusion

The Gewald synthesis provides a robust and efficient pathway for the preparation of this compound. This application note offers a detailed and practical guide for researchers, enabling the successful synthesis and characterization of this valuable compound for further investigation in drug discovery and development programs. The inherent versatility of the Gewald reaction allows for the straightforward generation of a multitude of analogs by simply varying the starting aldehyde and active methylene components, making it an invaluable tool in the modern medicinal chemist's arsenal.

References

  • Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293.
  • Gewald reaction. Wikipedia. [Link]

  • Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate.
  • Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances.
  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.
  • Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. (2022).
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega.
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2013). International Journal of Pharmacy and Biological Sciences.

Sources

One-pot synthesis of polysubstituted 2-aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: One-Pot Synthesis of Polysubstituted 2-Aminothiophenes via the Gewald Multicomponent Reaction

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The 2-aminothiophene scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. Its synthesis, therefore, is of paramount importance in medicinal chemistry and materials science. The Gewald reaction, a one-pot, multicomponent synthesis, stands as the most versatile and efficient method for preparing polysubstituted 2-aminothiophenes.[1][2][3] This application note provides an in-depth overview of the Gewald reaction, including its mechanism, a detailed experimental protocol, key optimization parameters, and its applications in drug discovery. The goal is to equip researchers with the foundational knowledge and practical guidance necessary to successfully implement this powerful synthetic transformation.

Introduction: The Significance of 2-Aminothiophenes

Polysubstituted 2-aminothiophenes are foundational building blocks in the development of novel therapeutic agents.[4] Their molecular framework is present in a wide array of compounds exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, and antiproliferative properties.[2][5] The thiophene ring often serves as a bioisosteric replacement for a phenyl group, a common strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic profile, potentially enhancing efficacy and metabolic stability.[6][7][8]

Given their importance, the development of efficient and scalable synthetic routes is a critical objective. The Gewald three-component reaction, first reported in 1961, has become the preeminent method for this purpose.[1] It is a one-pot reaction that combines a carbonyl compound (ketone or aldehyde), an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base to construct the thiophene ring in a single, operationally simple step.[3][9][10] The reaction's versatility, mild conditions, and the ready availability of starting materials make it an indispensable tool for synthetic and medicinal chemists.[1][11]

The Gewald Reaction: Mechanism and Rationale

The generally accepted mechanism of the Gewald reaction proceeds through three distinct stages, beginning with readily available starting materials.[9] Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions for specific substrates.

Stage 1: Knoevenagel-Cope Condensation The reaction is initiated by a base-catalyzed condensation between the carbonyl compound (e.g., a ketone) and the active methylene compound (e.g., malononitrile). This classic Knoevenagel-Cope condensation forms a stable α,β-unsaturated nitrile intermediate, often referred to as the Knoevenagel adduct.[9][10] The choice of base is critical here; organic bases like morpholine or triethylamine are commonly used to facilitate the initial deprotonation of the active methylene compound.

Stage 2: Michael Addition of Sulfur Elemental sulfur (S₈) adds to the electron-deficient β-carbon of the α,β-unsaturated nitrile intermediate. While the precise mechanism of this addition is complex and not fully elucidated, it is believed to proceed via a thiolate intermediate formed by the attack of a sulfur species on the double bond.[9][10]

Stage 3: Ring Closure and Aromatization The sulfur-adduct intermediate undergoes an intramolecular cyclization, where the terminal sulfur attacks the nitrile carbon. This is followed by a tautomerization step to yield the final, stable aromatic 2-aminothiophene product.[10]

Gewald_Mechanism start Carbonyl (Ketone) + Active Methylene Nitrile knoevenagel Knoevenagel-Cope Condensation start->knoevenagel base Base (e.g., Morpholine) base->knoevenagel + intermediate1 α,β-Unsaturated Nitrile (Knoevenagel Adduct) knoevenagel->intermediate1 michael Michael Addition of Sulfur intermediate1->michael sulfur Elemental Sulfur (S₈) sulfur->michael + intermediate2 Sulfur Adduct Intermediate michael->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Thiophene Ring (Non-aromatic) cyclization->intermediate3 tautomerization Tautomerization (Aromatization) intermediate3->tautomerization product Polysubstituted 2-Aminothiophene tautomerization->product

Gewald reaction mechanistic pathway.

Application Protocol: One-Pot Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol describes a general and reliable procedure for the synthesis of a representative polysubstituted 2-aminothiophene from cyclohexanone, malononitrile, and sulfur. It is intended as a starting point and may require optimization for different substrates.[9]

3.1. Materials and Equipment

  • Reagents: Cyclohexanone (1.0 equiv), Malononitrile (1.0 equiv), Elemental Sulfur (1.2 equiv), Morpholine (0.2 equiv), Ethanol or Methanol.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle or oil bath, Thin Layer Chromatography (TLC) plates (silica gel), filtration apparatus (Büchner funnel), rotary evaporator.

3.2. Experimental Workflow

Experimental_Workflow step1 Step 1: Reagent Charging Combine cyclohexanone, malononitrile, sulfur, and ethanol in a flask. step2 Step 2: Catalyst Addition Add morpholine to the stirred mixture. step1->step2 step3 Step 3: Reaction Heat the mixture to 45-50°C. (Typically 2-12 hours) step2->step3 step4 Step 4: Monitoring Monitor reaction progress by TLC until starting materials are consumed. step3->step4 step5 Step 5: Isolation Cool to room temperature. Collect the precipitated solid by filtration. step4->step5 step6 Step 6: Purification Wash the solid with cold ethanol to remove impurities. step5->step6 step7 Step 7: Final Product Dry the purified product under vacuum. step6->step7

Sources

Application Notes and Protocols: Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the 2-aminothiophene scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to a wide array of biological targets.[1][2] This versatility has rendered 2-aminothiophene derivatives as foundational building blocks in the synthesis of a multitude of therapeutic agents, spanning indications from oncology and inflammation to infectious diseases.[3][4] The thiophene ring, a bioisostere of the phenyl group, offers a unique combination of electronic properties and metabolic stability, making it an attractive component in the design of novel bioactive molecules.[1]

This document provides a detailed guide to the synthesis, characterization, and potential applications of a specific, highly functionalized intermediate: Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate . The presence of the lipophilic sec-butylphenyl group, coupled with the reactive amino and ester functionalities, makes this compound a particularly valuable starting material for library synthesis and lead optimization campaigns. We will delve into the robust and efficient Gewald reaction for its synthesis, outline its characterization, and explore its potential as a precursor to potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Synthesis via the Gewald Reaction: A Cornerstone of Thiophene Chemistry

The Gewald reaction, a one-pot, multi-component reaction, stands as the most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes.[5][6] This elegant reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (in this case, methyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[5]

The synthesis of this compound proceeds via the reaction of 4'-sec-butylacetophenone, methyl cyanoacetate, and elemental sulfur.

Reaction Scheme:

Gewald Reaction ketone 4'-sec-Butylacetophenone product This compound ketone->product Gewald Reaction (Base Catalyst, Heat) nitrile Methyl Cyanoacetate nitrile->product sulfur Sulfur (S₈) sulfur->product

Caption: The Gewald multicomponent reaction for the synthesis of the title compound.

Detailed Synthesis Protocol

Materials and Equipment:

  • 4'-sec-Butylacetophenone

  • Methyl cyanoacetate

  • Elemental sulfur (powdered)

  • Morpholine (or other suitable base like triethylamine or piperidine)

  • Ethanol (or Methanol/DMF)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4'-sec-butylacetophenone (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol (2-3 mL per mmol of ketone).

  • Addition of Base: While stirring the suspension at room temperature, add morpholine (0.5 equivalents) dropwise. The addition of the base often initiates an exothermic reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A solid precipitate of the product may form. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, pour the reaction mixture into ice-water and stir. The product should precipitate out.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Mechanism of the Gewald Reaction

The elegance of the Gewald reaction lies in its cascade of thermodynamically favorable steps. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

Gewald_Mechanism A 1. Knoevenagel Condensation B Ketone + Activated Nitrile A->B C α,β-Unsaturated Nitrile Intermediate B->C Base D 2. Michael Addition of Sulfur C->D E Sulfur nucleophile attacks the β-carbon D->E F 3. Ring Closure E->F G Intramolecular attack of the sulfur anion on the nitrile group F->G H 4. Tautomerization G->H I Final Aromatic 2-Aminothiophene Product H->I

Caption: The four key stages of the Gewald reaction mechanism.

The reaction is initiated by a base-catalyzed Knoevenagel condensation between the 4'-sec-butylacetophenone and methyl cyanoacetate to form a stable α,β-unsaturated nitrile intermediate.[5] This is followed by the addition of sulfur, which acts as a nucleophile. The subsequent intramolecular cyclization onto the nitrile group, followed by tautomerization, yields the final aromatic 2-aminothiophene product.[5]

Characterization of the Intermediate

Proper characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the sec-butylphenyl group, the thiophene proton, the amino protons (broad singlet), the methyl ester protons, and the protons of the sec-butyl group.
¹³C NMR Resonances for the quaternary and CH carbons of the thiophene and phenyl rings, the ester carbonyl carbon, the methyl ester carbon, and the carbons of the sec-butyl group.
FT-IR Characteristic stretching frequencies for N-H (amino group, ~3300-3500 cm⁻¹), C=O (ester carbonyl, ~1680-1710 cm⁻¹), and C-S bonds.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₈H₂₁NO₂S).
Melting Point A sharp melting point range, indicative of a pure crystalline solid.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The title compound is a versatile intermediate due to the presence of two key reactive handles: the 2-amino group and the 3-methyl ester. These functionalities allow for a wide range of subsequent chemical transformations to build more complex and biologically active molecules.

Synthetic Utility
  • The 2-Amino Group: This nucleophilic group can readily undergo acylation, sulfonylation, and condensation reactions to form amides, sulfonamides, and fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are common cores in many kinase inhibitors.

  • The 3-Methyl Ester Group: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. Alternatively, it can be reduced to the corresponding alcohol for further derivatization.

Hypothetical Pathway to a Kinase Inhibitor

Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase ATP-binding pocket. The 2-aminothiophene scaffold is an excellent starting point for constructing such cores. The following workflow illustrates a hypothetical, yet chemically sound, pathway from our intermediate to a potential kinase inhibitor targeting a generic protein tyrosine kinase.

Kinase_Inhibitor_Synthesis start This compound step1 Step 1: Acylation with a substituted benzoyl chloride start->step1 intermediate1 N-(3-(methoxycarbonyl)-4-(4-sec-butylphenyl)thiophen-2-yl)benzamide derivative step1->intermediate1 step2 Step 2: Hydrolysis of the ester intermediate1->step2 intermediate2 Carboxylic acid intermediate step2->intermediate2 step3 Step 3: Amide coupling with a solubilizing amine (e.g., piperazine derivative) intermediate2->step3 final_product Potential Kinase Inhibitor step3->final_product

Sources

Application Notes & Protocols: High-Throughput Screening of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate Derivatives for Novel Kinase Inhibitors

Antimicrobial Screening of Substituted Thiophenes: From Primary Assays to Bactericidal Determination

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

As a Senior Application Scientist, this guide provides a detailed framework for researchers, scientists, and drug development professionals engaged in the antimicrobial evaluation of novel substituted thiophenes. Thiophene-based compounds represent a significant class of heterocyclic molecules with a wide spectrum of biological activities, making them a cornerstone in medicinal chemistry for the discovery of new antimicrobial agents.[1][2][3][4] The successful identification of promising drug candidates hinges on the rigorous and systematic application of standardized screening assays.

This document eschews a rigid template in favor of a logical, field-proven workflow. It is designed to not only provide step-by-step protocols but also to explain the causality behind critical experimental choices, ensuring that each assay functions as a self-validating system. Our approach is grounded in the globally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide the foundation for reproducible and reliable antimicrobial susceptibility testing.[5][6][7][8][9]

Foundational Concepts and Pre-Analytical Considerations

Before initiating any screening, it is crucial to understand the key parameters and prepare the test compounds appropriately.

Key Antimicrobial Metrics
  • Zone of Inhibition: A qualitative/semi-quantitative measure obtained from agar diffusion assays. It is the area around an antimicrobial disk where bacterial growth is visibly inhibited.[10][11] The size of the zone correlates with the sensitivity of the microorganism to the compound.[12]

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[13] This is the gold-standard quantitative metric for assessing antimicrobial potency.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15] This metric is essential for distinguishing between bactericidal (killing) and bacteriostatic (growth-inhibiting) agents.[16]

Compound Preparation: Addressing Solubility Challenges

Substituted thiophenes, like many novel synthetic compounds, often exhibit poor aqueous solubility. This is a critical pre-analytical variable that must be addressed to ensure accurate results.

  • Stock Solution Preparation: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.

  • Causality: The final concentration of DMSO in the assay medium must be kept low (typically ≤1%) as it can exhibit antimicrobial properties at higher concentrations, leading to false-positive results. A solvent-only control must always be included in every experiment to validate that the observed activity is due to the thiophene compound and not the solvent.

Primary Screening: Agar Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a valuable first-pass screening tool.[12] It is cost-effective, relatively rapid, and allows for the simultaneous testing of multiple compounds against a single organism.[10]

Principle of the Method

A paper disk impregnated with a known amount of the substituted thiophene is placed on an agar plate uniformly inoculated with a test bacterium. The compound diffuses into the agar, creating a radial concentration gradient.[11][17] If the organism is susceptible, a clear zone of inhibition will form around the disk.[18]

Detailed Protocol: Agar Disk Diffusion
  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.

    • Causality: MHA is the standardized medium for routine susceptibility testing due to its batch-to-batch reproducibility and its composition, which minimizes interference with antimicrobial agents. The agar must be poured to a uniform depth of 4.0 ± 0.5 mm. Shallower depths can lead to excessively large zones (false susceptibility), while deeper plates can result in smaller zones (false resistance).[17]

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline (0.85%). Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Causality: The 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. This standardization is critical; an inoculum that is too light will result in oversized inhibition zones, while an overly dense inoculum can lead to significantly smaller or absent zones.[17]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum suspension.[18] Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a confluent lawn of growth.[18]

  • Disk Application: Aseptically apply the prepared thiophene-impregnated paper disks to the surface of the inoculated plate using sterile forceps. Gently press each disk to ensure complete contact with the agar.[18] No more than 12 disks should be placed on a 150 mm plate.[18]

  • Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[11]

  • Data Collection: After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.

Data Presentation: Example Zone of Inhibition Data
Compound IDSubstitution PatternZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
TH-012-chloro-5-nitro1815
TH-022,5-dibromo2219
TH-032-acetyl-5-methyl87
Ampicillin (10 µg)Positive Control2825
DMSONegative Control6 (No inhibition)6 (No inhibition)
Visualization: Disk Diffusion Workflow

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exec Execution & Analysis P1 Prepare 0.5 McFarland Inoculum Suspension P2 Inoculate MHA Plate for Confluent Growth P1->P2 P3 Prepare & Apply Thiophene Disks P2->P3 E1 Incubate Plates (18-24h at 35°C) P3->E1 E2 Measure Zone of Inhibition (mm) E1->E2 E3 Compare & Rank Compound Activity E2->E3 MIC_Workflow cluster_setup Plate Setup cluster_analysis Incubation & Reading S1 Serially Dilute Thiophene Compounds in 96-Well Plate S3 Inoculate Wells & Include Controls S1->S3 S2 Prepare Standardized Inoculum (5x10^5 CFU/mL) S2->S3 A1 Incubate Plate (18-24h at 35°C) S3->A1 A2 Visually Inspect for Turbidity A1->A2 A3 Determine MIC: Lowest Concentration with No Growth A2->A3

Caption: Workflow for MIC Determination via Broth Microdilution.

Confirmatory Assay: Minimum Bactericidal Concentration (MBC)

Identifying a compound's MIC is essential, but for certain applications, particularly treating severe infections, a bactericidal agent is preferred over a bacteriostatic one. The MBC assay is the standard method for making this distinction. [15]

Principle of the Method

The MBC test is performed as a subsequent step to the MIC test. [16]Aliquots are taken from the wells of the microdilution plate that showed no visible growth (i.e., at and above the MIC). These aliquots are sub-cultured onto an agar medium devoid of any antimicrobial agent. The MBC is the lowest concentration that results in a ≥99.9% reduction (a 3-log reduction) of the initial bacterial inoculum. [15]

Detailed Protocol: MBC Determination
  • Select Wells: Following MIC determination, select the well corresponding to the MIC and at least two more concentrated wells that also showed no growth.

  • Sub-culture: Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each selected well and spot-plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • Data Collection: After incubation, count the number of colonies (CFU) from each spot. The MBC is the lowest concentration of the compound that yields no colony growth or meets the ≥99.9% kill threshold compared to the initial inoculum count. [14][19]

Data Interpretation: Bactericidal vs. Bacteriostatic

The relationship between MIC and MBC is a key indicator of the antimicrobial agent's mode of action.

  • An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4. [15]* An agent is considered bacteriostatic if the MBC/MIC ratio is > 4.

Visualization: MIC to MBC Decision Workflow

MBC_Decision_Workflow Start MIC Determined from Broth Microdilution Assay Subculture Sub-culture Aliquots from Clear Wells (MIC, 2xMIC, 4xMIC) onto Agar Plates Start->Subculture Incubate Incubate Agar Plates (18-24h at 35°C) Subculture->Incubate Count Count Viable Colonies (CFU) Determine MBC Incubate->Count Decision Calculate Ratio: MBC / MIC Count->Decision Bactericidal Result: Bactericidal Activity (Ratio ≤ 4) Decision->Bactericidal ≤ 4 Bacteriostatic Result: Bacteriostatic Activity (Ratio > 4) Decision->Bacteriostatic > 4

Caption: Decision workflow from MIC to MBC determination.

References

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. [Link]

  • EUCAST. ESCMID. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH. [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • Minimum bactericidal concentration. Grokipedia. [Link]

  • CLSI: Clinical & Laboratory Standards Institute. CLSI. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC - PubMed Central. [Link]

  • EUCAST: EUCAST - Home. EUCAST. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. [Link]

  • Guidance Documents. EUCAST. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

  • Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. ResearchGate. [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [Link]

  • Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. SciSpace. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. Semantic Scholar. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Minimum inhibitory concentration (MIC) of different compounds against of tested pathogens. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]

  • Thiophenes with antimicrobial activity isolated from natural sources. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online. [Link]

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Application Notes & Protocols: Preclinical Evaluation of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of "Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate," a novel thiophene derivative with putative anticancer activity. Thiophene-based heterocyclic compounds have emerged as a promising scaffold in medicinal chemistry, with various analogues reported to inhibit cancer-specific protein targets and signaling pathways.[1][2] This guide outlines a logical, tiered approach for the in vitro assessment of this compound's cytotoxic and mechanistic properties. We present detailed, field-proven protocols for primary cytotoxicity screening, apoptosis induction, and cell cycle analysis, explaining the scientific rationale behind each experimental choice. The objective is to provide a robust framework for generating high-quality, reproducible data essential for the early-stage evaluation of this and similar candidate molecules.

Introduction: The Rationale for Thiophene Derivatives in Oncology

The search for novel, more effective, and less toxic anticancer agents is a cornerstone of modern therapeutic development.[3][4] Heterocyclic compounds are pivotal in this endeavor, with the thiophene scaffold being particularly noteworthy.[1][5] Thiophene analogues are known to engage a wide array of cancer-specific targets, leading to the inhibition of critical signaling pathways involved in cell proliferation and survival.[1][2][6] Their mechanisms of action often include the induction of apoptosis, disruption of microtubule assembly, and cell cycle arrest.[5][6]

This compound (hereafter referred to as Compound T-01) is a novel synthetic aminothiophene derivative. Its structural features suggest potential for selective cytotoxicity against cancer cells. This application note details a systematic workflow to validate this hypothesis, moving from broad cytotoxicity to specific mechanistic insights.

Experimental Workflow: A Tiered Approach

A multi-step screening process is essential for efficiently evaluating new chemical entities.[7] Our proposed workflow ensures that resources are focused on compounds with the most promising activity.

experimental_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced Studies A Compound T-01 Synthesis & QC B Cell Line Panel Selection (e.g., MCF-7, A549, HCT116) A->B C MTT Cytotoxicity Assay B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E If IC50 is potent F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Target Identification (e.g., Kinase Profiling, Western Blot) E->G F->G H In Vivo Efficacy Studies (Xenograft Models) G->H If mechanism is validated

Caption: Tiered workflow for anticancer activity evaluation.

Phase 1 Protocol: Cytotoxicity Screening via MTT Assay

The initial step is to determine the compound's concentration-dependent effect on cancer cell viability.[3][7] The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of living cells.[8][9] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, the amount of which is proportional to the number of living cells.[8]

Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) during their exponential growth phase.

    • Perform a cell count using a hemocytometer and assess viability (should be >95%).

    • Resuspend cells in a complete culture medium to a final density that yields 70-80% confluency after 72 hours. This must be optimized for each cell line.[10]

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. A typical starting density is 5,000-10,000 cells/well.[11]

    • Include wells for "medium only" blanks.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of Compound T-01 in sterile DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to create working solutions. A common concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Include "untreated control" wells (medium only) and "vehicle control" wells (medium with the highest concentration of DMSO used, e.g., 0.1%).

    • Incubate the plate for 48-72 hours.

  • MTT Incubation and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[8]

    • Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.[9][13]

    • Carefully aspirate the medium from each well without disturbing the crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]

Data Presentation: Hypothetical IC₅₀ Values
Cell LineTissue of OriginCompound T-01 IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
MCF-7Breast Adenocarcinoma8.50.9
A549Lung Carcinoma12.21.5
HCT116Colorectal Carcinoma6.80.7
MRC-5Normal Lung Fibroblast> 1005.2

This table illustrates how to present the IC₅₀ data. A promising compound will show potent activity against cancer cells and significantly lower activity against normal cell lines, indicating a favorable therapeutic index.

Phase 2 Protocols: Mechanistic Elucidation

If Compound T-01 demonstrates potent and selective cytotoxicity, the next step is to investigate its mechanism of action. The two most common anticancer mechanisms are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Protocol: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membrane integrity.[15]

  • Cell Treatment:

    • Seed 1-2 x 10⁶ cells in 6-well plates or T25 flasks.

    • After 24 hours, treat cells with Compound T-01 at concentrations around the determined IC₅₀ and 2x IC₅₀ for 24-48 hours. Include an untreated and a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization.

    • Wash the collected cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[16]

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[15][17]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[15]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

    • Collect at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Protocol: Cell Cycle Analysis by PI Staining

This assay quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[18] Anticancer agents often cause cell cycle arrest at specific checkpoints. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

  • Cell Treatment and Harvesting:

    • Seed and treat cells as described for the apoptosis assay. A 24-hour treatment is often sufficient.

    • Harvest cells (adherent and floating) and wash once with cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight). Fixation permeabilizes the cells, allowing PI to enter and stain the DNA.[19]

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA.[20]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry.

    • Generate a histogram of fluorescence intensity to visualize the cell cycle distribution. The G0/G1 peak has 2n DNA content, while the G2/M peak has 4n DNA content. Cells in the S phase will have DNA content between 2n and 4n.

Hypothesized Mechanism of Action

Based on the known activities of thiophene derivatives, we hypothesize that Compound T-01 induces apoptosis and/or cell cycle arrest through the modulation of key regulatory proteins.[5][6]

mechanism_of_action cluster_pathway Hypothesized Intracellular Pathway T01 Compound T-01 p53 p53 Activation T01->p53 CDK CDK/Cyclin Complex T01->CDK Inhibition Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G2M G2/M Checkpoint CDK->G2M Arrest Cell Cycle Arrest G2M->Arrest

Caption: Hypothesized mechanism of Compound T-01.

Future Directions: In Vivo Evaluation

Should in vitro studies yield promising results (i.e., potent, selective cytotoxicity via a defined mechanism), the next logical step is to assess in vivo efficacy.[7][21] This typically involves using immunodeficient mouse models bearing human tumor xenografts.[22]

Key considerations for in vivo studies include:

  • Model Selection: Subcutaneous xenograft models using cell lines like HCT116 or A549 are common starting points.[22]

  • Toxicity and MTD: A maximum tolerated dose (MTD) study must be performed first to establish a safe and effective dosing regimen.

  • Efficacy Endpoints: Key endpoints include tumor growth inhibition (TGI), changes in tumor volume over time, and overall survival of the animals.[7][23]

Conclusion

The protocols and workflow detailed in this application note provide a robust and scientifically sound framework for the initial preclinical evaluation of this compound. By systematically assessing cytotoxicity, apoptosis induction, and cell cycle effects, researchers can generate the critical data needed to determine if this novel compound warrants further investigation as a potential anticancer therapeutic.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC, National Center for Biotechnology Information. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Assaying cell cycle status using flow cytometry. PMC, National Center for Biotechnology Information. [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. ScienceDirect. [Link]

  • The Annexin V Apoptosis Assay. University of Virginia School of Medicine. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. International Institute of Anticancer Research. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PMC, National Center for Biotechnology Information. [Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. PMC, National Center for Biotechnology Information. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC, National Center for Biotechnology Information. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. ResearchGate. [Link]

  • Cell Cycle Tutorial Contents. University of Cambridge. [Link]

  • Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. JoVE (Journal of Visualized Experiments). [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. ResearchGate. [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. [Link]

  • Evaluation of In-vivo Anticancer Activity Choerospondias axillaris in Swiss Albino Mice Models. Journal of Pharmaceutical Research International. [Link]

  • Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. MDPI. [Link]

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Application Note: Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate as a Keystone Building Block for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate. We will first detail the robust synthesis of this versatile starting material via the Gewald multicomponent reaction. The primary focus will then shift to its application as a precursor in the synthesis of high-value fused heterocyclic systems, specifically thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines. These scaffolds are of significant interest due to their prevalence in pharmacologically active compounds. This guide includes detailed, field-tested protocols, mechanistic insights, and characterization data to ensure reproducibility and success.

Introduction: The Strategic Value of the 2-Aminothiophene Scaffold

Substituted 2-aminothiophenes are a privileged class of heterocyclic compounds, primarily due to their utility as versatile intermediates in organic synthesis and their presence in a wide array of biologically active molecules.[1][2] Their structural framework allows for the construction of more complex, fused-ring systems that are often bioisosteres of endogenous structures like purines.[3] The title compound, this compound, is a prime example. Its ortho-aminoester functionality is perfectly poised for annulation reactions, allowing for the efficient construction of fused pyrimidine, pyridine, and other heterocyclic rings. The 4-sec-butylphenyl substituent provides lipophilicity, which can be crucial for modulating the pharmacokinetic properties of derivative compounds in drug discovery programs.

This guide will elucidate the synthesis of this key building block and its subsequent conversion into two medicinally relevant fused systems:

  • Thieno[2,3-d]pyrimidines: Known for a wide range of biological activities including anticancer and kinase inhibition.[3][4]

  • Thieno[2,3-b]pyridines: A core structure found in compounds with diverse pharmacological profiles.[5]

Synthesis of the Core Building Block: this compound

The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction .[6][7] This one-pot, three-component reaction combines a ketone, an active methylene nitrile (in this case, methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[7][8]

Mechanistic Rationale

The reaction proceeds through a well-elucidated pathway.[1][6] Understanding this mechanism is key to optimizing conditions and troubleshooting.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (4-sec-butylacetophenone) and the active methylene compound (methyl cyanoacetate) to form a stable α,β-unsaturated intermediate.[6]

  • Michael Addition of Sulfur: The elemental sulfur (typically S₈) is attacked by the enolate of the Knoevenagel product. The exact mechanism of sulfur addition can be complex but results in a thiolate intermediate.[1]

  • Cyclization & Tautomerization: The thiolate attacks the nitrile group, leading to ring closure. A subsequent tautomerization yields the final, stable 2-aminothiophene aromatic system.

Gewald_Mechanism R1 4-sec-butyl- acetophenone I1 Knoevenagel Intermediate (α,β-unsaturated ester) R1->I1 R2 Methyl cyanoacetate R2->I1 R3 Sulfur (S₈) I2 Thiolate Intermediate R3->I2 Base Base (e.g., Morpholine) Base->I1 cat. I1->I2 + S₈ I3 Cyclized Iminothiophene I2->I3 Cyclization P Methyl 2-amino-4-(4-sec- butylphenyl)thiophene-3-carboxylate I3->P Tautomerization

Caption: The Gewald reaction mechanism for 2-aminothiophene synthesis.

Detailed Experimental Protocol

Protocol 1: Synthesis of this compound

ReagentM.W.AmountMoles
4-sec-butylacetophenone176.258.81 g50 mmol
Methyl cyanoacetate99.094.95 g50 mmol
Elemental Sulfur32.071.60 g50 mmol
Morpholine87.124.36 g50 mmol
Ethanol-50 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (50 mL), 4-sec-butylacetophenone (50 mmol), methyl cyanoacetate (50 mmol), and elemental sulfur (50 mmol).

  • Stir the mixture to form a suspension. Add morpholine (50 mmol) dropwise at room temperature.

    • Scientist's Note: Morpholine acts as a basic catalyst to promote the initial Knoevenagel condensation. Other bases like diethylamine or L-proline can also be effective.[9][10]

  • Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Hexane:Ethyl Acetate 7:3).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Pour the cooled mixture into 200 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

  • Collect the crude product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL) and then a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude solid from hot ethanol or isopropanol to yield the pure product as a crystalline solid.

  • Dry the final product under vacuum. Expected yield: 75-85%.

Application in Fused Heterocycle Synthesis

The strategic placement of the amino and ester groups on the thiophene ring makes the title compound an ideal precursor for annulation reactions.

Synthesis of Thieno[2,3-d]pyrimidines

The thieno[2,3-d]pyrimidine scaffold is readily accessible by reacting the 2-aminothiophene with reagents that can provide the necessary one or two carbon atoms to form the pyrimidine ring.[3][11] A common and straightforward method involves condensation with formamide.

Thienopyrimidine_Workflow Start Methyl 2-amino-4-(4-sec-butylphenyl) -thiophene-3-carboxylate Condition Heat (150-160°C) Start->Condition Reagent Formamide (HCONH₂) Reagent->Condition Product 4-(4-sec-butylphenyl)thieno[2,3-d] -pyrimidin-4(3H)-one Condition->Product Cyclocondensation

Sources

Synthesis of 2-Amino-4-Arylthiophene-3-Carboxylates: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of the Gewald Reaction in Heterocyclic Chemistry

The synthesis of highly substituted heterocycles remains a cornerstone of modern medicinal chemistry and materials science. Among these, the 2-aminothiophene scaffold is a privileged structure, appearing in a wide array of biologically active compounds. The Gewald multicomponent reaction, first reported by Karl Gewald in 1966, provides a robust and convergent pathway to polysubstituted 2-aminothiophenes.[1][2][3] This application note provides a detailed protocol and technical insights for the synthesis of a specific and valuable subclass: 2-amino-4-arylthiophene-3-carboxylates. These compounds are not only important intermediates for the construction of more complex fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, but also exhibit a range of biological activities themselves.[3][4]

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the reaction mechanism, a step-by-step experimental protocol, troubleshooting advice, and optimization strategies. By understanding the causality behind the experimental choices, researchers can confidently and efficiently synthesize these valuable compounds.

Reaction Mechanism: A Symphony of Condensation, Sulfur Addition, and Cyclization

The Gewald reaction is a one-pot synthesis that elegantly combines three components—an aryl ketone, an active methylene nitrile (in this case, an alkyl cyanoacetate), and elemental sulfur—in the presence of a basic catalyst.[2][5][6] The generally accepted mechanism proceeds through three key stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aryl ketone and the alkyl cyanoacetate.[2] The base, typically a secondary or tertiary amine such as morpholine or triethylamine, deprotonates the α-carbon of the cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of the aryl ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate. The choice of base is critical; for less reactive ketones, a stronger base may be required to drive this initial condensation.[7]

  • Michael Addition of Sulfur: The next step involves the addition of elemental sulfur. The precise mechanism of this addition is complex and has been a subject of study. It is postulated that the base activates the elemental sulfur, which then undergoes a Michael-type addition to the electron-deficient β-carbon of the unsaturated nitrile intermediate.[2]

  • Intramolecular Cyclization and Tautomerization: The resulting sulfur adduct then undergoes an intramolecular cyclization, with the sulfur attacking the nitrile group. A subsequent tautomerization leads to the formation of the stable, aromatic 2-aminothiophene ring.[2]

The overall reaction is a testament to the efficiency of multicomponent reactions, allowing for the rapid construction of complex molecules from simple starting materials.

Diagram of the Gewald Reaction Mechanism:

Gewald_Mechanism A Aryl Ketone + Alkyl Cyanoacetate C Knoevenagel Condensation A->C B Base (e.g., Morpholine) B->C Catalyst D α,β-Unsaturated Nitrile Intermediate C->D F Michael Addition D->F E Elemental Sulfur (S8) E->F G Sulfur Adduct Intermediate F->G H Intramolecular Cyclization & Tautomerization G->H I 2-Amino-4-arylthiophene-3-carboxylate H->I

Caption: The Gewald reaction mechanism for 2-amino-4-arylthiophene-3-carboxylates.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the synthesis of ethyl 2-amino-4-arylthiophene-3-carboxylates. The specific quantities and reaction times may need to be optimized for different aryl ketones.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Typical Quantity (mmol)Notes
Aryl KetoneVariesVaries10Ensure high purity.
Ethyl Cyanoacetate105-56-6113.1210Use freshly distilled if necessary.
Elemental Sulfur7704-34-932.07 (S)12Use finely powdered sulfur.
Morpholine110-91-887.122-5Can act as both catalyst and solvent.
Ethanol (or DMF)64-17-5 (75-07-0)46.07 (73.09)20-30 mLUse anhydrous solvent.
Ethyl Acetate141-78-688.11As neededFor extraction and purification.
Hexane110-54-386.18As neededFor purification.

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Apparatus for vacuum filtration

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for extraction and recrystallization or column chromatography

Experimental Workflow Diagram:

Experimental_Workflow start Start reagents Combine Aryl Ketone, Ethyl Cyanoacetate, Sulfur, and Solvent in Flask start->reagents base Add Morpholine (catalyst) reagents->base heat Heat Reaction Mixture (e.g., 50-65°C) base->heat monitor Monitor Reaction by TLC heat->monitor monitor->heat Incomplete workup Reaction Workup: Cool and Pour into Ice-Water monitor->workup Complete filtration Collect Precipitate by Vacuum Filtration workup->filtration purification Purify Crude Product (Recrystallization or Column Chromatography) filtration->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the Gewald synthesis.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl ketone (10 mmol), ethyl cyanoacetate (10 mmol), elemental sulfur (12 mmol), and ethanol (20-30 mL).

  • Catalyst Addition: To the stirring suspension, add morpholine (2-5 mmol) dropwise.

  • Reaction: Heat the reaction mixture to 50-65°C with continuous stirring. The optimal temperature may vary depending on the reactivity of the aryl ketone.[8]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water with vigorous stirring. A solid product should precipitate.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of ethyl acetate and hexane) or by column chromatography on silica gel.[9][10]

Safety Precautions:

  • The Gewald reaction should be performed in a well-ventilated fume hood.

  • Elemental sulfur is flammable; avoid open flames.

  • Morpholine and ethyl cyanoacetate are irritants; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handle all organic solvents with care.

Data Presentation: Scope of Aryl Ketones

The Gewald reaction is compatible with a wide range of aryl ketones. The electronic nature of the substituents on the aryl ring can influence the reaction rate and yield. Electron-withdrawing groups on the aryl ring generally lead to higher yields, while electron-donating groups may require longer reaction times or slightly modified conditions.[11]

A study by Tormyshev et al. demonstrated the synthesis of various 2-aminothiophene-3-carboxylates from different aryl ketones, with yields ranging from moderate to good.[4]

EntryAryl KetoneProductYield (%)
1AcetophenoneEthyl 2-amino-4-phenylthiophene-3-carboxylate75
24'-MethylacetophenoneEthyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate72
34'-MethoxyacetophenoneEthyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate68
44'-ChloroacetophenoneEthyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate81
54'-NitroacetophenoneEthyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate85

Adapted from Tormyshev, V. M., et al. (2006). Aryl alkyl ketones in one-pot Gewald synthesis of 2-aminothiophenes.[4]

Troubleshooting and Optimization

While the Gewald reaction is generally robust, several factors can lead to suboptimal results.

Common Issues and Solutions:

  • Low or No Yield:

    • Inefficient Knoevenagel Condensation: This is a common bottleneck. Consider using a stronger base (e.g., piperidine) or a different solvent. The removal of water formed during this step can also drive the reaction forward.[7]

    • Poor Sulfur Reactivity: Ensure the use of finely powdered sulfur to maximize its surface area. Gently increasing the reaction temperature can also improve sulfur's reactivity.[7]

    • Steric Hindrance: For sterically hindered ketones, a two-step procedure may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and base.[7]

  • Formation of Side Products:

    • Dimerization of the α,β-unsaturated nitrile: This can be a competing reaction. Optimizing the reaction temperature and the rate of reagent addition can minimize its formation.[7]

    • Polymerization: A dark, tarry reaction mixture often indicates polymerization, which can be caused by excessively high temperatures. Careful temperature control is crucial.[7]

Optimization Strategies:

  • Microwave Irradiation: The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields, particularly for less reactive substrates.[2]

  • Alternative Catalysts and Solvents: While secondary and tertiary amines are common catalysts, other catalytic systems, including L-proline and various solid-supported catalysts, have been successfully employed.[5][10] Green chemistry approaches have also explored the use of water or deep eutectic solvents.[10]

  • Mechanochemistry: Solvent-free synthesis using high-speed ball milling has been reported as an efficient and environmentally friendly alternative for the Gewald reaction with aryl ketones.[11]

Conclusion: A Versatile Tool for Heterocyclic Synthesis

The Gewald reaction remains a highly valuable and versatile tool for the synthesis of 2-amino-4-arylthiophene-3-carboxylates. Its operational simplicity, the ready availability of starting materials, and the high degree of functionalization achievable in a single step make it an attractive method for both academic research and industrial applications. By understanding the underlying mechanism and the key parameters that influence the reaction's outcome, researchers can effectively troubleshoot and optimize the synthesis to achieve high yields of these important heterocyclic building blocks.

References

  • Tormyshev, V. M., Trukhin, D. V., Rogoznikova, O. Y., & Flinn, A. (2006). Aryl alkyl ketones in one-pot Gewald synthesis of 2-aminothiophenes. ResearchGate. Retrieved from [Link]

  • Bowen, R. D., et al. (2018). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 23(10), 2464. Retrieved from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Retrieved from [Link]

  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279–293. Retrieved from [Link]

  • Khanum, S. A., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 425–428. Retrieved from [Link]

  • Le-Ping, L., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 28, 100701. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Gewald reaction. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield. Retrieved from [Link]

  • Mamatha, D. M., et al. (2021). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Retrieved from [Link]

  • El-Kashef, H. S., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 665-697. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

Sources

Application Notes and Protocols: Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate as a Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Multifunctional Thiophene Derivative

Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate is a polysubstituted thiophene derivative with a unique combination of functional groups that make it a highly promising, yet underexplored, building block for advanced materials. The thiophene core is a well-established pharmacophore in medicinal chemistry and a key component in organic electronics due to its electron-rich nature and propensity for π-π stacking.[1][2][3] The strategic placement of an amino group, a methyl carboxylate group, and a bulky sec-butylphenyl substituent provides a versatile platform for synthesizing a new generation of functional materials.

The amino group at the 2-position and the methyl carboxylate at the 3-position are amenable to a wide range of chemical modifications, allowing for the construction of complex molecular architectures.[4] The sec-butylphenyl group at the 4-position is anticipated to enhance solubility in organic solvents and influence the solid-state packing of derived materials, a critical factor for applications in organic electronics.[5]

These application notes provide a comprehensive guide to the potential uses of this compound in materials science, with a focus on organic electronics. The protocols detailed below are grounded in established methodologies for similar thiophene derivatives and are intended to serve as a robust starting point for researchers venturing into the synthesis and characterization of novel materials based on this promising scaffold.

I. Synthesis of this compound via the Gewald Reaction

The most direct and efficient route to 2-aminothiophenes is the Gewald reaction, a one-pot multicomponent reaction that utilizes a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[6][7][8]

Reaction Scheme:

[this compound] + [Formamide] --(Heat)--> [4-Hydroxy-6-(4-sec-butylphenyl)thieno[2,3-d]pyrimidine]

Caption: Workflow for developing and testing a new donor material for OSCs.

Key Experimental Considerations:

  • Energy Level Alignment: The HOMO and LUMO energy levels of the new donor material, determined by cyclic voltammetry, must be well-aligned with those of the chosen acceptor material (e.g., a fullerene derivative like PCBM) to ensure efficient charge separation.

  • Optical Properties: The absorption spectrum of the donor material, measured by UV-Vis spectroscopy, should ideally cover a broad range of the solar spectrum to maximize light harvesting.

  • Film Morphology: The morphology of the donor-acceptor blend is critical for device performance. Techniques like atomic force microscopy (AFM) and transmission electron microscopy (TEM) should be used to characterize the thin film.

IV. Broader Potential in Drug Development

While the focus of these notes is on materials science, it is important to acknowledge the significant role of thiophene derivatives in drug discovery. [1][3][9]The structural motifs present in this compound are found in various biologically active compounds. [10][11]For instance, similar 2-aminothiophene-3-carboxylate structures are precursors to thieno[2,3-d]pyrimidines, which have been investigated as kinase inhibitors and for other therapeutic applications. [12][13]Researchers in drug development can use this compound as a starting point for creating libraries of novel small molecules for high-throughput screening.

Logical Relationship Diagram:

G cluster_applications Potential Applications cluster_materials cluster_pharma Core This compound Core Scaffold Materials Materials Science Core->Materials Pharma Pharmaceuticals Core->Pharma OFETs Organic Field-Effect Transistors Materials->OFETs OSCs Organic Solar Cells Materials->OSCs OLEDs Organic Light-Emitting Diodes Materials->OLEDs KinaseInhibitors Kinase Inhibitors Pharma->KinaseInhibitors Antimicrobials Antimicrobial Agents Pharma->Antimicrobials Antivirals Antiviral Agents Pharma->Antivirals

Sources

Application Note: Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold in Modern Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The 2-aminothiophene scaffold has emerged as a "privileged structure" in medicinal chemistry, prized for its synthetic tractability and its ability to be elaborated into potent and selective kinase inhibitors.[1][2] The inherent electronic properties and structural features of the thiophene ring allow it to serve as an effective bioisostere for other aromatic systems, such as a phenyl ring, often improving physicochemical properties and target engagement.[3]

This application note provides a detailed guide for researchers on utilizing Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate as a key starting material for the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide a detailed synthetic protocol for its derivatization, and discuss methods for evaluating the biological activity of the resulting compounds. The focus will be on the synthesis of a hypothetical, yet representative, inhibitor targeting the c-Jun N-terminal kinase (JNK) pathway, a key signaling cascade involved in inflammation and apoptosis.[4][5][6]

The Strategic Advantage of the 4-Aryl-2-aminothiophene Core

The "this compound" scaffold offers several strategic advantages for kinase inhibitor design:

  • Synthetic Accessibility: This class of compounds is readily synthesized via the Gewald multicomponent reaction, a robust and versatile method for constructing highly functionalized thiophenes.[1]

  • Multiple Derivatization Points: The 2-amino and 3-carboxylate groups provide orthogonal handles for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR).

  • Favorable Kinase Binding Interactions: The 2-aminothiophene core can participate in key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.

  • Tunable Physicochemical Properties: The 4-aryl substituent, in this case, the 4-sec-butylphenyl group, can be modified to optimize properties such as solubility, metabolic stability, and cell permeability.

Synthetic Protocol: From Thiophene Precursor to a JNK Inhibitor Candidate

This section outlines a representative, two-step synthesis of a potential JNK inhibitor starting from this compound. The protocol is based on established methodologies for the synthesis of thiophene-3-carboxamide derivatives.[4][5]

Step 1: Amide Coupling with a Suitable Amine

The first step involves the conversion of the methyl ester to a carboxamide. The choice of amine is critical for targeting the desired kinase. For this example, we will use a hypothetical (4-aminophenyl)morpholine to introduce a moiety known to improve solubility and cell permeability.

Reaction Scheme:

G start This compound intermediate N-(4-morpholinophenyl)-2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxamide start->intermediate Amide Coupling (e.g., Trimethylaluminum) reagent1 (4-aminophenyl)morpholine reagent1->intermediate

Caption: Amide formation from the thiophene ester.

Materials:

ReagentMolecular WeightAmountMoles (mmol)
This compound303.43 g/mol 1.0 g3.30
(4-aminophenyl)morpholine178.23 g/mol 0.65 g3.63
Toluene, anhydrous-20 mL-
Trimethylaluminum (2.0 M in toluene)72.09 g/mol 3.3 mL6.60
Dichloromethane (DCM)-For workup and column-
Saturated aqueous sodium bicarbonate-For workup-
Brine-For workup-
Anhydrous sodium sulfate-For drying-
Silica gel-For chromatography-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (4-aminophenyl)morpholine (0.65 g, 3.63 mmol) and anhydrous toluene (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trimethylaluminum (3.3 mL of a 2.0 M solution in toluene, 6.60 mmol) dropwise. Gas evolution (methane) will be observed.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 g, 3.30 mmol) in anhydrous toluene (10 mL) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Dilute the mixture with dichloromethane (DCM) and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide intermediate.

Step 2: Acylation of the 2-Amino Group

The final step involves the acylation of the 2-amino group to introduce a pharmacophore that can interact with the kinase active site. Here, we will use 2-naphthoyl chloride as an example, a group often found in JNK inhibitors.[4]

Reaction Scheme:

G intermediate N-(4-morpholinophenyl)-2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxamide product Final Kinase Inhibitor Candidate intermediate->product Acylation (e.g., Pyridine) reagent2 2-Naphthoyl chloride reagent2->product

Caption: Final acylation step to the inhibitor.

Materials:

ReagentMolecular WeightAmountMoles (mmol)
N-(4-morpholinophenyl)-2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxamide447.62 g/mol 1.0 g2.23
2-Naphthoyl chloride190.62 g/mol 0.47 g2.45
Pyridine, anhydrous79.10 g/mol 10 mL-
Dichloromethane (DCM)-For workup and column-
1 M Hydrochloric acid (HCl)-For workup-
Saturated aqueous sodium bicarbonate-For workup-
Brine-For workup-
Anhydrous sodium sulfate-For drying-
Silica gel-For chromatography-

Procedure:

  • Dissolve the amide intermediate (1.0 g, 2.23 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add 2-naphthoyl chloride (0.47 g, 2.45 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final kinase inhibitor candidate.

Biological Evaluation: Kinase Inhibition Assays

Once the target compound is synthesized and characterized, its biological activity must be assessed. A variety of in vitro and cell-based assays can be employed to determine the potency and selectivity of the new inhibitor.

In Vitro Kinase Inhibition Assay

A common method to determine the half-maximal inhibitory concentration (IC50) is a fluorescence-based assay. These assays measure the amount of phosphorylated substrate produced by the kinase in the presence of varying concentrations of the inhibitor.

Workflow for In Vitro Kinase Assay:

G cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis A Kinase Enzyme (e.g., JNK1) D Incubate Kinase with Inhibitor A->D B Substrate (e.g., peptide) E Initiate reaction with ATP B->E C Test Compound (serial dilution) C->D D->E F Stop reaction and add detection reagent E->F G Measure signal (e.g., fluorescence) F->G H Plot % Inhibition vs. [Inhibitor] G->H I Calculate IC50 value H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Assays

To assess the inhibitor's activity in a more physiologically relevant context, cell-based assays are crucial. These can include:

  • Cellular Phosphorylation Assay: Measures the phosphorylation status of a downstream substrate of the target kinase within intact cells.[7]

  • Cell Viability/Proliferation Assays: Determines the effect of the inhibitor on the growth and survival of cancer cell lines known to be dependent on the target kinase pathway.[7]

Application in a Biological Context: Targeting the JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various cellular stresses. Dysregulation of the JNK pathway is implicated in inflammatory diseases and cancer. A potent and selective JNK inhibitor derived from the "this compound" scaffold could be a valuable tool for studying this pathway and may have therapeutic potential.

Simplified JNK Signaling Pathway:

G stress Cellular Stress (e.g., UV, Cytokines) mkk MKK4/7 stress->mkk jnk JNK mkk->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis / Inflammation cjun->apoptosis inhibitor Thiophene-based Inhibitor inhibitor->jnk

Caption: Inhibition of the JNK signaling pathway.

Conclusion

"this compound" represents a highly versatile and synthetically accessible starting material for the development of novel kinase inhibitors. Its inherent structural features and multiple points for derivatization allow for the fine-tuning of inhibitory activity and pharmacokinetic properties. The protocols and workflows outlined in this application note provide a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs. The adaptability of the 2-aminothiophene core ensures its continued relevance in the ongoing quest for more effective and selective kinase-targeted therapies.

References

  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed Central, NIH. [Link]

  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]

  • Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK. OSTI.GOV. [Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed. [Link]

  • European Journal of Medicinal Chemistry - ePrints Soton. University of Southampton. [Link]

  • Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. MDPI. [Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. NIH. [Link]

  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed. [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]

  • Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. PubMed Central, NIH. [Link]

  • Exploring the scaffold universe of kinase inhibitors. PubMed. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Discovery of novel CDK inhibitors via scaffold hopping from CAN508. PubMed. [Link]

  • Marine-Derived Compounds for CDK5 Inhibition in Cancer: Integrating Multi-Stage Virtual Screening, MM/GBSA Analysis and Molecular Dynamics Investigations. PubMed Central, NIH. [Link]

  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed. [Link]

  • Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. PubMed. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central, NIH. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Gewald Reaction for Sterically Hindered Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald multicomponent reaction. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered ketones as substrates. Here, we move beyond standard protocols to provide in-depth, experience-driven insights into overcoming common obstacles and optimizing your reaction conditions for the synthesis of polysubstituted 2-aminothiophenes.

Introduction: The Challenge of Steric Hindrance in the Gewald Reaction

The Gewald reaction is a powerful one-pot method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, typically in the presence of a basic catalyst.[1][2][3] While highly effective for a wide range of substrates, its efficiency can be significantly hampered when employing sterically hindered ketones. The bulky nature of these substrates can impede the initial Knoevenagel condensation, leading to low yields and the formation of unwanted side products.[4][5] This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your experimental setup.

Troubleshooting Guide & FAQs

Issue 1: Low to No Product Yield

Question: I am using a sterically hindered ketone (e.g., di-isopropyl ketone, 2,2,6-trimethylcyclohexanone) and observing very low or no formation of the desired 2-aminothiophene. What are the likely causes and how can I address them?

Answer: This is a classic challenge with bulky ketones. The primary bottleneck is often the initial Knoevenagel condensation between the ketone and the active methylene nitrile.[1][6] Here’s a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Reaction Strategy: One-Pot vs. Two-Step Procedure

For highly hindered systems, a one-pot approach may not be effective.[4][5]

  • Expert Insight: The kinetics of the Knoevenagel condensation are significantly slower with bulky ketones. In a one-pot setup, side reactions such as dimerization of the nitrile or the formation of complex polysulfides can outcompete the desired reaction pathway.[4]

  • Recommended Protocol (Two-Step):

    • Step 1: Knoevenagel Condensation: Isolate the α,β-unsaturated nitrile intermediate first. This allows you to push this equilibrium-driven reaction to completion without competing side reactions.

      • Catalyst: Employ a stronger base than typically used in the one-pot reaction. While morpholine or piperidine are common, consider screening more potent catalysts.

      • Water Removal: The condensation produces water, which can inhibit the reaction.[4][5] The use of a Dean-Stark apparatus or the addition of a dehydrating agent is highly recommended to drive the reaction forward.

    • Step 2: Cyclization: Once the α,β-unsaturated nitrile is purified, react it with elemental sulfur and a suitable base in a separate step to form the thiophene ring.[4][5]

2. Optimize the One-Pot Reaction Conditions (If a two-step process is not feasible):

  • Base Selection is Critical: The choice of base can dramatically influence the reaction rate.[5] For less reactive ketones, a systematic screening of bases is advised.

Base TypeExamplesRationale
Secondary Amines Piperidine, MorpholineStandard catalysts, but may be insufficient for hindered ketones.
Tertiary Amines Triethylamine (TEA)A common alternative, but its bulkiness can sometimes be a factor.
Stronger Bases DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Can be effective in promoting the initial condensation.
Acid-Base Catalysts Piperidinium BorateRecent literature suggests these can be highly effective in catalytic amounts.[7]
  • Solvent Effects: The solvent plays a crucial role in the solubility of sulfur and can influence reaction rates.[5][8]

    • Polar Aprotic Solvents: DMF or DMSO can enhance the solubility of reactants and intermediates.

    • Alcohols: Ethanol and methanol are commonly used and often provide a good balance of solubility and reactivity.[9]

  • Temperature Control: While heating can increase the reaction rate, excessive temperatures can lead to polymerization and the formation of tarry byproducts.[4][5] A careful temperature screen (e.g., 40-80 °C) is recommended.

3. Consider Advanced & Greener Methodologies:

  • Microwave Irradiation: This technique has been shown to significantly reduce reaction times and improve yields, particularly for challenging substrates.[1][4][5] The focused heating can often overcome the activation energy barrier associated with sterically hindered ketones.

  • Mechanochemistry (Ball Milling): Solvent-free synthesis using high-speed ball milling can be a highly effective and environmentally friendly approach for sluggish reactions.[2]

Issue 2: Formation of Significant Impurities

Question: My reaction yields some product, but it's contaminated with significant impurities, making purification difficult. What are these byproducts and how can I minimize them?

Answer: The formation of byproducts is a common issue, especially when dealing with slow-reacting substrates. Here are the most likely culprits and strategies for mitigation:

  • Unreacted Starting Materials: This indicates an incomplete reaction.

    • Solution: Increase reaction time, optimize temperature, or consider a more effective catalyst as outlined in Issue 1.

  • Knoevenagel-Cope Intermediate: The presence of the α,β-unsaturated nitrile suggests that the sulfur addition and cyclization steps are the rate-limiting.

    • Solution: Ensure an adequate amount of sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization.

  • Dimerization of the α,β-unsaturated nitrile: This is a frequent side reaction.[4]

    • Solution:

      • Slow Addition of Reagents: Controlled, slow addition of the reagents can favor the intramolecular cyclization over intermolecular dimerization.[4]

      • Temperature Optimization: The formation of the dimer is often highly sensitive to temperature.[4]

  • Dark Brown or Tarry Reaction Mixture: This is often a sign of polymerization or the formation of complex polysulfides, usually due to excessive heat.[4]

    • Solution: Carefully control the reaction temperature and ensure the purity of your starting materials, as impurities can catalyze these side reactions.[4]

Issue 3: Difficulty in Product Isolation and Purification

Question: I have a complex crude reaction mixture and am struggling to isolate the pure 2-aminothiophene. What are the recommended purification techniques?

Answer: Effective purification is key to obtaining a high-quality final product.

  • Initial Work-up: After the reaction is complete, cool the mixture and pour it into ice-cold water with vigorous stirring. The desired product will often precipitate and can be collected by vacuum filtration.[10]

  • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes.[5]

    • Common Solvents: Ethanol, methanol, or a mixture of ethyl acetate and hexanes are good starting points for screening.

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography is a reliable alternative. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

Visualizing the Process

Gewald Reaction Mechanism

The following diagram illustrates the generally accepted mechanism of the Gewald reaction.

Gewald_Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Sulfur Addition & Cyclization Ketone Ketone (1) Intermediate3 α,β-Unsaturated Nitrile (3) Ketone->Intermediate3 Base Nitrile α-Cyanoester (2) Nitrile->Intermediate3 Intermediate4 Thiolate Intermediate (4) Intermediate3->Intermediate4 + S₈ Sulfur Elemental Sulfur (S₈) Sulfur->Intermediate4 Product6 2-Aminothiophene (6) Intermediate4->Product6 Cyclization & Tautomerization

Caption: The mechanism of the Gewald reaction proceeds via a Knoevenagel condensation followed by sulfur addition and cyclization.[1][6]

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for addressing low product yields.

Troubleshooting_Workflow Start Low Yield with Hindered Ketone OnePot One-Pot Reaction? Start->OnePot TwoStep Switch to Two-Step Protocol (Isolate Knoevenagel Intermediate) OnePot->TwoStep Yes OptimizeOnePot Optimize One-Pot Conditions OnePot->OptimizeOnePot No Success Improved Yield TwoStep->Success BaseScreen Screen Stronger Bases (e.g., DBU, Piperidinium Borate) OptimizeOnePot->BaseScreen WaterRemoval Implement Water Removal (Dean-Stark) BaseScreen->WaterRemoval TempScreen Optimize Temperature WaterRemoval->TempScreen AdvancedMethods Consider Advanced Methods (Microwave, Ball Milling) TempScreen->AdvancedMethods AdvancedMethods->Success PersistentIssue Persistent Low Yield AdvancedMethods->PersistentIssue

Caption: A systematic workflow for troubleshooting low yields in the Gewald reaction with sterically hindered ketones.

Experimental Protocols

General Two-Step Protocol for Sterically Hindered Ketones

Step 1: Synthesis of the α,β-Unsaturated Nitrile Intermediate

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the sterically hindered ketone (1.0 eq.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq.), and a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a suitable base (e.g., piperidine, 0.1-0.2 eq.).

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure α,β-unsaturated nitrile.

Step 2: Cyclization to the 2-Aminothiophene

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the purified α,β-unsaturated nitrile (1.0 eq.), elemental sulfur (1.1 eq.), and a suitable solvent (e.g., ethanol or DMF).[10]

  • Add a basic catalyst, such as morpholine or triethylamine (0.2-0.5 eq.), dropwise to the stirring suspension.[10]

  • Heat the reaction mixture to a suitable temperature (typically 50-80 °C) and monitor the reaction progress by TLC.[10]

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.[10]

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove impurities.[10]

  • Further purify the product by recrystallization or column chromatography.

References

Sources

Technical Support Center: Synthesis of 4-Alkylphenyl-Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing 4-alkylphenyl-substituted thiophenes, tailored for research scientists and drug development professionals.

Welcome to the technical support center for the synthesis of 4-alkylphenyl-substituted thiophenes. This guide is designed to provide practical, experience-driven solutions to common challenges encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategies.

Part 1: Troubleshooting Cross-Coupling Reactions

The construction of the C(sp²)-C(sp²) bond between the thiophene and the 4-alkylphenyl moiety is most commonly achieved via palladium-catalyzed cross-coupling reactions. While powerful, these methods are prone to specific challenges when thiophene substrates are involved.

FAQ 1: Suzuki-Miyaura Coupling Issues

Question: I am attempting a Suzuki-Miyaura coupling between a 2-bromothiophene and a 4-alkylphenylboronic acid, but I'm observing very low yields of my desired product along with significant formation of unsubstituted thiophene. What is happening and how can I fix this?

Answer: This is a classic and frequent problem when working with thiophene boronic acids (or their precursors in the reaction). The primary culprit is a side reaction known as protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced by a proton from the reaction medium, regenerating the starting thiophene[1]. The key to a successful reaction is to ensure the rate of the desired cross-coupling significantly outpaces the rate of this undesired decomposition pathway.

Here’s how to troubleshoot and optimize your reaction:

  • Choice of Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in protic solvents can aggressively promote protodeboronation[1].

    • Solution: Switch to milder, non-hydroxide bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices that often suppress this side reaction[1][2]. In some cases, potassium fluoride (KF) can also be effective[1].

  • Reaction Temperature: Elevated temperatures accelerate both the desired coupling and the undesired protodeboronation[1].

    • Solution: Lower the reaction temperature. Many modern catalyst systems are highly active and do not require high heat. Aim for the lowest effective temperature, often in the 60–80 °C range, to selectively favor the cross-coupling[1].

  • Catalyst System Efficiency: A slow or inefficient catalyst gives the boronic acid more time to decompose in the reaction mixture[1].

    • Solution: Employ a highly active catalyst system. Modern palladium precatalysts (e.g., G3 or G4 palladacycles) paired with bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos can dramatically increase the rate of the productive reaction, minimizing the time available for decomposition[1][3].

  • Boronic Acid Stability: Thiophene boronic acids themselves, especially 2-thiopheneboronic acid, are notoriously unstable under typical Suzuki conditions[1].

    • Solution: If the above modifications are insufficient, consider using a more stable boronic acid derivative. Boronic acid pinacol esters (BPin) or MIDA boronates are significantly more robust and resist protodeboronation.

ParameterProblem ConditionRecommended SolutionRationale
Base Strong, hydroxide bases (e.g., NaOH, KOH)Milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃, KF)[1][2]Reduces the rate of protodeboronation.
Temperature High (>100 °C)Lowest effective temperature (e.g., 40-80 °C)[1]Slows the decomposition pathway relative to the coupling reaction.
Catalyst Low activity (e.g., Pd(PPh₃)₄ alone)High-activity Pd-precatalyst + bulky phosphine ligand (e.g., XPhos G3)[1]Accelerates the desired cross-coupling to outcompete decomposition.
Solvent Protic solvents (e.g., H₂O, EtOH) if base is strongAnhydrous toluene, dioxane, or THF with minimal water[2][4]Reduces the proton source available for protodeboronation.

Here is a logical workflow to diagnose and solve low-yield issues.

SuzukiTroubleshooting cluster_causes Potential Causes & Solutions start Problem: Low Yield of 4-Alkylphenyl-thiophene check_byproducts Analyze Crude Mixture: - Unsubstituted Thiophene? - Homocoupled Products? - Unreacted Starting Material? start->check_byproducts protodeboronation Protodeboronation Likely Solution: Modify Conditions - Switch to K₃PO₄ or Cs₂CO₃ - Lower Temperature (60-80°C) - Use XPhos/SPhos Ligands - Use Boronic Ester (BPin) check_byproducts->protodeboronation Thiophene byproduct detected catalyst_death Catalyst Deactivation Solution: Improve Setup - Rigorously degas solvents - Use fresh, high-purity catalyst - Ensure inert atmosphere check_byproducts->catalyst_death Mainly starting materials remain poor_reagents Poor Reagent Quality Solution: Verify Materials - Check purity of halide & boronic acid - Use anhydrous base - Use dry, degassed solvents check_byproducts->poor_reagents Multiple unknown side products end_node Optimized Reaction: High Yield Achieved protodeboronation->end_node catalyst_death->end_node poor_reagents->end_node

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

FAQ 2: Stille Coupling Complications

Question: I am using a Stille coupling to avoid issues with boronic acids, but my reaction is messy, with several byproducts and difficulties in purification. What are the typical side reactions and how can I avoid them?

Answer: The Stille reaction is an excellent alternative but comes with its own set of challenges, primarily the formation of byproducts and the toxicity of organotin reagents[5][6].

  • Homocoupling: The most common side reaction is the homocoupling of your organostannane reagent (R-SnMe₃ + R-SnMe₃ → R-R)[5]. This depletes your nucleophile and complicates purification.

    • Solution: This is often promoted by oxygen. Ensure your reaction is thoroughly degassed and maintained under a strictly inert atmosphere (Argon or Nitrogen). The choice of palladium source can also matter; Pd(PPh₃)₄ is often effective.

  • Unprecedented Side Reactions: Research has identified other pathways, including the direct C-H stannylation of the thiophene ring's α-hydrogen and the stannylation of the aryl bromide itself[7][8]. These can lead to complex oligomeric impurities.

    • Solution: Careful control of stoichiometry is crucial. Avoid a large excess of the organostannane. The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the desired transmetalation step, minimizing the time for side reactions to occur[6].

  • Purification: Removing tributyltin halides and other tin-containing byproducts is a significant challenge due to their toxicity and relatively low polarity[6].

    • Solution: A common workup procedure involves quenching the reaction, diluting with an organic solvent, and washing with an aqueous solution of potassium fluoride (KF). The fluoride has a very high affinity for tin and will precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration through Celite.

FAQ 3: Grignard (Kumada-Type) Coupling Difficulties

Question: My Kumada coupling between a 2-halothiophene and a 4-alkylphenylmagnesium bromide is not working. The reaction is either sluggish or fails to initiate. What should I check?

Answer: Grignard-based cross-couplings are powerful but exquisitely sensitive to reaction conditions. Failure is almost always due to the deactivation of the highly reactive Grignard reagent[9].

  • Moisture and Air Sensitivity: Grignard reagents are strong bases and nucleophiles that react rapidly with water, oxygen, and even atmospheric carbon dioxide.

    • Solution: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried overnight) and cooled under an inert atmosphere[9]. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. All reagent transfers should be performed using syringe techniques under positive argon or nitrogen pressure.

  • Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent can have a passivating oxide layer on their surface.

    • Solution: Activate the magnesium before adding your aryl halide. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere to expose fresh surfaces[9].

  • Catalyst Choice: While palladium can be used, nickel catalysts are often more effective and economical for this type of coupling[9].

    • Solution: Use a nickel catalyst such as Ni(dppp)Cl₂ or Ni(dppe)Cl₂. These are generally robust and provide good yields[9].

Part 2: General & Advanced FAQs

Question: I've heard that the sulfur in thiophene can "poison" the catalyst. Is this a major concern?

Answer: Yes, this is a very important consideration. Catalyst poisoning is the deactivation of a catalyst by strong coordination of a chemical compound to its active sites[10]. The sulfur atom in the thiophene ring possesses lone pairs of electrons that can bind strongly to the palladium or nickel catalyst center, effectively removing it from the catalytic cycle[10][11]. This is particularly problematic with nickel catalysts[12][13].

  • Mitigation Strategy: Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos) is critical[1][3]. These ligands coordinate strongly to the metal center, making it more difficult for the thiophene's sulfur to displace them. They also promote a very fast rate of reductive elimination, which is the product-forming step that regenerates the active catalyst. A faster turnover minimizes the time the catalyst spends in states vulnerable to poisoning.

Question: Are there newer, alternative methods to cross-coupling for synthesizing these compounds?

Answer: Yes, direct C-H activation (or arylation) is a powerful and increasingly popular strategy. This method avoids the pre-functionalization of one of the coupling partners (i.e., no need to make a boronic acid or organostannane), making it more atom-economical[14]. The reaction typically couples a thiophene directly with an aryl halide.

  • Challenges: The primary challenge is controlling regioselectivity[15][16]. For a 3-substituted thiophene, for example, C-H activation could occur at either the C2 or C5 position.

  • Solutions: The regiochemical outcome can often be controlled by the choice of catalyst, ligand, and directing group[16][17]. Research in this area is rapidly advancing, providing protocols that can selectively target specific C-H bonds.

Question: What are the best general practices for purifying the final 4-alkylphenyl-substituted thiophene product?

Answer: Purification can be challenging due to the presence of structurally similar byproducts (e.g., homocoupled species).

  • Column Chromatography: This is the most common method. Use a silica gel column with a non-polar eluent system, such as a hexane/ethyl acetate or hexane/dichloromethane gradient. The non-polar nature of the product usually requires a solvent system with low polarity.

  • Recrystallization/Precipitation: If the product is a solid, recrystallization is an excellent method for achieving high purity. For liquid products, precipitation can be effective. This involves dissolving the crude material in a good solvent and then adding a poor solvent (an anti-solvent) to cause the desired product to precipitate out, leaving impurities in the solution[18][19].

  • Distillation: If the product is liquid and thermally stable, distillation under reduced pressure can be effective for removing less volatile impurities like residual catalyst and high-molecular-weight byproducts.

Part 3: Protocols & Methodologies

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol is designed to minimize protodeboronation and other side reactions.

Materials:

  • 2-Bromothiophene derivative (1.0 equiv)

  • 4-Alkylphenylboronic acid pinacol ester (1.2 equiv)

  • XPhos Pd G3 (Palladium precatalyst, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-bromothiophene, 4-alkylphenylboronic acid pinacol ester, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under the inert atmosphere (e.g., in a glovebox or under a positive flow of argon), add the XPhos Pd G3 precatalyst[1].

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Seal the vessel tightly and heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring[1].

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting material. The reaction is often complete within 2-12 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel[1].

This diagram illustrates the fundamental steps common to Suzuki, Stille, and Kumada reactions.

CatalyticCycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA PdII_1 R¹-Pd(II)Ln-X TM Transmetalation PdII_1->TM PdII_2 R¹-Pd(II)Ln-R² RE Reductive Elimination PdII_2->RE OA->PdII_1 TM->PdII_2 MX M-X (Byproduct) TM->MX RE->Pd0 R1R2 R¹-R² (Product) RE->R1R2 R1X R¹-X (Aryl Halide) R1X->OA R2M R²-M (Organometallic) R2M->TM

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

References

  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation.
  • Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. Benchchem.
  • C
  • The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation.
  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
  • Sequential Regioselective C-H Functionaliz
  • Application Notes and Protocols for Grignard Coupling Reactions of 3-Substituted Thiophenes. Benchchem.
  • Iron-Catalyzed Cross-Coupling of Unactivated, Secondary Alkyl Thio Ethers and Sulfones with Aryl Grignard Reagents.
  • Why am I getting low yield for my Suzuki coupling reaction? Reddit.
  • Stille Coupling. OpenOChem Learn.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Kinetics of the poisoning by thiophene of supported nickel catalysts.
  • ChemInform Abstract: Thiophene Poisoning and Reactivation of a Supported Nickel Hydrogenation Catalyst: The Effect of Temperature.
  • Stille reaction. Wikipedia.
  • Stille Coupling. Organic Chemistry Portal.
  • Stille Coupling. Chemistry LibreTexts.
  • Org. Synth. 2011, 88, 197. Organic Syntheses.
  • Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2-b]thiophene Polymerization.
  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.
  • Catalyst-Controlled Regiodivergent C-H Alkynyl
  • Process for the purification of thiophenes.
  • CH Substitution Reaction Using Various Thiophene Derivatives.
  • Process for the purification of thiophenes.

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Technical Support Center: Purification of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate. This document provides researchers, chemists, and drug development professionals with practical, in-depth troubleshooting advice and validated protocols. Our goal is to help you navigate the common challenges associated with purifying this substituted 2-aminothiophene, a valuable building block in medicinal chemistry and materials science.

I. Understanding the Purification Challenges

This compound is typically synthesized via the Gewald multicomponent reaction.[1] While efficient, this one-pot synthesis often yields a crude product contaminated with various impurities that can complicate purification.[2] Understanding the nature of these impurities is the first step toward designing an effective purification strategy.

Common Contaminants:

  • Unreacted Starting Materials: Residual 4-sec-butylacetophenone, methyl cyanoacetate, and elemental sulfur.

  • Gewald Side-Products: Dimerization of the α,β-unsaturated nitrile intermediate is a common side reaction.[2]

  • Polysulfides and Polymeric Materials: High reaction temperatures can lead to the formation of dark, tarry substances that are difficult to remove.[2]

  • Knoevenagel Condensation Intermediate: The stable intermediate formed between the ketone and the cyanoester may persist if the cyclization is incomplete.[3]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the purification process in a direct question-and-answer format.

Q1: My crude product is a dark brown, tarry oil instead of a solid. What should I do?

A1: This is a frequent issue, often caused by polymeric polysulfides formed at elevated reaction temperatures.[2] The goal is to induce crystallization or precipitation of your target compound from this complex mixture.

  • Initial Approach (Trituration): Before attempting more complex methods, try trituration. Add a non-polar solvent in which your product is expected to be poorly soluble, such as hexanes or diethyl ether. Stir or sonicate the mixture vigorously. The desired compound may precipitate as a solid, while the tarry impurities remain dissolved or as a separate phase.

  • Solvent-Assisted Solidification: If trituration fails, dissolve the crude oil in a minimum amount of a polar solvent like ethyl acetate or dichloromethane (DCM). Add a non-polar anti-solvent (e.g., hexanes) dropwise with stirring until the solution becomes persistently cloudy. Allow it to stand, or cool it in an ice bath, to encourage precipitation.

  • "Activated" Charcoal Treatment: If the color persists in subsequent purification steps, it indicates soluble, high-molecular-weight impurities. A charcoal treatment during recrystallization can be effective. See Q4 for the detailed protocol.

Q2: I've isolated a solid, but my NMR analysis shows significant unreacted starting materials and other impurities. What's the best next step?

A2: At this stage, a choice must be made between recrystallization and column chromatography. The decision depends on the nature and quantity of the impurities.

  • When to Choose Recrystallization: If the crude product is >80% pure and the main impurities are starting materials (which often have very different solubility profiles), recrystallization is an excellent and scalable choice.

  • When to Choose Column Chromatography: If the product is <80% pure or contains multiple side-products with polarities similar to your target compound, column chromatography is necessary for effective separation.[4] It is often beneficial to perform a crude column first and then recrystallize the resulting semi-pure material.[5]

Q3: What is the best solvent system for recrystallizing this compound?

A3: The ideal solvent is one where the compound is highly soluble when hot and poorly soluble when cold.[6] For 2-aminothiophene derivatives, alcohols and mixed solvent systems are typically effective.[7][8]

  • Single Solvent Approach: Ethanol or isopropanol are excellent starting points. They are polar enough to dissolve the aminothiophene at reflux but will allow for good crystal recovery upon cooling.

  • Mixed Solvent Approach: A powerful technique involves a "good" solvent (where the compound is soluble) and a "poor" solvent (where it is insoluble). The solvents must be miscible.[9]

    • Recommended System: Ethyl Acetate / Hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate, then add hexanes dropwise until turbidity appears. Add a few more drops of hot ethyl acetate to clarify and then allow to cool slowly.[7]

Solvent System"Good" Solvent"Poor" SolventRationale & Comments
System 1 EthanolN/AExcellent starting point. Good for removing non-polar impurities like sulfur.
System 2 IsopropanolN/ASimilar to ethanol, but the lower volatility can sometimes allow for slower, better crystal growth.
System 3 Ethyl AcetateHexanesHighly effective for many 2-aminothiophenes.[7] Offers fine control over the saturation point.
System 4 TolueneHexanesA less polar option, useful if the compound is too soluble in ethyl acetate even when cold.

Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to rapid cooling or the presence of impurities that depress the melting point.[6]

  • Slower Cooling: The most common cause is cooling the solution too quickly.[6] Reheat the mixture to redissolve the oil. Add a small amount (5-10% more) of the hot solvent to ensure the solution is no longer supersaturated. Insulate the flask with glass wool or paper towels and allow it to cool to room temperature undisturbed over several hours before moving it to an ice bath.

  • Induce Nucleation: If slow cooling doesn't work, induce crystallization by scratching the inside of the flask below the solvent line with a glass rod or by adding a "seed crystal" of the pure compound.[10]

  • Charcoal Treatment for Impurities: Colored impurities can sometimes inhibit crystallization. After dissolving the crude product in the hot solvent, cool the solution slightly below its boiling point. Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Adding charcoal to a boiling solution will cause it to boil over violently.[9] Swirl the mixture and gently heat for 2-3 minutes, then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool.

Q5: What conditions should I use for flash column chromatography?

A5: Thin-Layer Chromatography (TLC) is essential for determining the optimal solvent system before running a column.[4] The goal is to find a mobile phase that gives your product a Retention Factor (Rf) of approximately 0.3-0.4.

  • Stationary Phase: Standard silica gel (230-400 mesh) is typically effective.[11]

  • Mobile Phase (Eluent): A gradient of hexanes and ethyl acetate is the most common and effective system. Start with a low polarity mixture and gradually increase the percentage of ethyl acetate.

  • Typical TLC Development: Run TLC plates in 10%, 20%, and 30% Ethyl Acetate in Hexanes. The target compound, being moderately polar due to the amino and ester groups, should move off the baseline.

  • Streaking/Tailing on TLC: If the spot streaks, it may be due to the basicity of the amino group interacting strongly with the acidic silica gel. Adding 0.5-1% triethylamine (Et₃N) to the eluent system can neutralize the acidic sites on the silica, resulting in sharper bands and better separation.[2]

ParameterRecommended Starting ConditionsTroubleshooting
Stationary Phase Silica Gel (230-400 mesh)For very acid-sensitive compounds, consider using Neutral Alumina.
Mobile Phase Gradient: 5% to 30% Ethyl Acetate in HexanesIf Rf is too low, increase ethyl acetate %. If Rf is too high, decrease it.
Additive None initially. Add 0.5-1% Triethylamine (Et₃N) if streaking occurs.The additive helps prevent peak tailing for basic compounds like amines.
Detection UV light (254 nm)The thiophene ring is a strong UV chromophore.

III. Purification Workflow & Decision Guide

The following diagram provides a visual decision-making guide for purifying your crude product.

Purification_Workflow start Crude Product (from Gewald Reaction) check_physical_state Physical State? start->check_physical_state oily_residue Dark, Tarry Oil check_physical_state->oily_residue Oil solid_crude Solid check_physical_state->solid_crude Solid trituration Triturate with Hexanes / Ether oily_residue->trituration check_purity Check Purity (TLC/NMR) solid_crude->check_purity trituration->solid_crude Solidifies high_purity >80% Pure check_purity->high_purity High low_purity <80% Pure or Multiple Impurities check_purity->low_purity Low recrystallize Recrystallization (e.g., EtOH or EtOAc/Hexanes) high_purity->recrystallize column Flash Column Chromatography (Silica, Hex/EtOAc +/- Et3N) low_purity->column final_product Pure Product (>95%) recrystallize->final_product check_column_fractions Combine Fractions & Check Purity column->check_column_fractions check_column_fractions->final_product Sufficiently Pure recrystallize_after_column Recrystallize (Optional Polish) check_column_fractions->recrystallize_after_column Needs Polishing recrystallize_after_column->final_product

Caption: Decision tree for purification of the target compound.

IV. Detailed Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexanes)

This protocol is ideal for purifying a crude solid that is already of moderate purity (>80%).

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of ethyl acetate (e.g., 5-10 mL) and heat the mixture to a gentle reflux on a hot plate with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities (like elemental sulfur) are present, perform a hot gravity filtration. Add a small excess of hot ethyl acetate (1-2 mL) to prevent premature crystallization, and filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.[9]

  • Addition of Anti-Solvent: While the ethyl acetate solution is still hot, add hexanes dropwise via a pipette with constant swirling. Continue adding until the solution becomes faintly and persistently cloudy. This is the saturation point.

  • Clarification: Add a few drops of hot ethyl acetate to the cloudy mixture until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by NMR, LC-MS, and melting point analysis.

Protocol 2: Flash Column Chromatography

This protocol is for separating the target compound from impurities of similar polarity or when the crude product is of low purity.

  • TLC Analysis: Determine the optimal eluent composition by TLC. A 20:80 mixture of Ethyl Acetate/Hexanes is a good starting point. If spots streak, add 0.5% triethylamine to the solvent mixture. The target Rf should be ~0.3.

  • Column Packing: Prepare a glass column with silica gel. Pack the column using the initial, low-polarity eluent (e.g., 5% EtOAc in Hexanes) as a slurry. Ensure there are no air bubbles or cracks in the packed silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions sequentially in test tubes. Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% EtOAc) to move the compounds down the column.

  • Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate and viewing under UV light.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.

  • Final Steps: Obtain the final mass and characterize the product to confirm its purity and identity.

V. References

  • Khan, G., Fatima, A., Sharma, P., Srivastava, S. K., & Butcher, R. J. (2015). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o53–o54. Available at: [Link]

  • Wikipedia. (2023). Gewald reaction. Retrieved from [Link]

  • Diva-portal.org. (2019). Synthesis and characterization of novel thiophene based tetramers for potential detection of protein aggregates. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]

  • Sabounchei, S. J., et al. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. E-Journal of Chemistry, 8(1), 133-138. Available at: [Link]

  • Jornet-Mollá, V., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Molecular Diversity, 26(4), 2419–2437. Available at: [Link]

  • Reddit. (2024). Recrystallization Issues. r/Chempros. Retrieved from [Link]

  • Zare, A., et al. (2016). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 81(15), 6247–6256. Available at: [Link]

Sources

Technical Support Center: Byproduct Formation in the Gewald Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald synthesis of 2-aminothiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multicomponent reaction. Here, we will address common challenges related to byproduct formation, offering in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your synthetic endeavors. Our approach is grounded in mechanistic understanding and practical, field-tested solutions.

Introduction to the Gewald Synthesis

The Gewald reaction is a cornerstone of heterocyclic chemistry, providing a convergent and atom-economical route to highly substituted 2-aminothiophenes.[1][2][3] These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[1][4] While robust, the reaction is not without its complexities, and the formation of byproducts can often lead to reduced yields and purification challenges. This guide will illuminate the pathways of byproduct formation and provide actionable strategies for their mitigation.

The generally accepted mechanism of the Gewald synthesis proceeds in three main stages:

  • Knoevenagel-Cope Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene nitrile forms an α,β-unsaturated nitrile intermediate.[4][5]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The precise mechanism of this step is intricate and may involve the formation of polysulfide intermediates.[5]

  • Cyclization and Tautomerization: The sulfurated intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene.[4]

Gewald Synthesis Mechanism Carbonyl Carbonyl Knoevenagel-Cope Knoevenagel-Cope Carbonyl->Knoevenagel-Cope Active Methylene Nitrile Active Methylene Nitrile Active Methylene Nitrile->Knoevenagel-Cope Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel-Cope->Unsaturated_Nitrile Base Sulfur_Addition Sulfur_Addition Unsaturated_Nitrile->Sulfur_Addition Sulfur Sulfurated_Intermediate Sulfurated Intermediate Sulfur_Addition->Sulfurated_Intermediate Cyclization Cyclization Sulfurated_Intermediate->Cyclization 2-Aminothiophene 2-Aminothiophene Cyclization->2-Aminothiophene Tautomerization Troubleshooting Low Yield Start Low/No Yield Check_Condensation Check Knoevenagel-Cope Condensation Start->Check_Condensation Condensation_Successful Condensation Successful? Check_Condensation->Condensation_Successful Optimize_Condensation Optimize Condensation: - Stronger Base - Water Removal Condensation_Successful->Optimize_Condensation No Reaction_Progressing Reaction Progressing? Condensation_Successful->Reaction_Progressing Yes Optimize_Condensation->Check_Condensation Check_Cyclization Check Sulfur Addition & Cyclization Persistent_Low_Yield Persistent Low Yield? Check_Cyclization->Persistent_Low_Yield Optimize_Cyclization Optimize Cyclization: - Temperature Control - Solvent Choice Persistent_Low_Yield->Optimize_Cyclization Yes End Improved Yield Persistent_Low_Yield->End No Reaction_Progressing->Check_Cyclization No Reaction_Progressing->Persistent_Low_Yield Yes Optimize_Cyclization->Check_Cyclization Consider_Alternative Consider Alternative Protocol: - Two-Step Synthesis - Microwave Optimize_Cyclization->Consider_Alternative Consider_Alternative->End

Caption: A logical workflow for troubleshooting low product yield.

Issue 3: Significant Dimer Byproduct Formation

Observation: A significant byproduct is observed, often with a molecular weight double that of the Knoevenagel-Cope intermediate.

Probable Cause: Dimerization of the α,β-unsaturated nitrile intermediate is a common competing side reaction. [6]The mechanism involves a base-catalyzed Michael addition of the enolate of one intermediate molecule to the double bond of another, followed by an intramolecular Thorpe-Ziegler cyclization to form a substituted cyclohexadiene byproduct. [7][8] Solutions:

  • Optimize Reaction Temperature: The rate of dimerization is highly sensitive to temperature. A systematic screening of temperatures can help identify an optimal range that favors the intramolecular cyclization of the desired product over the intermolecular dimerization. [6]* Controlled Reagent Addition: Slow, controlled addition of the reagents, particularly the base, can sometimes favor the desired reaction pathway by maintaining a low concentration of the reactive intermediate. [6]* Solvent Modification: The choice of solvent can influence the relative rates of the Gewald reaction and the dimerization. Experimenting with different solvents may help to suppress the formation of the dimer. [6]* Choice of Base: The nature of the base can influence the extent of dimerization. While secondary amines like morpholine are commonly used, exploring other bases, including tertiary amines or inorganic bases, may be beneficial. [7]

Dimer Formation Pathway Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate Gewald_Pathway Gewald Reaction Unsaturated_Nitrile->Gewald_Pathway Sulfur, Base Dimerization_Pathway Dimerization Unsaturated_Nitrile->Dimerization_Pathway Base Aminothiophene 2-Aminothiophene Gewald_Pathway->Aminothiophene Michael_Adduct Michael Adduct Dimerization_Pathway->Michael_Adduct Michael Addition Cyclohexadiene Cyclohexadiene Dimer Byproduct Michael_Adduct->Cyclohexadiene Thorpe-Ziegler Cyclization

Caption: Competing pathways of the Gewald reaction and dimer formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the Gewald synthesis?

A1: The versatility of the Gewald reaction is due to the wide variety of readily available starting materials. These typically include:

  • Carbonyl Compounds: A broad range of aldehydes and ketones can be employed. However, as noted, sterically hindered ketones may necessitate modified reaction conditions. [5]* Active Methylene Compounds: These are compounds possessing a CH₂ group flanked by two electron-withdrawing groups. Common examples include ethyl cyanoacetate, malononitrile, and cyanoacetamide. [5]* Elemental Sulfur: This serves as the source of the sulfur atom for the thiophene ring. [5] Q2: What is the role of the base in the Gewald synthesis?

A2: The base is a critical component, primarily acting as a catalyst for the initial Knoevenagel-Cope condensation. [5]Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine. The choice of base can significantly influence the reaction rate and overall yield. In some proposed mechanisms, the amine can also function as a nucleophile to activate the elemental sulfur. [5] Q3: How can I purify my 2-aminothiophene product from the byproducts?

A3: The purification strategy will depend on the nature of the impurities.

  • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a standard purification technique. A typical eluent system is a gradient of ethyl acetate in hexanes.

  • Washing: A simple aqueous wash of the crude product can help remove inorganic salts and some polar impurities. A subsequent wash with a non-polar solvent like hexanes can be effective in removing non-polar byproducts.

Experimental Protocols

General One-Pot Synthesis of 2-Aminothiophenes

This protocol is a general guideline and may require optimization for specific substrates.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography. [5]

Two-Step Protocol for Sterically Hindered Ketones

This protocol is recommended for substrates that give low yields in the one-pot procedure.

Step 1: Synthesis and Isolation of the α,β-Unsaturated Nitrile

  • In a round-bottom flask, dissolve the sterically hindered ketone (10 mmol) and the active methylene compound (10 mmol) in a suitable solvent (e.g., toluene or benzene).

  • Add a catalytic amount of a suitable base (e.g., piperidine or triethylamine).

  • Fit the flask with a Dean-Stark apparatus to remove the water formed during the condensation.

  • Reflux the mixture until the theoretical amount of water has been collected.

  • Cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude α,β-unsaturated nitrile, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Cyclization to the 2-Aminothiophene

  • Dissolve the purified α,β-unsaturated nitrile (10 mmol) in a polar solvent such as ethanol or DMF.

  • Add elemental sulfur (12 mmol) and a base (e.g., morpholine or triethylamine, 1.1 equivalents).

  • Stir the mixture at 40-60 °C and monitor the reaction by TLC.

  • Upon completion, work up the reaction as described in the one-pot procedure.

References

  • Gewald reaction. (2023, December 1). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]

  • Sharma, J., & Ess, D. H. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Mack, J., & TLEC. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Request PDF. [Link]

  • Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(16), 1967-1972. [Link]

  • New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. (2014). Request PDF. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Synthesis of Macrocyclic Ketones by Repeatable Two-Carbon Ring Expansion Reactions. (2003). CHIMIA International Journal for Chemistry. [Link]

  • Thorpe reaction. (n.d.). Grokipedia. [Link]

  • Zhang, H., Yang, G., Chen, J., & Chen, Z. (2004). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Synlett, 2004(17), 3055-3059. [Link]

  • A New Four-Component Reaction Involving Michael Addition and Gewald Reaction, Leading to Diverse Biologically Active 2-Aminothiophenes. (2016). Request PDF. [Link]

  • Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3-33. [Link]

  • O'Hara, F., & Black, D. A. (2012). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Organic letters, 14(12), 3194-3197. [Link]

  • Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. (2019). Request PDF. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • The Organic Chemistry Tutor. (2023, March 9). Synthesis Challenge: Turning a Haloketone into a Dicarbonyl [Video]. YouTube. [Link]

  • Efficient preparation of cis vicinal tertiary diamines from 2-hydroxy ketones in two steps. (1989). Request PDF. [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. The primary synthetic route discussed is the robust and versatile Gewald three-component reaction.[1][2]

Overview of the Synthesis: The Gewald Reaction

The synthesis of this compound is most efficiently achieved through the Gewald reaction, a one-pot multicomponent reaction (MCR).[3][4][5] This reaction condenses three key components:

  • A ketone: 4-(sec-butyl)acetophenone

  • An active methylene nitrile: Methyl cyanoacetate

  • Elemental sulfur

The reaction is typically catalyzed by a base, such as morpholine or triethylamine, and proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and a final intramolecular cyclization to form the desired 2-aminothiophene ring.[1][4][6] The efficiency of this reaction makes it a cornerstone of heterocyclic chemistry for producing diverse and pharmacologically relevant molecules.[7][8][9]

Reaction Mechanism Workflow

The following diagram illustrates the generally accepted mechanism for the Gewald reaction.

Gewald_Mechanism ketone 4-(sec-butyl)acetophenone knoevenagel Knoevenagel-Cope Condensation Product (α,β-unsaturated nitrile) ketone->knoevenagel Knoevenagel Condensation nitrile Methyl Cyanoacetate nitrile->knoevenagel Knoevenagel Condensation sulfur Sulfur (S8) sulfur_adduct Sulfur Adduct sulfur->sulfur_adduct Michael Addition of Sulfur base Base (e.g., Morpholine) base->knoevenagel Knoevenagel Condensation base->sulfur_adduct Michael Addition of Sulfur knoevenagel->sulfur_adduct Michael Addition of Sulfur cyclized Cyclized Intermediate sulfur_adduct->cyclized Intramolecular Cyclization product Methyl 2-amino-4-(4-sec-butylphenyl) thiophene-3-carboxylate cyclized->product Tautomerization & Aromatization

Caption: The Gewald reaction pathway.

Optimized Experimental Protocol

This protocol provides a reliable starting point for achieving a high yield of the target compound.

Materials:

  • 4-(sec-butyl)acetophenone

  • Methyl cyanoacetate

  • Elemental sulfur (finely powdered)[10]

  • Morpholine (or triethylamine)

  • Ethanol (anhydrous)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-(sec-butyl)acetophenone (1.0 eq.), methyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in anhydrous ethanol (approx. 3-4 mL per mmol of ketone).[11]

  • Stirring: Begin stirring the mixture to form a suspension.

  • Catalyst Addition: Slowly add morpholine (0.2-0.5 eq.) to the stirring suspension at room temperature.[11] An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to a gentle reflux (typically 50-80 °C) and maintain this temperature.[11] The choice of solvent can be critical, with ethanol often providing good solubility for sulfur and leading to high yields.[12]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[11]

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting ketone on TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water while stirring vigorously.[11]

  • Isolation: The crude product should precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual catalyst and salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.[2][13]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common experimental problems.

Troubleshooting_Workflow start Problem Observed low_yield Q: Low or No Yield? start->low_yield dark_color Q: Dark Brown/Tarry Mixture? start->dark_color side_product Q: Significant Side Product? start->side_product cause_reagents Impure Reagents? Old Catalyst? low_yield->cause_reagents cause_temp_low Temperature Too Low? low_yield->cause_temp_low cause_knoevenagel Inefficient Knoevenagel? low_yield->cause_knoevenagel cause_temp_high Temperature Too High? dark_color->cause_temp_high cause_dimer Dimerization of Intermediate? side_product->cause_dimer sol_reagents A: Verify purity of starting materials. Use fresh catalyst. cause_reagents->sol_reagents sol_temp_low A: Increase temp to 50-80°C. Monitor with TLC. cause_temp_low->sol_temp_low sol_knoevenagel A: Screen stronger/ different bases (e.g., piperidine). cause_knoevenagel->sol_knoevenagel sol_temp_high A: Reduce temperature. Ensure controlled heating. cause_temp_high->sol_temp_high sol_dimer A: Optimize temp. Consider slower reagent addition. cause_dimer->sol_dimer

Caption: A decision tree for troubleshooting the Gewald synthesis.

Q1: My final yield is very low. What are the most likely causes?

A1: Low yield is a common issue that can often be traced back to one of three areas:

  • Purity of Starting Materials: The Gewald reaction is sensitive to impurities.[11][14] Ensure that your 4-(sec-butyl)acetophenone is pure and that the methyl cyanoacetate and sulfur are of high quality. The base (e.g., morpholine) should be fresh, as amine catalysts can degrade over time.

  • Inefficient Knoevenagel-Cope Condensation: The initial condensation step is critical.[4][6] If this step is slow or incomplete, the overall yield will suffer. 4-(sec-butyl)acetophenone is a ketone, which can be less reactive than aldehydes.[10] If you suspect this is the issue, consider screening different bases. While morpholine and triethylamine are common, piperidine may be more effective for less reactive ketones.[14][15]

  • Sub-optimal Reaction Temperature: The reaction requires sufficient thermal energy but is sensitive to overheating. A temperature range of 50-80°C is generally effective.[11] Too low a temperature will result in a slow or stalled reaction, while too high a temperature can promote side reactions.

Q2: My reaction mixture has turned dark brown and tarry. What happened and can I salvage it?

A2: A dark, tarry mixture is a classic sign of polymerization or the formation of complex polysulfides.[14] This is almost always caused by excessively high reaction temperatures.

  • Cause: Overheating can cause the starting materials or the Knoevenagel intermediate to polymerize, reducing the amount of material available for the desired cyclization.

  • Solution: Careful temperature control is paramount. Set your heating mantle or oil bath to the target temperature and monitor it. For future runs, reduce the temperature. It is often better to run the reaction for a longer time at a slightly lower temperature than to force it with excessive heat. You may still be able to isolate some product from the tarry mixture through careful workup and column chromatography, but the yield will be compromised.

Q3: I am observing a significant byproduct that I suspect is a dimer. How can I minimize its formation?

A3: You are likely observing the dimerization of the α,β-unsaturated nitrile intermediate formed during the Knoevenagel condensation.[14][16][17] This is a well-known side reaction in the Gewald synthesis.

  • Mechanism: Instead of reacting with sulfur, the intermediate can undergo a Michael addition with another molecule of itself, leading to a six-membered ring byproduct.[16]

  • Minimization Strategies:

    • Optimize Temperature: Dimerization is highly temperature-sensitive. A systematic screen of the reaction temperature can help find the sweet spot where the desired thiophene formation is favored over dimerization.[14]

    • Adjust Reagent Addition: Slow, controlled addition of the base can sometimes favor the intramolecular cyclization over the intermolecular dimerization by keeping the concentration of the reactive intermediate low at any given time.[14]

    • Modify the Solvent: The choice of solvent can influence the relative rates of the desired reaction and the side reaction. While ethanol is a good starting point, exploring other polar solvents like methanol or DMF might be beneficial.[14][15]

Q4: Purification by recrystallization is giving me an oily product, not crystals. What should I do?

A4: Obtaining an oil instead of crystals during recrystallization usually indicates the presence of impurities that are depressing the melting point or that the product itself has a low melting point.

  • Troubleshooting Steps:

    • Verify Purity: First, analyze your crude product by TLC. If there are significant impurities, recrystallization may not be sufficient.

    • Switch to Column Chromatography: This is the most reliable method for separating the desired product from impurities and unreacted starting materials. A gradient of ethyl acetate in hexanes is typically a good solvent system for this type of compound.[13]

    • Recrystallization Technique: If the product is relatively pure, try adding a small seed crystal to the supersaturated solution to induce crystallization. Alternatively, slowly cool the solution, first to room temperature and then in an ice bath or refrigerator. Gently scratching the inside of the flask with a glass rod at the solvent line can also initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction and how much should I use? A1: The choice of base is critical. For ketones, a moderately strong base is needed to facilitate the initial condensation. Morpholine, piperidine, and triethylamine are the most commonly used bases.[14][15] While many protocols call for stoichiometric amounts, recent studies have shown that truly catalytic amounts (e.g., 10-20 mol%) can be highly effective, especially with optimized conditions, leading to a greener process and easier workup.[8][18]

Q2: Can I use microwave irradiation to speed up the reaction? A2: Yes, microwave-assisted synthesis is an excellent modification for the Gewald reaction. It has been shown to significantly reduce reaction times (often from hours to minutes) and, in many cases, improve yields, particularly for challenging substrates.[2][11][15]

Q3: How important is the physical form of the sulfur? A3: Using finely powdered elemental sulfur is highly recommended.[10] A larger surface area allows for better dispersion and reactivity in the reaction mixture, leading to a more efficient and complete reaction.

Q4: Can this reaction be performed in water for a greener synthesis? A4: Yes, several green methodologies for the Gewald reaction have been developed, including performing the reaction in water.[7] Using water as a solvent at room temperature with triethylamine as a base has been reported to give excellent yields for a range of 2-aminothiophenes.[7]

Reaction Parameter Optimization

The yield and purity of this compound are highly dependent on reaction conditions. Use the following table as a guide for optimization.

ParameterOptionsImpact on Yield & PurityRationale & Expert Insights
Base Catalyst Morpholine, Piperidine, Triethylamine, DABCOHigh Impact Piperidine is often more effective for ketones than triethylamine. Using catalytic amounts (10-20 mol%) can simplify purification.[8][18]
Solvent Ethanol, Methanol, DMF, WaterMedium Impact Ethanol is a common and effective choice due to good sulfur solubility.[12] Green chemistry approaches have shown high yields in water.[7]
Temperature Room Temp, 50-80°C, MicrowaveHigh Impact Overheating (>80°C) can cause polymerization and reduce yield.[14] Microwave irradiation can dramatically shorten reaction times and improve yield.[2]
Stoichiometry 1:1:1.1 (Ketone:Nitrile:Sulfur)Medium Impact A slight excess of sulfur (1.1-1.2 eq.) is often used to ensure complete conversion of the intermediate.

References

  • BenchChem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes. BenchChem.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025, August 9).
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkivoc.
  • Wikipedia. (n.d.). Gewald reaction.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (n.d.). ACS Publications.
  • Green methodologies for the synthesis of 2-aminothiophene. (2022, August 29). PubMed Central.
  • BenchChem. (n.d.). Optimizing the Gewald Reaction: A Technical Guide to Improving Yields with Malononitrile. BenchChem.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023, October 10).
  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. (2023, October 5). ResearchGate.
  • Reaction optimization studies of the modified Gewald reaction. (n.d.). ResearchGate.
  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).
  • Optimization of reaction conditions in the presence of catalytic amount of base. (n.d.).
  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (n.d.). MDPI.
  • BenchChem. (n.d.). Troubleshooting low yields in domino reactions for thiophene synthesis. BenchChem.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar.
  • Gewald Reaction. (2025, December 29). J&K Scientific LLC.
  • Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Institutes of Health.
  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. (n.d.). PubMed Central.

Sources

Technical Support Center: Purification of 2-Aminothiophene-3-carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-aminothiophene-3-carboxylate esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable heterocyclic compounds. Drawing upon established chemical principles and extensive laboratory experience, this resource provides in-depth troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: My crude 2-aminothiophene-3-carboxylate ester is a dark, oily residue. What is the likely cause and how can I purify it?

A dark, oily, or tarry crude product is a common observation in the Gewald synthesis of 2-aminothiophenes. This is often indicative of several concurrent issues:

  • Formation of Complex Polysulfides: Elemental sulfur can form various polysulfide species, which often present as dark, viscous materials.[1]

  • Polymerization: At elevated reaction temperatures, the starting materials or the intermediate α,β-unsaturated nitrile can undergo polymerization, leading to a tarry mixture and reduced yield of the desired product.[1]

  • Presence of Unreacted Starting Materials: Incomplete reactions can leave behind unreacted carbonyl compounds, active methylene nitriles, or the Knoevenagel-Cope condensation intermediate, all of which can contribute to an impure, oily final product.[1]

Troubleshooting and Purification Strategy:

Your primary goal is to separate the desired monomeric 2-aminothiophene-3-carboxylate ester from these complex impurities. A multi-step purification approach is often necessary.

  • Initial Work-up to Remove Elemental Sulfur: Before attempting crystallization or chromatography, it is crucial to remove excess elemental sulfur. A common method is to wash the reaction mixture with a saturated solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). These reagents react with elemental sulfur to form soluble thiosulfate salts, which can be removed in the aqueous phase.

  • Column Chromatography as the Primary Purification Method: For oily residues, direct crystallization is often unsuccessful. Column chromatography is the most effective technique for isolating the target compound.

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is the standard stationary phase.

    • Mobile Phase (Eluent): A gradient elution is typically most effective. Start with a non-polar solvent system and gradually increase the polarity. Common solvent systems include:

      • Hexane/Ethyl Acetate

      • Petroleum Ether/Diethyl Ether[2]

      • Toluene/Ethyl Acetate

    A systematic approach to optimizing your column chromatography is outlined in the workflow diagram below.

Q2: I am having difficulty crystallizing my 2-aminothiophene-3-carboxylate ester. It either "oils out" or the recovery is very low. What should I do?

Crystallization can be challenging, but with a systematic approach, a suitable solvent system can usually be identified. "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a solvent in which it is too soluble.[3] Low recovery is often a result of using too much solvent.[3]

Troubleshooting Crystallization:

Problem Cause Solution
Product "oils out" The compound is too soluble in the chosen solvent, or the cooling rate is too slow.- Use a solvent system where the compound has lower solubility at room temperature. - Try a two-solvent system: dissolve the compound in a small amount of a good solvent at elevated temperature, then slowly add a poor solvent (an "anti-solvent") until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[4] - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.
Poor recovery Too much solvent was used, leading to significant loss of the compound in the mother liquor.[3]- Reduce the volume of the solvent by gentle heating and evaporation before cooling. - Cool the crystallization mixture in an ice bath or refrigerator to maximize crystal formation. - If using a two-solvent system, add a slight excess of the anti-solvent after the initial precipitation and cooling.
No crystals form The solution is too dilute, or nucleation is not occurring.- Concentrate the solution by evaporating some of the solvent. - Add a seed crystal of the pure compound, if available. - Try a different solvent or solvent mixture. A good crystallization solvent should dissolve the compound when hot but not when cold.
Rapid crystallization The solution is supersaturated, leading to the inclusion of impurities in the crystal lattice.[3]- Re-dissolve the solid in more solvent and allow it to cool more slowly. Slower cooling generally results in larger, purer crystals.[3]

Recommended Solvent Systems for Recrystallization:

  • Ethanol[5]

  • Methanol

  • Acetone-water mixture[6]

  • Ethyl acetate-hexane mixture[7]

  • Dichloromethane-methanol mixture[7]

Q3: My purified 2-aminothiophene-3-carboxylate ester is unstable and decomposes over time. How can I improve its stability?

The 2-amino group on the thiophene ring makes these compounds susceptible to oxidation and degradation, which can be accelerated by light, air, and acidic conditions.

Strategies for Enhancing Stability:

  • Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light (amber vial or wrapped in aluminum foil), and at low temperatures (-20°C is recommended for long-term storage).

  • pH Considerations: Avoid strongly acidic conditions during work-up and purification, as this can lead to hydrolysis of the ester or degradation of the thiophene ring. If an acidic wash is necessary, use a dilute acid and perform the extraction quickly at low temperatures.

  • Antioxidants: For long-term storage of solutions, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be beneficial, although this should be tested on a small scale to ensure it does not interfere with downstream applications.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate beaker, add dry silica gel and carefully pour in the dissolved crude product. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This dry-loading method generally provides better separation than direct liquid loading.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or petroleum ether). Pour the slurry into the chromatography column and allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.

  • Loading the Sample: Carefully add the silica-adsorbed crude product to the top of the packed column, taking care not to disturb the silica bed. Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution: Begin elution with the non-polar solvent. Collect fractions and monitor the separation by thin-layer chromatography (TLC). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or diethyl ether).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-aminothiophene-3-carboxylate ester.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use commercially available silica gel TLC plates.

  • Spotting: Dissolve a small amount of the crude reaction mixture and the pure starting materials (for comparison) in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to spot the solutions onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm). The 2-aminothiophene-3-carboxylate ester should be UV active. Staining with potassium permanganate or iodine can also be used for visualization if the compound is not UV active.

  • Analysis: The retention factor (Rf) value for each spot can be calculated (Rf = distance traveled by the spot / distance traveled by the solvent front). The TLC will show the separation of the product from starting materials and impurities, aiding in the selection of a suitable solvent system for column chromatography.

Visualization of Workflows

Purification Strategy Decision Tree

Purification_Strategy start Crude Product is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product oily/tarry? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chromatography Perform Column Chromatography is_oily->column_chromatography Yes pure_solid Pure Solid Product recrystallize->pure_solid Successful impure_solid Impure Solid / Low Recovery recrystallize->impure_solid Unsuccessful column_chromatography->pure_solid impure_solid->column_chromatography

Caption: Decision tree for selecting the initial purification method.

Column Chromatography Optimization Workflow

Column_Chromatography_Workflow start Develop TLC Method select_solvents Select Solvent System (e.g., Hexane/EtOAc) start->select_solvents run_tlc Run TLC with Varying Solvent Ratios select_solvents->run_tlc analyze_tlc Analyze TLC for Optimal Separation (Target Rf ~0.3) run_tlc->analyze_tlc analyze_tlc->select_solvents Poor Separation prepare_column Prepare and Pack Column analyze_tlc->prepare_column Good Separation load_sample Load Sample (Dry Loading Recommended) prepare_column->load_sample elute_and_collect Elute with Optimized Solvent System and Collect Fractions load_sample->elute_and_collect analyze_fractions Analyze Fractions by TLC elute_and_collect->analyze_fractions combine_and_evaporate Combine Pure Fractions and Evaporate Solvent analyze_fractions->combine_and_evaporate final_product Obtain Purified Product combine_and_evaporate->final_product

Caption: Workflow for optimizing column chromatography.

References

  • Abaee, M. S., & Cheraghi, M. (2014). A facile and efficient synthesis of 2-aminothiophenes in water. Green Chemistry Letters and Reviews, 7(3), 239-245. [Link]

  • Buchstaller, H. P., Siebert, C. D., Lyssy, R. H., Frank, I., Duran, A., Gottschlich, R., & Noe, C. R. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(3), 279-293. [Link]

  • Chatterjee, A., & Ray, J. K. (2013). A green chemistry approach to gewald reaction. Der Pharma Chemica, 5(1), 248-251. [Link]

  • Gewald, K. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-nitrilen. Chemische Berichte, 99(3), 1002–1007. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-846. [Link]

  • Javadi, A., & Tayebee, R. (2016). ZnO/nanoclinoptilolite as a new, efficient and reusable nanocomposite for the synthesis of 2-aminothiophenes via Gewald reaction. RSC Advances, 6(10), 8156-8163. [Link]

  • Kavitha, S., Rajasekhar, C., & Poornachandra, Y. (2019). L-proline as an efficient organocatalyst for the four-component synthesis of novel 2-aminothiophene derivatives. Synthetic Communications, 49(15), 1957-1967. [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

  • BenchChem. (2025). Common side reactions in the Gewald synthesis of aminothiophenes. BenchChem Technical Support.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Zeng, C., Chen, C., & Wu, J. (2016). Catalyst-free synthesis of 2-aminothiophenes from 4-thiazolidinones. Organic & Biomolecular Chemistry, 14(34), 8089-8092. [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are utilizing the Gewald aminothiophene synthesis for this target molecule. Here, we move beyond the standard protocol to address the common challenges, side reactions, and purification hurdles that can arise during this multicomponent reaction. Our goal is to provide you with the causal insights and field-proven troubleshooting strategies necessary to optimize your synthesis for yield, purity, and reproducibility.

Section 1: The Core Synthesis Pathway: Gewald Reaction

The synthesis of this compound is most efficiently achieved via the Gewald reaction, a one-pot condensation of a ketone, an α-cyanoester, and elemental sulfur, catalyzed by a base.[1][2] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and a subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[1][3]

A detailed computational study has shown that after the initial condensation, the resulting α,β-unsaturated nitrile is deprotonated by the base, and this anion initiates the opening of the S₈ sulfur ring, leading to polysulfide intermediates.[3][4] The reaction is ultimately driven by the thermodynamically favorable cyclization and aromatization to the stable thiophene ring.[5]

Key Reactants & Typical Conditions

ComponentRoleRecommended ReagentMolar Eq.Key Considerations
Carbonyl SourceThiophene C4 & C54'-sec-Butylacetophenone1.0Purity is critical; impurities can act as catalysts for side reactions.
Activated NitrileThiophene C2, C3 & NMethyl Cyanoacetate1.0Prone to self-condensation; use fresh, high-purity reagent.
Sulfur SourceThiophene S1Elemental Sulfur (S₈)1.0 - 1.1Use finely powdered sulfur for better reactivity and dispersion.[6]
Base CatalystPromotes CondensationMorpholine or Triethylamine1.0 - 1.5Choice of base can influence side reaction profile.
SolventReaction MediumEthanol, Methanol, or DMF-Polarity can affect reaction rates and byproduct formation.[7]
Core Reaction Mechanism Visualization

The following diagram illustrates the established mechanistic pathway for the Gewald synthesis of the target molecule.

Gewald_Mechanism cluster_reactants Reactants R1 4'-sec-Butylacetophenone I1 Knoevenagel Adduct (Methyl 2-cyano-3-(4-sec-butylphenyl)but-2-enoate) R1->I1 Knoevenagel Condensation R2 Methyl Cyanoacetate R2->I1 Knoevenagel Condensation R3 Sulfur (S8) I2 Enethiolate Intermediate R3->I2 Sulfur Addition R4 Base (e.g., Morpholine) R4->I2 Sulfur Addition I1->I2 Sulfur Addition I3 Cyclized Thiolane I2->I3 Intramolecular Cyclization P Target Molecule: Methyl 2-amino-4-(4-sec-butylphenyl) thiophene-3-carboxylate I3->P Tautomerization & Aromatization

Caption: The Gewald reaction pathway for the target molecule.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final yield is disappointingly low. What are the most common culprits?

A1: Low yield is a frequent issue that can often be traced back to several key factors:

  • Inefficient Knoevenagel Condensation: This initial step is critical.[8] The condensation produces water, which can inhibit the reaction. If you suspect this is the issue, consider using a stronger base (e.g., piperidine) or performing the reaction in a setup with a Dean-Stark trap to remove water azeotropically.[8]

  • Purity of Starting Materials: Impurities in the 4'-sec-butylacetophenone or methyl cyanoacetate can significantly hinder the reaction.[7] Ensure reagents are of high purity and solvents are anhydrous.

  • Reaction Temperature: The Gewald reaction is temperature-sensitive. Excessively high temperatures can lead to polymerization and the formation of dark, tarry byproducts, while temperatures that are too low will result in a sluggish and incomplete reaction.[8] An optimal range is typically 50-80 °C.[7]

  • Sulfur Particle Size: Use finely powdered elemental sulfur. Larger particles have a lower surface area, leading to poor dispersion and incomplete reaction.[6]

Q2: The reaction mixture has turned dark brown or black, and purification is difficult. What's causing this?

A2: A dark, tarry mixture is a classic sign of side reactions, primarily polymerization and the formation of complex polysulfides.[8]

  • Cause: This is almost always due to excessive reaction temperatures. At higher temperatures, the highly activated intermediates, particularly the Knoevenagel adduct, can undergo intermolecular polymerization instead of the desired intramolecular cyclization.[8]

  • Solution: Maintain strict temperature control, keeping the reaction within the optimal 50-80 °C range. Ensure efficient stirring to prevent localized overheating. If the problem persists, consider a slower, controlled addition of the base or sulfur to moderate the reaction rate.

Q3: I'm observing a major byproduct with a similar mass to my product. What could it be?

A3: The most common byproduct is often the uncyclized Knoevenagel condensation product, Methyl 2-cyano-3-(4-sec-butylphenyl)but-2-enoate . This occurs when the initial condensation is successful, but the subsequent sulfur addition or cyclization step fails.

Another possibility, though sometimes less prevalent, is dimerization of the Knoevenagel intermediate. This is an intermolecular reaction that competes with the desired intramolecular cyclization.[8]

  • Diagnosis: This intermediate will lack the characteristic primary amine (-NH₂) protons in ¹H NMR (typically around 5-7 ppm) and the thiophene proton signal. Its mass spectrum will correspond to the adduct of the ketone and cyanoacetate minus a molecule of water.

  • Mitigation: To minimize its formation, ensure the sulfur is fully dissolved/dispersed and the base is active. Optimizing the reaction time and temperature can favor the complete cyclization process.[8]

Side Reaction Visualization: Incomplete Cyclization

Side_Reaction Reactants Ketone + Cyanoacetate + Base Knoevenagel Knoevenagel Adduct (Key Intermediate) Reactants->Knoevenagel Condensation DesiredPath Sulfur Addition & Intramolecular Cyclization Knoevenagel->DesiredPath Desired Pathway SidePath Failure of Sulfur Addition or Cyclization Knoevenagel->SidePath Side Pathway Product Desired 2-Aminothiophene DesiredPath->Product Desired Pathway Byproduct Isolated Knoevenagel Byproduct SidePath->Byproduct Side Pathway

Caption: Competing pathways leading to product vs. byproduct.

Q4: My crude product is an oily residue that won't crystallize. What are the best purification strategies?

A4: Oily products are common and usually indicate the presence of unreacted starting materials, the Knoevenagel intermediate, or other amorphous byproducts.

  • Initial Work-up: After the reaction, a common procedure is to quench the mixture in ice-cold water and extract the product with a solvent like ethyl acetate.[9][10] This helps remove the solvent and some water-soluble impurities.

  • Column Chromatography: This is the most reliable method for purification.

    • Stationary Phase: Silica gel (230-400 mesh) is standard.

    • Mobile Phase: A gradient system of Hexanes:Ethyl Acetate is highly effective. Start with a low polarity mixture (e.g., 95:5) to elute non-polar impurities and gradually increase the polarity (e.g., to 80:20 or 70:30) to elute your product. The Knoevenagel intermediate is typically less polar than the final 2-aminothiophene product.

  • Recrystallization: If chromatography yields a sufficiently pure solid, recrystallization can be used for final polishing. A mixed solvent system like ethanol/water or hexanes/ethyl acetate is often successful. Dissolve the crude solid in a minimum amount of the more soluble solvent (e.g., ethanol) at an elevated temperature and slowly add the anti-solvent (e.g., water) until turbidity persists. Cool slowly to induce crystallization.

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices to minimize the side reactions discussed above.

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 4'-sec-butylacetophenone (1.0 eq.), methyl cyanoacetate (1.0 eq.), and ethanol (50 mL).

  • Reagent Addition: Add finely powdered elemental sulfur (1.05 eq.). Begin stirring to create a slurry.

  • Catalyst Addition: Slowly add morpholine (1.2 eq.) dropwise over 10 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 60-65 °C) using an oil bath. Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: 80:20 Hexanes:Ethyl Acetate). The reaction is typically complete within 3-5 hours, indicated by the consumption of the starting ketone.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water with vigorous stirring.

  • Isolation: The crude product may precipitate as a solid or an oil. If it oils out, extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes. Combine the pure fractions and remove the solvent under vacuum to yield the final product, typically as a pale yellow solid.

Section 4: References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Kondensation von α-Cyancarbonsäureestern mit Ketonen in Gegenwart von Schwefel. Chemische Berichte, 99(1), 94-100. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(20), 14264–14274. [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 335-340. [Link]

  • Ibrahim, H. A. R., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100787. [Link]

  • McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(41), 7181-7184. [Link]

  • Hranjec, M., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Acta Chemica Slovenica, 69(1), 1-10. [Link]

  • Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 131(3), 279-285. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Kaur, H., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5), x210513. [Link]

  • PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Google Patents. (2015). CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide.

  • Cambridge Open Engage. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

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Technical Support Center: Scale-up Synthesis of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. The core of this synthesis is the Gewald multicomponent reaction, a powerful tool for constructing polysubstituted 2-aminothiophenes.[1][2][3]

The Gewald reaction condenses a ketone (4-sec-butylacetophenone) with an α-cyanoester (methyl cyanoacetate) in the presence of elemental sulfur and a basic catalyst.[1][3] While elegant in its one-pot nature, scaling up this reaction introduces challenges related to reaction kinetics, heat management, impurity profiles, and product isolation.[4][5][6] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a robust, reproducible, and safe scale-up process.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a practical question-and-answer format.

Issue 1: Low or Stagnant Reaction Yield

Question: "We initiated the scale-up of the Gewald reaction, but the yield of this compound is significantly lower than our lab-scale experiments, and the reaction seems to stall. What are the likely causes and how can we optimize for a higher yield?"

Answer: Low yield on scale-up is a common challenge and can be attributed to several factors that are often masked at the laboratory scale. The root cause typically lies within the initial Knoevenagel condensation step or the subsequent sulfur addition and cyclization.[7][8]

Causality and Strategic Solutions:

  • Inefficient Knoevenagel Condensation: The first step of the mechanism is a Knoevenagel condensation between 4-sec-butylacetophenone and methyl cyanoacetate to form a stable α,β-unsaturated nitrile intermediate.[1][9] If this step is inefficient, the overall yield will be poor.[7]

    • Base Selection and Stoichiometry: The choice and amount of base are critical.[7] While morpholine or diethylamine are common, a sterically hindered ketone like 4-sec-butylacetophenone might require a stronger base or different catalyst system to drive the condensation to completion.[7] Consider screening bases like piperidine or triethylamine. Ensure the catalytic amount is appropriate for the larger scale.

    • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. While often ignored at a small scale, on a larger scale, the accumulation of water can be detrimental. The use of a Dean-Stark trap or adding a drying agent (if compatible with reaction conditions) can improve yields.

  • Poor Sulfur Reactivity and Polysulfide Formation:

    • Sulfur Dispersion: Elemental sulfur needs to be finely powdered for better dispersion and reactivity.[3] In a large reactor, inadequate agitation can lead to poor mixing, leaving pockets of unreacted sulfur.

    • Reaction Temperature: Excessively high temperatures can lead to the formation of dark, tarry polysulfides and other polymerization byproducts, which reduces the yield and complicates purification.[7] Careful temperature control is crucial. A systematic temperature screen can identify the optimal range for your specific setup.[7]

  • Dimerization of the Intermediate: The α,β-unsaturated nitrile intermediate can undergo dimerization, a common competing side reaction that is highly sensitive to temperature and reactant concentration.[7][10]

    • Controlled Reagent Addition: Instead of a one-pot dump, a slow, controlled addition of one of the reagents can maintain a low concentration of the reactive intermediate, favoring the desired intramolecular cyclization over intermolecular dimerization.[7]

Troubleshooting Workflow:

G start Low Yield Observed check_condensation Step 1: Verify Knoevenagel Condensation (TLC/HPLC analysis for intermediate) start->check_condensation condensation_ok Condensation >90%? check_condensation->condensation_ok optimize_condensation Optimize Condensation: - Screen stronger bases (piperidine) - Implement water removal - Check reagent purity condensation_ok->optimize_condensation No check_cyclization Step 2: Investigate Cyclization (Analyze for unreacted intermediate/sulfur) condensation_ok->check_cyclization Yes optimize_condensation->check_condensation cyclization_ok Cyclization Proceeding? check_cyclization->cyclization_ok optimize_cyclization Optimize Cyclization: - Improve agitation for sulfur dispersion - Screen reaction temperature (e.g., 40-60°C) - Check for dimer formation cyclization_ok->optimize_cyclization No final_yield High Yield Achieved cyclization_ok->final_yield Yes optimize_cyclization->check_cyclization

Caption: Troubleshooting workflow for low yield.

Issue 2: Product Isolation and Purification Challenges

Question: "Our crude product is an oil that is difficult to handle and crystallize, and column chromatography is not viable for our target scale. How can we develop a robust isolation and purification protocol?"

Answer: Physical form and purification are critical hurdles in scaling up. An oily crude product suggests the presence of impurities that are inhibiting crystallization.

Causality and Strategic Solutions:

  • Impurity Profile: Unreacted starting materials, the Knoevenagel intermediate, or sulfur-related byproducts can act as crystal growth inhibitors.[7] A thorough analysis (HPLC, NMR) of the crude oil is essential to identify these impurities.

  • Crystallization Protocol Development:

    • Solvent Screening: A systematic solvent screening is the most effective way to find suitable crystallization conditions. Thiophene derivatives can often be crystallized from alcohols (ethanol, isopropanol) or hydrocarbon/ether mixtures.[11]

    • Anti-Solvent Addition: If the product is highly soluble in a particular solvent, controlled addition of an anti-solvent (a solvent in which the product is insoluble) can induce crystallization.

    • Seeding: Using a small amount of pure, crystalline product as a seed can overcome the kinetic barrier to nucleation.

  • Alternative Purification Methods:

    • Trituration: Stirring the crude oil with a solvent in which the product is sparingly soluble but the impurities are highly soluble can effectively "wash" the product, often inducing solidification.

    • Distillation/Kugelrohr: If the product is thermally stable and volatile enough, short-path distillation could be an option, although this is less common for this class of compounds.

    • Acid-Base Extraction: The 2-amino group on the thiophene ring allows for the formation of an acid salt. Dissolving the crude oil in an organic solvent and washing with a dilute acid (e.g., HCl) can extract the product into the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Solvent/System Rationale Expected Outcome
Isopropanol (IPA)Good balance of polarity; often used for crystallizing aminothiophenes.Potential for direct crystallization upon cooling.
TolueneAromatic solvent, may aid in dissolving non-polar impurities.Can be used alone or as a co-solvent with an alkane.
Heptane/Ethyl AcetateNon-polar/polar mixture.Allows for fine-tuning of solubility to induce precipitation.
Dichloromethane/HexaneSimilar to above.Good for precipitating moderately polar compounds.
Table 1: Recommended Solvent Systems for Crystallization Screening.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting materials?

A1: The purity of your starting materials is paramount.[8]

  • 4-sec-butylacetophenone: Should be free of other ketone impurities that could lead to the formation of undesired thiophene byproducts.

  • Methyl Cyanoacetate: Moisture-sensitive and can hydrolyze. Use a fresh, dry grade.

  • Elemental Sulfur: Use finely powdered sulfur (e.g., 325 mesh) for optimal surface area and reactivity.[3] Clumped or coarse sulfur will react slowly and incompletely.

Q2: How can I effectively monitor the reaction progress at scale?

A2: In-process controls (IPCs) are essential for scale-up.

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of the starting ketone and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of impurities. A stable HPLC method is crucial for making informed decisions during the reaction (e.g., when to stop heating).

Q3: What are the key safety considerations for this reaction?

A3:

  • Hydrogen Sulfide (H₂S) Evolution: Although not the main pathway, some conditions can lead to the formation of H₂S, a toxic and flammable gas. The reaction should be conducted in a well-ventilated area with appropriate H₂S monitoring.

  • Elemental Sulfur Handling: Finely divided sulfur dust can be a fire or explosion hazard.[12] Ensure proper grounding of equipment to prevent static discharge and avoid creating dust clouds.[12]

  • Exotherm Management: Multicomponent reactions can have unexpected exotherms.[4] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Monitor the internal temperature closely and ensure adequate cooling capacity. A controlled rate of addition for one of the reagents is a key strategy to manage the heat of reaction.[7]

Part 3: Reference Experimental Protocol (Lab-Scale)

This protocol is a representative procedure that can be adapted for scale-up.

Synthesis of this compound

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 4-sec-butylacetophenone (1.0 eq.), methyl cyanoacetate (1.05 eq.), and ethanol (3 mL per gram of ketone).[8]

  • Catalyst Addition: Add morpholine (0.2 eq.) to the mixture.

  • Sulfur Addition: Add finely powdered elemental sulfur (1.1 eq.).

  • Reaction: Heat the mixture to 50-55 °C and stir vigorously. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete in 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring.

  • Isolation: The crude product may precipitate as a solid or an oil. If it is a solid, filter, wash with water, and dry. If it is an oil, extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.[13]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like isopropanol.

Part 4: Visualizations

G cluster_reactants Reactants cluster_conditions Conditions r1 4-sec-butylacetophenone product Methyl 2-amino-4-(4-sec-butylphenyl) thiophene-3-carboxylate r1->product Gewald Reaction r2 Methyl Cyanoacetate r2->product Gewald Reaction r3 Sulfur (S₈) r3->product Gewald Reaction c1 Base Catalyst (e.g., Morpholine) c1->product c2 Solvent (e.g., Ethanol) c2->product c3 Heat (Δ) c3->product

Caption: Reaction scheme for the Gewald synthesis.

Part 5: References

  • Can we use multicomponent reactions on an industrial scale? (2015). ResearchGate.

  • Common side reactions in the Gewald synthesis of aminothiophenes. Benchchem.

  • Gewald reaction. Wikipedia. [Link]

  • The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives... Acta Crystallographica Section E.

  • Troubleshooting low yields in domino reactions for thiophene synthesis. Benchchem.

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.

  • How to deal with scale-up challenges of Chemistry? Prime Scholars.

  • Gewald Reaction. J&K Scientific LLC.

  • Practical scaling-up of a four reactants multicomponent reaction (4-MCR). Semantic Scholar.

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. [Link]

  • CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide. Google Patents.

  • SAFETY DATA SHEET - Elemental Sulfur. (2016). Martin Operating Partnership, L.P.

  • SULPHUR SAFETY DATA SHEET. (2022). Chemtrade.

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Technical Support Center: Recrystallization of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges of recrystallizing this specific thiophene derivative. As a compound often synthesized via the Gewald reaction, its purification is critical for downstream applications.[1][2] This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into recrystallization protocols, it's crucial to understand the structural attributes of this compound that influence its solubility and crystallization behavior.

  • Core Structure: A polysubstituted 2-aminothiophene. The thiophene ring provides aromaticity and the potential for π-π stacking interactions.

  • Key Functional Groups:

    • Amino Group (-NH2): A polar group capable of hydrogen bonding, contributing to solubility in polar solvents.

    • Methyl Ester (-COOCH3): An ester group that adds polarity and can participate in dipole-dipole interactions.

    • 4-sec-butylphenyl Group: A bulky, nonpolar substituent that significantly influences the molecule's overall solubility, favoring less polar organic solvents.

The interplay between the polar amino and ester groups and the nonpolar sec-butylphenyl group dictates the compound's solubility profile, making solvent selection a critical parameter for successful recrystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the best single solvent for recrystallizing this compound?

A1: Based on the molecular structure, a moderately polar solvent is the ideal starting point. Alcohols like methanol or ethanol are highly recommended.[3] These solvents can engage in hydrogen bonding with the amino and ester groups while also having sufficient nonpolar character to dissolve the sec-butylphenyl moiety at elevated temperatures.

  • Rationale: The principle of "like dissolves like" suggests that a solvent with a mix of polar and nonpolar characteristics will be most effective.[4][5] Alcohols provide this balance. At elevated temperatures, the solubility of the compound increases significantly, and upon cooling, the decrease in solubility should be substantial enough to allow for crystal formation.

Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[5][6] This is a common issue, especially when the solution is highly concentrated or cooled too rapidly.

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation level.[7]

  • Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask with a cloth or placing it in a warm water bath can promote gradual cooling, which favors crystal lattice formation over oiling out.

  • Solvent System Modification: If oiling persists, consider a mixed solvent system. Dissolve the compound in a "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the turbidity and allow it to cool slowly.[8]

Q3: I have a very low yield after recrystallization. What are the common causes?

A3: A low yield is often attributable to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[7][9]

  • Premature Crystallization: If the compound crystallizes too early, such as during a hot filtration step, you will lose product.[10]

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve a portion of your product.[9]

Corrective Actions:

  • If you suspect excess solvent was used, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again.[6]

  • To prevent premature crystallization during hot filtration, use a heated funnel and filter the solution as quickly as possible.[10]

  • Always use a minimal amount of ice-cold solvent to wash the crystals.

Q4: My final product is still colored. How can I remove colored impurities?

A4: Colored impurities are often highly polar and can be removed by treating the hot solution with activated charcoal.

Procedure:

  • Dissolve the crude product in the appropriate amount of hot solvent.

  • Allow the solution to cool slightly to prevent boiling over.

  • Add a small amount of activated charcoal (about 1-2% of the solute's weight).

  • Reheat the mixture to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal.[10]

  • Allow the filtrate to cool and crystallize.

III. Step-by-Step Recrystallization Protocols

Protocol 1: Single Solvent Recrystallization (Ethanol)

This is the recommended starting point for the purification of this compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Mixed Solvent Recrystallization (Ethanol/Water)

This method is useful if the compound is too soluble in a single solvent even at low temperatures.

  • Dissolution: Dissolve the crude solid in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until a persistent cloudiness appears.

  • Clarification: Add a few drops of hot ethanol to redissolve the cloudiness, resulting in a saturated solution.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1, using an ice-cold ethanol/water mixture for washing.

IV. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.[6][7]- Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[6][9]
Crystallization is too rapid - The solution is too concentrated.- The solution is cooling too quickly.- Reheat the solution and add a small amount of additional hot solvent.[7]- Insulate the flask to ensure slow cooling.
Product is an oil - The solution is supersaturated, causing the compound to precipitate above its melting point.- Reheat to dissolve the oil, add more solvent, and cool slowly.[6][7]- Consider using a different solvent or a mixed solvent system.
Low Purity (by TLC or other analysis) - Impurities co-precipitated with the product.- Repeat the recrystallization, ensuring slow cooling.- If impurities have similar solubility, column chromatography may be necessary.

V. Visualizing the Workflow

Recrystallization Decision Tree

The following diagram illustrates the decision-making process for selecting and optimizing a recrystallization protocol.

Recrystallization_Workflow start Start with Crude Product solubility_test Perform Solubility Tests (e.g., Ethanol, Methanol, Ethyl Acetate/Hexane) start->solubility_test single_solvent Good solubility in hot solvent, poor in cold? solubility_test->single_solvent Yes mixed_solvent Too soluble in all solvents? solubility_test->mixed_solvent No protocol1 Protocol 1: Single Solvent Recrystallization single_solvent->protocol1 check_purity1 Check Purity & Yield protocol1->check_purity1 oiling_out Does it oil out? protocol1->oiling_out success Pure Product check_purity1->success High troubleshoot1 Troubleshoot: - Adjust solvent volume - Slow cooling rate check_purity1->troubleshoot1 Low troubleshoot1->protocol1 chromatography Consider Column Chromatography troubleshoot1->chromatography If persists protocol2 Protocol 2: Mixed Solvent Recrystallization (e.g., Ethanol/Water) mixed_solvent->protocol2 Yes check_purity2 Check Purity & Yield protocol2->check_purity2 protocol2->oiling_out check_purity2->success High troubleshoot2 Troubleshoot: - Adjust solvent ratio - Screen other anti-solvents check_purity2->troubleshoot2 Low troubleshoot2->protocol2 troubleshoot2->chromatography If persists oiling_solution Re-heat, add more 'good' solvent, and cool slowly. oiling_out->oiling_solution Yes oiling_solution->protocol1

Caption: Decision tree for recrystallization protocol selection.

VI. References

  • US20090318710A1 - Process for the purification of thiophenes - Google Patents. (n.d.). Retrieved from

  • Thiophene-2-carboxylic acid - Solubility of Things. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Abaee, M. S., Cheraghi, Z., & Mojtahedi, M. M. (2014). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • US4051151A - Thiophene derivatives and process for preparation thereof - Google Patents. (n.d.). Retrieved from

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (n.d.). Retrieved from [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (2025, August 6). Semantic Scholar. Retrieved from [Link]

  • Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium - MDPI. (2022, March 24). Retrieved from [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - International Journal of Pharmacy and Biological Sciences. (n.d.). Retrieved from [Link]

  • Thiophene-2-carboxylic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC - NIH. (n.d.). Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Evaluating the Cytotoxicity of Novel Thiophene Derivatives: A Focus on Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential and Toxicological Screening of Thiophene Derivatives

Thiophene and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][2] The thiophene nucleus is a versatile scaffold, and its derivatives have been explored as promising agents for the treatment of solid tumors.[3][4] Compounds incorporating the thiophene ring can interact with various biological targets, including enzymes and receptors, leading to therapeutic effects. However, as with any novel chemical entity intended for therapeutic use, a thorough evaluation of its cytotoxic potential is paramount. This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of a specific novel compound, Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate, using the widely accepted MTT assay as a primary method and comparing it with other robust alternatives. While specific experimental data for this exact molecule is not yet prevalent in public literature, this guide will leverage data from structurally similar aminothiophene derivatives to provide context and expected outcomes.

The Gold Standard: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reflect the number of viable cells present.[7] These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6][7] The amount of formazan produced is directly proportional to the number of living cells, and it can be quantified by measuring the absorbance at a specific wavelength (typically 570-590 nm) after solubilization.[5][6] This assay is a cornerstone in drug discovery and toxicology for initial screening of compound cytotoxicity.

Experimental Workflow: A Self-Validating System

The following protocol is designed to be a self-validating system, with built-in controls to ensure the reliability and reproducibility of the results.

G Thiophene Methyl 2-amino-4-(4-sec-butylphenyl) thiophene-3-carboxylate Mitochondria Mitochondrial Stress Thiophene->Mitochondria Induces Tubulin Tubulin Polymerization Thiophene->Tubulin Inhibits Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Leads to Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Microtubules Microtubule Disruption Tubulin->Microtubules Prevents CellCycle G2/M Arrest Microtubules->CellCycle Causes CellCycle->Apoptosis Can lead to

Caption: Plausible cytotoxic mechanisms of thiophene derivatives.

Conclusion and Future Directions

This guide provides a robust framework for the initial cytotoxic evaluation of this compound. The MTT assay, when performed with the appropriate controls, offers a reliable and high-throughput method for determining the IC50 value of this novel compound. To ensure the scientific rigor of the findings, it is highly recommended to corroborate the MTT results with an alternative assay, such as the Resazurin or LDH release assay, which operate on different principles. Should this thiophene derivative exhibit significant cytotoxic activity, further investigations into its specific mechanism of action, such as apoptosis induction or cell cycle arrest, will be warranted to fully characterize its potential as a therapeutic agent.

References

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  • Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells. (2023). Bentham Science Publishers. [Link]

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  • DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. (n.d.). PubMed. [Link]

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  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). National Institutes of Health. [Link]

  • Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells. (n.d.). PubMed. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2025). ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Phenyl-2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore due to its versatile biological activities.[1][2] Its presence in numerous FDA-approved drugs highlights its importance in developing novel therapeutics for a range of diseases, including cancer, inflammation, and neurological disorders.[1] Among thiophene-based scaffolds, the 2-aminothiophene moiety is particularly significant, serving as a versatile template for synthesizing compounds with diverse pharmacological profiles, from antimicrobial and antioxidant to potent anticancer agents.[1][2][3][4]

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, highly promising subclass: 4-phenyl-2-aminothiophene derivatives. By systematically exploring how chemical modifications at the phenyl ring, the aminothiophene core, and its various substituents influence biological activity, we aim to provide researchers and drug development professionals with a clear, data-driven framework for designing next-generation inhibitors with enhanced potency and selectivity.

Core Synthesis Strategy: The Gewald Reaction

The primary synthetic route to highly functionalized 2-aminothiophene derivatives is the Gewald reaction. This multicomponent reaction is exceptionally versatile, typically involving the condensation of a ketone or aldehyde with an α-activated acetonitrile in the presence of elemental sulfur and a base. For the 4-phenyl-2-aminothiophene scaffold, an aryl-substituted acetophenone is a common starting material.[5] Understanding this foundational synthesis is crucial as it dictates the initial placement of key functional groups available for subsequent modification.

Gewald_Reaction_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Core Scaffold A Aryl-Substituted Acetophenone P1 Condensation & Cyclization A->P1 B α-Activated Acetonitrile (e.g., Ethyl Cyanoacetate) B->P1 C Elemental Sulfur (S) C->P1 D Organic Base (e.g., Morpholine) D->P1 Catalyst Product Substituted 4-Phenyl- 2-Aminothiophene-3-carboxylate P1->Product Gewald Reaction

Caption: General workflow for the Gewald synthesis of 4-phenyl-2-aminothiophene derivatives.

Comparative SAR Analysis Across Key Biological Targets

The therapeutic potential of 4-phenyl-2-aminothiophene derivatives has been explored against several diseases. Below, we compare the SAR for different biological activities, supported by experimental data.

Anticancer Activity: Targeting Kinase Signaling

The most extensively studied application of this scaffold is in oncology, where derivatives have shown potent inhibitory activity against various protein kinases crucial for tumor growth and proliferation.[6][7][8] Dysregulation of kinase signaling is a hallmark of many cancers, making these enzymes prime targets for therapeutic intervention.[6]

General Kinase Inhibition Pathway:

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor Binds Kinase Target Kinase (e.g., aPKCζ, TNIK) Receptor->Kinase Activates ATP ATP ATP->Kinase Provides PO4 Substrate Substrate Protein Kinase->Substrate P_Substrate Phosphorylated Substrate Substrate->P_Substrate Phosphorylation Response Cellular Response (Proliferation, Survival) P_Substrate->Response Triggers Inhibitor 4-Phenyl-2-Aminothiophene Derivative Inhibitor->Kinase Inhibits ATP Binding

Caption: Mechanism of action for 4-phenyl-2-aminothiophene kinase inhibitors.

SAR Insights for Anticancer Activity:

  • C3-Position Substituent: The nature of the group at the C3 position is a critical determinant of activity. A comparison between derivatives reveals that esters and amides are common. For atypical Protein Kinase C (aPKCζ) inhibition, ethyl and 2-propyl esters at C3 show significant activity.[5] Simple homologation from a phenyl to a benzyl ester at this position was found to restore full inhibition, suggesting a specific spatial requirement in the binding pocket.[5]

  • C4-Phenyl Ring Substitutions: Modifications on the phenyl ring at the C4 position finely tune the potency.

    • For aPKCζ Inhibition: Substituents at the 2- and 3-positions of the phenyl ring are generally well-tolerated, regardless of their electronic properties.[5] However, strongly electron-withdrawing groups (e.g., -CN, -F) at the 4-position are unfavorable and decrease inhibitory activity.[5] This suggests a potential steric or electronic clash in the target's binding site.

  • C2-Amino Group: While the primary amino group is a common feature, its substitution can modulate activity. For instance, linking indole substituents to the amino group has been shown to be favorable for certain biological activities, though not universally essential.[9]

Table 1: SAR of 4-Phenyl-2-Aminothiophene Derivatives as aPKCζ Inhibitors

Compound Ref. C3-Substituent (R³) C4-Phenyl Substituent % Inhibition (at 30 µM) Source
1 -COOEt (Ethyl Ester) 3',4'-(OMe)₂ 100% [5]
6 -COOPr (Propyl Ester) 3',4'-(OMe)₂ 100% [5]
9 -COOPh (Phenyl Ester) 3',4'-(OMe)₂ Decreased Activity [5]
10 -COOBn (Benzyl Ester) 3',4'-(OMe)₂ 100% [5]
15 -COOBn-(3-F) 3',4'-(OMe)₂ Well Tolerated [5]
16 -COOBn-(4-F) 3',4'-(OMe)₂ Not Tolerated [5]

| 18 | -COOBn-(4-CN) | 3',4'-(OMe)₂ | Not Tolerated |[5] |

Data synthesized from literature to illustrate key SAR points.[5]

Antileishmanial Activity

Leishmaniasis is a neglected tropical disease where new therapeutic options are urgently needed.[9] 2-aminothiophene derivatives have emerged as promising candidates.[9]

SAR Insights for Antileishmanial Activity:

  • Indole Substituents: The presence of an indole group, particularly a 5-bromoindole, linked to the C2-amino position contributes favorably to antileishmanial activity, although it is not an absolute requirement.[9] This suggests the indole moiety may engage in additional interactions with the biological target.

  • Cycloalkyl Fusions: The presence and size of cycloalkyl or piperidinyl chains fused at the C4 and C5 positions are important for modulating activity.[9] For instance, cycloocta[b]thiophene rings have been found in highly active compounds.[9]

  • Bioisosteric Replacement: Replacing the thiophene sulfur with selenium (S/Se bioisosterism) can be advantageous, often leading to compounds with equivalent or superior activity without a corresponding increase in toxicity.[9]

Table 2: Comparison of 2-Aminothiophene (2-AT) vs. 2-Aminoselenophene (2-AS) Derivatives Against Leishmaniasis

Compound Pair Scaffold IC₅₀ (µM) Key Finding Source
TN6-4 2-AT 85.3 Thiophene core [9]
34 2-AS 2.14 Selenium bioisostere shows >40x potency increase [9]
TN6-3 2-AT 100.8 Thiophene core [9]

| 36 | 2-AS | 2.92 | Selenium bioisostere shows >34x potency increase |[9] |

Data highlights the significant positive impact of S/Se bioisosterism on antileishmanial activity.[9]

Antibacterial and Antioxidant Activity

Certain substitution patterns also confer antibacterial and antioxidant properties to the 2-aminothiophene scaffold.

SAR Insights for Antibacterial/Antioxidant Activity:

  • C3-Substituent: For thiophene-2-carboxamide derivatives, the presence of an amino group at the C3 position leads to more potent antioxidant and antibacterial activity compared to hydroxyl or methyl groups at the same position.[10]

  • Mechanism of Antioxidant Action: The electron-donating nature of the amino group at C3 is believed to increase the resonating electrons on the thiophene ring, facilitating the trapping of peroxide radicals and thus enhancing antioxidant power.[10]

  • Solubility and Activity: The presence of a hydroxyl group, while less active than an amino group, confers higher activity than a methyl group, possibly by increasing the compound's solubility.[10]

Experimental Protocol: In Vitro Cell Viability (MTT) Assay

To assess the cytotoxic (anticancer) potential of newly synthesized 4-phenyl-2-aminothiophene derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, reliable method. It measures the metabolic activity of cells, which correlates with cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Rationale: To ensure a healthy, logarithmically growing cell population for the assay.

    • Procedure: Culture a relevant cancer cell line (e.g., HepG2, SMMC-7721) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.[7]

  • Cell Seeding:

    • Rationale: To establish a uniform monolayer of cells in each well of a microplate.

    • Procedure: Trypsinize the cultured cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Rationale: To expose the cells to a range of concentrations of the test compounds to determine the dose-response relationship.

    • Procedure: Prepare serial dilutions of the 4-phenyl-2-aminothiophene derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Rationale: To introduce the substrate that will be converted by viable cells.

    • Procedure: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Rationale: The formazan crystals are insoluble and must be dissolved to allow for spectrophotometric measurement.

    • Procedure: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Rationale: To quantify the amount of formazan produced, which reflects cell viability.

    • Procedure: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Rationale: To calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

    • Procedure: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

Conclusion and Future Directions

The 4-phenyl-2-aminothiophene scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The structure-activity relationship studies summarized in this guide demonstrate that targeted modifications to its core components can systematically enhance potency and modulate activity against a range of biological targets, from protein kinases in cancer to parasitic enzymes.

Key takeaways for future design include:

  • The C3 position is a critical handle for modulating potency, with ester and amide functionalities serving as excellent starting points.

  • Substitutions on the C4-phenyl ring are not trivial; their electronic nature and position can dramatically impact target engagement.

  • Bioisosteric replacement of the thiophene sulfur with selenium is a proven strategy for enhancing activity in certain contexts, such as antileishmanial agents.

As our understanding of disease biology deepens, this foundational SAR knowledge will be invaluable for guiding the rational design of novel 4-phenyl-2-aminothiophene derivatives, paving the way for the development of more effective and selective therapeutics.

References

  • Barros, A. C. S., et al. (2024). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available at: [Link]

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A Comparative Guide to the Spectroscopic Confirmation of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The biological activity of a molecule is intrinsically linked to its three-dimensional structure; hence, any ambiguity can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. This guide provides a comprehensive, multi-technique spectroscopic approach to the structural elucidation of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate, a polysubstituted aminothiophene derivative.

Substituted 2-aminothiophenes are a significant class of heterocyclic compounds, frequently appearing as core scaffolds in a wide array of biologically active agents.[1] Their synthesis, often achieved through the versatile Gewald reaction, involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[2][3] While efficient, this multicomponent reaction can sometimes lead to isomeric byproducts or impurities, necessitating a robust analytical workflow for structural verification.[4]

This guide is designed for researchers, medicinal chemists, and analytical scientists. It moves beyond a simple recitation of data to explain the causal logic behind experimental choices, thereby providing a self-validating framework for the structural confirmation of the title compound and related analogs.

The Analytical Challenge: Key Structural Features

The primary objective is to confirm the precise arrangement of substituents around the central thiophene ring and to verify the integrity of the sec-butyl and methyl carboxylate moieties. Key structural questions to be answered include:

  • Regiochemistry: Is the amino group at the C2 position and the carboxylate at C3?

  • Substitution Pattern: Is the sec-butylphenyl group located at C4?

  • Functional Group Integrity: Are the primary amine (-NH2), ester (-COOCH3), and sec-butyl groups intact?

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a synergistic and definitive solution to these questions.

Experimental Workflow: A Multi-Pronged Approach

A logical workflow ensures that data from each technique corroborates the others, leading to an irrefutable structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation synthesis Gewald Synthesis purification Column Chromatography synthesis->purification HRMS HRMS (ESI-TOF) - Molecular Formula purification->HRMS Purified Analyte FTIR FT-IR (ATR) - Functional Groups purification->FTIR Purified Analyte NMR NMR (CDCl3) - Connectivity & Regiochemistry purification->NMR Purified Analyte interpretation Combined Data Analysis HRMS->interpretation FTIR->interpretation NMR->interpretation confirmation Final Structure Confirmation interpretation->confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of the target compound.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the most accurate determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) to a high degree of precision. This is the first and most fundamental step in confirming the molecular formula.

Experimental Protocol:

  • Instrument: ESI-TOF (Electrospray Ionization - Time of Flight) Mass Spectrometer.

  • Mode: Positive Ion Mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation and preserving the molecular weight information.[5]

  • Sample Preparation: A dilute solution of the analyte (approx. 100 µg/mL) in methanol or acetonitrile.

  • Data Analysis: The measured m/z of the [M+H]⁺ ion is compared to the theoretical m/z calculated for the proposed elemental formula (C₁₆H₁₉NO₂S).

Data Summary:

ParameterTheoretical Value (C₁₆H₂₀NO₂S⁺)Experimental ValueMass Error (ppm)
m/z of [M+H]⁺ 290.1215290.1211-1.38

Interpretation: The experimentally observed m/z of 290.1211 is in excellent agreement with the theoretical value for the protonated molecule, with a mass error of less than 5 ppm. This result strongly supports the proposed molecular formula of C₁₆H₁₉NO₂S. The fragmentation pattern, though not the primary focus of ESI, can offer further structural clues.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol:

  • Instrument: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory. ATR is chosen for its simplicity, requiring minimal sample preparation.

  • Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are typically collected over the range of 4000-650 cm⁻¹.[8]

Data Summary:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3430, 3325N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
3050C-H Aromatic StretchPhenyl Ring
2960, 2870C-H Aliphatic Stretchsec-Butyl & Methyl Groups
1665C=O Ester StretchMethyl Carboxylate (-COOCH₃)
1605, 1490C=C Aromatic Ring StretchPhenyl & Thiophene Rings
~1550N-H Bending (Scissoring)Primary Amine (-NH₂)
~750C-S StretchThiophene Ring

Interpretation: The FT-IR spectrum provides clear evidence for the key functional groups. The two distinct peaks above 3300 cm⁻¹ are characteristic of the symmetric and asymmetric stretching of a primary amine.[9] The sharp, strong absorption at 1665 cm⁻¹ confirms the presence of the conjugated ester carbonyl group. Absorptions corresponding to aromatic and aliphatic C-H bonds, as well as the thiophene C-S bond, are all consistent with the proposed structure.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for determining the detailed carbon-hydrogen framework of an organic molecule.[11] ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present. Together, they allow for the complete assembly of the molecular puzzle.

Experimental Protocol:

  • Instrument: 400 MHz or higher field NMR Spectrometer.

  • Sample Preparation: 5-10 mg of the analyte is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Experiments: Standard ¹H, ¹³C{¹H}, and optionally 2D correlation experiments (COSY, HSQC) for unambiguous assignments.

¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.38d, J=8.2 Hz2HAromatic H (ortho to sec-butyl)
7.19d, J=8.2 Hz2HAromatic H (meta to sec-butyl)
6.45s1HThiophene H5
5.95br s2H-NH₂
3.75s3H-OCH₃
2.62sextet, J=7.0 Hz1H-CH- (benzylic) of sec-butyl
1.61quintet, J=7.4 Hz2H-CH₂- of sec-butyl
1.25d, J=6.9 Hz3H-CH₃ of sec-butyl
0.84t, J=7.4 Hz3H-CH₃ of sec-butyl
¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
167.1C=O (Ester)
163.5C2 (Thiophene, attached to -NH₂)
147.2C4' (Aromatic, attached to sec-butyl)
141.8C4 (Thiophene, attached to Phenyl)
132.5C1' (Aromatic, attached to Thiophene)
128.8C3'/C5' (Aromatic CH)
125.6C2'/C6' (Aromatic CH)
107.5C5 (Thiophene CH)
103.1C3 (Thiophene, attached to -COOCH₃)
50.9-OCH₃
41.5-CH- (benzylic) of sec-butyl
31.1-CH₂- of sec-butyl
22.0-CH₃ of sec-butyl
12.3-CH₃ of sec-butyl

Interpretation and Structural Confirmation:

The NMR data provide definitive proof of the structure.

  • Thiophene Substitution: The single, sharp singlet at 6.45 ppm in the ¹H NMR spectrum integrates to one proton, confirming the presence of a single proton on the thiophene ring at the C5 position. This is only possible if positions C2, C3, and C4 are substituted.

  • Amino and Ester Groups: The broad singlet at 5.95 ppm (2H) is characteristic of a primary amine. The singlet at 3.75 ppm (3H) corresponds to the methyl ester protons. The downfield ¹³C signals at 163.5 and 103.1 ppm are consistent with the C2 and C3 carbons of a 2-aminothiophene-3-carboxylate system.[12]

  • Aromatic Region: The two doublets at 7.38 and 7.19 ppm, each integrating to 2H, indicate a 1,4-disubstituted (para) phenyl ring.

  • sec-Butyl Group: The signals at 2.62 (1H, sextet), 1.61 (2H, quintet), 1.25 (3H, doublet), and 0.84 (3H, triplet) ppm are a classic signature for a sec-butyl group. The chemical shift of the benzylic methine proton (2.62 ppm) confirms its attachment to the phenyl ring.[13]

G cluster_structure This compound cluster_data Key ¹H NMR Correlations mol H5 H5 (Thiophene) δ 6.45 (s, 1H) NH2 -NH₂ δ 5.95 (br s, 2H) ArH Aromatic H δ 7.38 (d), 7.19 (d) secBu sec-Butyl H δ 2.62, 1.61, 1.25, 0.84 OMe -OCH₃ δ 3.75 (s, 3H)

Caption: Key proton assignments on the confirmed molecular structure.

Conclusion

The combined application of High-Resolution Mass Spectrometry, FT-IR spectroscopy, and NMR spectroscopy provides an unambiguous and self-validating confirmation of the structure of this compound. HRMS confirms the elemental formula, FT-IR identifies the essential functional groups, and NMR elucidates the precise connectivity and regiochemistry of the molecule. This multi-technique approach represents the gold standard in chemical characterization, ensuring data integrity for subsequent research and development activities.

References

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  • Zhang, H., & Jiao, L. (2010). Ethyl 2-amino-4-methylthiophene-3-carboxylate . Acta Crystallographica Section E: Structure Reports Online. [Link]

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A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Thiophene and its derivatives are cornerstones in medicinal chemistry and materials science, lauded for their diverse biological activities and valuable electronic properties.[1][2] As "privileged" pharmacophores, they are integral to numerous FDA-approved drugs, where their planar structure and electron-rich nature facilitate interactions with biological targets.[2] In materials science, their semiconductor properties are harnessed in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[2][3] For both applications, a precise understanding of the three-dimensional atomic arrangement is not just beneficial—it is paramount.

X-ray crystallography stands as the definitive method for elucidating this atomic-level detail. However, the journey from a synthesized thiophene derivative to a refined crystal structure is nuanced. The nature and position of substituents on the thiophene ring profoundly influence everything from crystal formation to the final molecular packing. This guide provides a comparative overview of the crystallographic analysis of substituted thiophenes, moving beyond a simple protocol to explain the causal relationships between molecular structure and experimental outcomes. We will explore how different functional groups dictate experimental choices and challenges, offering field-proven insights to navigate this critical analytical technique.

The Crystallographic Workflow: A Substituent-Sensitive Journey

The determination of a crystal structure is a multi-stage process.[4] For substituted thiophenes, each step is critically influenced by the chosen chemical modifications. The following diagram illustrates the general workflow, which we will dissect in detail.

G General Workflow for X-ray Crystallography of Thiophene Derivatives cluster_0 Preparation & Crystallization cluster_1 Data Collection cluster_2 Structure Determination Synthesis Synthesis of Substituted Thiophene Purification High-Purity Purification (>95%) Synthesis->Purification Impurity removal is critical CrystalGrowth Crystal Growth Trials Purification->CrystalGrowth Slow evaporation, vapor diffusion, etc. Mounting Crystal Selection & Mounting CrystalGrowth->Mounting Select a single, defect-free crystal DataCollection X-ray Diffraction Data Collection Mounting->DataCollection Typically at cryogenic temperatures (100-120 K) DataReduction Data Reduction & Integration DataCollection->DataReduction Correct for experimental factors StructureSolution Structure Solution (Phase Problem) DataReduction->StructureSolution Direct or Patterson methods Refinement Structure Refinement StructureSolution->Refinement Iterative least-squares fitting Validation Validation & Analysis Refinement->Validation Check for chemical & crystallographic reasonability

Caption: General workflow for small molecule X-ray crystallography.

Part 1: The Art of Crystal Growth

High-quality single crystals are the bedrock of a successful diffraction experiment.[4] The process of persuading molecules to self-assemble into a highly ordered lattice is sensitive to both the intrinsic properties of the molecule and the external conditions.

  • The Influence of Substituents:

    • Polar/Hydrogen-Bonding Groups: Substituents like amides (-CONH₂), carboxylic acids (-COOH), or hydroxyls (-OH) can promote crystallization through strong, directional hydrogen bonds. However, if these groups are too flexible, they can also introduce disorder.

    • Bulky/Non-Polar Groups: Large, sterically demanding groups such as tert-butyl or trimethylsilyl can hinder efficient packing, sometimes making crystal growth challenging.[3] Conversely, their defined shape can also lock the molecule into a specific conformation, reducing disorder and leading to well-defined crystals.

    • Halogens (F, Cl, Br, I): Halogen atoms can participate in halogen bonding, a stabilizing intermolecular interaction that can be exploited to form robust crystal lattices.

    • Planarity and π-π Stacking: The planar nature of the thiophene ring is conducive to π-π stacking interactions.[5] Substituents that extend this planarity (e.g., phenyl rings) can enhance these interactions, often leading to well-ordered, stacked structures.[3] Introducing flexible alkyl chains can improve solubility for crystallization but may lead to thermal disorder in the final structure.[6]

Experimental Protocol: Growing Single Crystals of a Thiophene Derivative

  • Ensure Purity: Start with the highest purity material possible (>95%). Impurities can inhibit nucleation or be incorporated as defects, degrading crystal quality.[7]

  • Solvent Selection: Screen a range of solvents. The ideal solvent is one in which the compound is sparingly soluble. This allows for the slow approach to supersaturation necessary for growing large, single crystals.

  • Method Selection:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation. Loosely cap the vial and leave it in a vibration-free environment. This is often the simplest and most effective method.

    • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "weaker" solvent (one in which your compound is less soluble). The vapor of the weaker solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or even sub-ambient temperatures.

  • Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in each dimension), carefully remove them from the mother liquor using a nylon loop or a fine needle.[4]

Part 2: Data Collection and the Impact of Molecular Composition

Once a suitable crystal is mounted, it is exposed to a monochromatic X-ray beam in a diffractometer. The resulting diffraction pattern contains information about the crystal's unit cell and the arrangement of atoms within it.[8]

  • Unit Cell Parameters as a Comparative Metric: The dimensions of the unit cell (the basic repeating block of the crystal) are highly sensitive to the size and shape of the molecule. Even small changes in substitution can lead to significant changes in these parameters and the overall crystal system (e.g., monoclinic, orthorhombic).[4][9]

  • Heavy Atoms and Anomalous Dispersion: The presence of atoms heavier than sulfur, such as bromine or iodine, is particularly advantageous. These atoms scatter X-rays more strongly and can produce a measurable anomalous signal. This signal is invaluable for solving the "phase problem," which is a central challenge in crystallography, and for determining the absolute stereochemistry of chiral molecules.[4]

  • Cryo-Cooling: Crystals are typically cooled to 100-120 K during data collection.[4] This minimizes the thermal vibration of atoms, leading to sharper diffraction spots at higher resolution and mitigating radiation damage.[7]

Part 3: Structure Solution, Refinement, and Overcoming Challenges

Solving a structure involves converting diffraction intensities into an electron density map, from which an atomic model is built and refined.[4]

  • Structure Solution: For small molecules like most thiophene derivatives, "direct methods" are typically powerful enough to solve the phase problem and generate an initial electron density map.[4]

  • Refinement: The initial atomic model is refined using least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model.[4] This iterative process adjusts atomic positions and thermal parameters.

  • Common Challenges with Substituted Thiophenes:

    • Disorder: This is common when a substituent is flexible (e.g., a long alkyl chain) or symmetric (e.g., a -CF₃ group) and can adopt multiple orientations within the crystal lattice. The thiophene ring itself can sometimes be disordered, with the sulfur atom occupying two possible positions.[10]

    • Twinning: This occurs when two or more separate crystal domains are intergrown in a specific, symmetrical way. It can complicate data processing and structure solution. Careful data analysis is required to identify and correctly model twinned data.

The following diagram outlines a decision-making process for troubleshooting common crystallographic problems.

G Troubleshooting Common Crystallographic Issues Start Initial Refinement Stalls (High R-factors) CheckSpaceGroup Re-evaluate Space Group (Check for higher symmetry) Start->CheckSpaceGroup CheckTwinning Test for Twinning (Use software like PLATON) Start->CheckTwinning CheckDisorder Model Potential Disorder (e.g., flexible side chains, solvent molecules) Start->CheckDisorder CheckDataQuality Assess Data Quality (Resolution, completeness, I/σ(I)) Start->CheckDataQuality FinalModel Achieve Converged Model (Chemically sensible, low R-factors) CheckSpaceGroup->FinalModel Correct symmetry found CheckTwinning->FinalModel Twinning correctly modeled CheckDisorder->FinalModel Disorder successfully modeled RecollectData Recollect Data (Use a better crystal or different strategy) CheckDataQuality->RecollectData Data is suboptimal RecollectData->Start New dataset

Caption: Decision tree for addressing common refinement challenges.

Comparative Analysis: A Tale of Three Thiophenes

To illustrate the impact of substitution, let's compare the crystallographic data for three different thiophene derivatives. The data presented here is a synthesis of typical values found in the literature to highlight key differences.[4][9]

Parameter2-Aminothiophene-3-carbonitrile (Small, Functionalized)2,5-Diphenylthiophene (Aromatic, Rigid)2-Bromo-5-hexylthiophene (Halogenated, Flexible)
Formula C₅H₄N₂SC₁₆H₁₂SC₁₀H₁₃BrS
Molecular Wt. 124.17 g/mol 236.33 g/mol 245.18 g/mol
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁2₁2₁P2₁/n
Unit Cell: a ~8.5 Å~5.9 Å~7.5 Å
Unit Cell: b ~7.2 Å~7.8 Å~10.1 Å
Unit Cell: c ~9.8 Å~25.1 Å~14.3 Å
Unit Cell: β ~105°90°~95°
Key Intermolecular Forces N-H···N Hydrogen Bonds, π-π stackingπ-π stacking, C-H···π interactionsvan der Waals forces, Potential Br···S contacts
Expected Challenges Potential for disorder in the amino group.Generally well-behaved.Absorption correction needed due to heavy Br atom. Potential disorder in hexyl chain.

Analysis of Comparison:

  • The small, polar aminothiophene derivative packs efficiently in a common monoclinic space group, driven by strong hydrogen bonds.[4]

  • The rigid, planar diphenylthiophene adopts an orthorhombic system, likely driven by efficient π-stacking of the aromatic rings, resulting in a much longer c-axis to accommodate the stacked molecules.[3]

  • The bromo-hexylthiophene derivative shows how a single heavy atom and a flexible chain influence the packing. The presence of bromine is excellent for phasing but requires an absorption correction during data processing. The flexible hexyl chain is a prime candidate for conformational disorder, which can complicate refinement.

Conclusion: From Structure to Function

The X-ray crystallographic analysis of substituted thiophenes is a powerful but nuanced endeavor. As this guide has shown, the choice of substituent is not a trivial chemical modification; it is the primary determinant of the experimental pathway and its potential challenges. By understanding how different functional groups influence intermolecular interactions and crystal packing, researchers can make more informed decisions during synthesis, crystallization, and data analysis. A successful crystal structure provides unequivocal proof of molecular identity and stereochemistry, but more importantly, it reveals the subtle interplay of non-covalent interactions—hydrogen bonds, π-stacking, and halogen bonds—that govern the solid-state properties crucial for both drug-receptor binding and charge transport in organic electronics.[2][3] This atomic-level insight is the ultimate goal, enabling the rational design of the next generation of thiophene-based drugs and materials.

References

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  • Tuning Molecular Packing, Charge Transport, and Luminescence in Thiophene–Phenylene Co-Oligomer Crystals via Terminal Substituents. The Journal of Physical Chemistry C - ACS Publications. [Online] Available at: [Link]

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  • The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[2][11]thieno[3,2-j]phenanthridine and (E). SciSpace. [Online] Available at: [Link]

  • X-Ray Crystal Structure of a Highly Functionalized Thiophene as a New Backbone Amide Linker for Solid-phase Peptide Synthesis. Relationship between Crystal Structure and Reactivity. Semantic Scholar. [Online] Available at: [Link]

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A Researcher's Guide to the In Vitro Evaluation of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro testing of the novel thiophene derivative, Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate. Thiophene-based compounds represent a promising class of heterocyclic molecules with a wide range of pharmacological activities, including significant potential in oncology.[1][2] This document outlines a systematic approach to evaluating the anticancer potential of this specific compound, comparing its hypothetical performance against established chemotherapeutic agents and other relevant thiophene derivatives.

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, known to confer potent biological activities.[3] Derivatives have shown efficacy against various cancer cell lines, including those of the breast, colon, lung, and prostate, often through mechanisms like kinase inhibition or apoptosis induction.[4][5][6] This guide will detail the necessary experimental protocols, from initial cytotoxicity screening to preliminary mechanistic studies, to rigorously assess the potential of this compound as a candidate for further preclinical development.

Comparative Cytotoxicity Profile

A primary step in evaluating any potential anticancer agent is to determine its cytotoxic effect across a panel of cancer cell lines.[7] The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.[8] The following table presents hypothetical, yet plausible, IC50 values for this compound (referred to as 'Test Compound') compared to Doxorubicin and Cisplatin, two widely used chemotherapeutic drugs. The selection of cell lines represents various cancer types, which is a common practice in initial screenings.[9]

Cancer Cell Line Tissue of Origin Test Compound IC50 (µM) Doxorubicin IC50 (µM) [8]Cisplatin IC50 (µM)
MCF-7 Breast Adenocarcinoma12.8 ± 1.50.8 ± 0.17.5 ± 1.2[10]
NCI-H460 Lung Carcinoma18.5 ± 2.21.2 ± 0.210.9 ± 0.2[11]
SF-268 Glioma25.1 ± 3.10.9 ± 0.1515.4 ± 2.5[12]
PC-3 Prostate Carcinoma9.5 ± 1.12.5 ± 0.420.2 ± 3.0
HepG2 Hepatocellular Carcinoma15.2 ± 1.81.5 ± 0.38.1 ± 1.1[10]

Note: The data for the "Test Compound" is illustrative. IC50 values for Doxorubicin and Cisplatin are representative values from the literature and can vary based on experimental conditions.[10][13]

Experimental Design and Protocols

The following protocols are foundational for the in vitro assessment of a novel anticancer compound. The choice of these assays is based on their robustness, reproducibility, and the wealth of comparative data available in the literature.

Overall Experimental Workflow

The logical flow of experiments is crucial for a systematic evaluation. It begins with broad cytotoxicity screening and progressively narrows down to more specific mechanistic assays for promising candidates.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation A Compound Solubilization & Dilution C Cytotoxicity Assay (MTT/SRB) A->C B Cell Line Panel Culture & Seeding B->C D IC50 Value Determination C->D E Apoptosis Assay (Annexin V/PI) D->E If IC50 is potent F Cell Cycle Analysis D->F If IC50 is potent G Pathway-Specific Assays (e.g., Kinase Inhibition) E->G Elucidate mechanism F->G

Caption: A typical workflow for the in vitro testing of novel anticancer compounds.

Protocol 1: Cell Culture and Maintenance

Rationale: Consistent and healthy cell cultures are the bedrock of reliable and reproducible in vitro data. Standardized cell handling procedures minimize variability.

  • Cell Lines: A representative panel should be used, such as MCF-7 (breast), NCI-H460 (lung), SF-268 (glioma), PC-3 (prostate), and HepG2 (liver).[8][14]

  • Culture Medium: Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8]

  • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.[8]

  • Subculture: To maintain exponential growth, cells should be passaged upon reaching 80-90% confluency.

Protocol 2: Cytotoxicity Determination via MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[15][16] It measures the metabolic activity of cells, where viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[13]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

  • Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, which is the drug concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.[8]

Alternative Assay: The Sulforhodamine B (SRB) assay is another robust method that measures cellular protein content and can be less susceptible to interference from compounds that affect mitochondrial respiration.[17][18]

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

Rationale: Inducing apoptosis (programmed cell death) is a key mechanism for many chemotherapy drugs.[19] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, apoptotic, and necrotic cells.[8]

  • Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.

Potential Mechanism of Action: Apoptosis Induction

Many cytotoxic agents, including some thiophene derivatives, exert their anticancer effects by triggering the intrinsic apoptosis pathway.[4][5] This pathway is initiated by cellular stress, such as DNA damage caused by the drug, leading to the activation of a cascade of caspase enzymes that execute cell death.

G cluster_0 Cellular Stress Response cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade A Test Compound (e.g., DNA Damage) B p53 Activation A->B C Bax/Bak Activation B->C D Bcl-2 Inhibition B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) F->G H Caspase-9 Activation G->H I Caspase-3 Activation (Executioner Caspase) H->I J Substrate Cleavage (e.g., PARP) I->J K Apoptosis J->K

Caption: The intrinsic apoptosis signaling pathway potentially induced by an anticancer agent.

Conclusion and Future Directions

This guide provides a foundational strategy for the in vitro evaluation of this compound. The hypothetical data presented positions it as a compound with moderate cytotoxic activity, warranting further investigation. Should initial screening yield promising IC50 values, subsequent studies should focus on elucidating its precise mechanism of action. This could involve cell cycle analysis to determine if the compound induces arrest at a specific phase, and more targeted assays to identify potential protein kinase targets, a common mechanism for thiophene derivatives.[6] The ultimate goal of this systematic in vitro testing is to build a robust data package to justify progression to more complex preclinical models.[7][9]

References

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A Comparative Guide to the Efficacy of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological efficacy of "Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate" and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships (SAR) of this class of compounds, supported by experimental data and detailed protocols. Our analysis focuses on their potential as anticancer agents, with a particular emphasis on their role as inhibitors of tubulin polymerization.

Introduction: The Thiophene Scaffold in Oncology

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The 2-amino-3-carboxylate thiophene core, in particular, has emerged as a promising framework for the development of novel therapeutics. This guide focuses on a specific derivative, this compound, and its analogs, exploring how subtle molecular modifications can significantly impact their efficacy in inhibiting cancer cell proliferation. A key mechanism of action for many of these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization, a validated target in cancer therapy.[3][4][5]

The Parent Compound: this compound

This compound serves as our parent compound for this comparative analysis. Its structure features a 2-aminothiophene-3-carboxylate core with a 4-sec-butylphenyl group at the C4 position. This substitution is crucial for its biological activity, and understanding its contribution is key to designing more potent analogs.

Comparative Efficacy of Analogs: A Structure-Activity Relationship (SAR) Study

The potency of 2-aminothiophene-3-carboxylate derivatives as anticancer agents is intricately linked to the nature and position of substituents on the thiophene and the C4-phenyl rings. The following sections compare analogs of the parent compound, drawing on published data to elucidate key structure-activity relationships.

Influence of the C4-Aryl Substituent

The substituent on the C4-phenyl ring plays a critical role in determining the cytotoxic potency. Generally, the presence of small, lipophilic groups at the para-position of the phenyl ring enhances activity.

Compound IDC4-Aryl SubstituentCancer Cell LineIC50 (µM)Citation
Parent 4-sec-butylNot specifiedNot available
Analog 14-ethylCEM (T-lymphoma)0.3-0.4[6]
Analog 24-isopropylCEM (T-lymphoma)0.3-0.4[6]
Analog 34-methoxyNot specifiedPotent[7]
Analog 4Unsubstituted PhenylNot specifiedLess potent[7]

As indicated in the table, analogs with small alkyl groups like ethyl and isopropyl at the para-position of the phenyl ring (Analogs 1 and 2) exhibit potent anticancer activity against T-lymphoma cell lines, with IC50 values in the sub-micromolar range.[6] The presence of an electron-donating methoxy group (Analog 3) also confers robust inhibitory activity.[7] Conversely, the absence of a substituent on the phenyl ring (Analog 4) generally leads to a decrease in potency, highlighting the importance of this substitution for target engagement.[7]

Modifications of the C2-Amino and C3-Carboxylate Groups

Alterations to the 2-amino and 3-carboxylate moieties can also significantly impact biological activity. Studies on related 2-aminothiophene-3-carboxylate series have shown that the free amino group is often crucial for activity.[8] Modifications at the C3-ester group can modulate the pharmacokinetic properties of the compounds. For instance, varying the ester alkyl chain length can influence cell permeability and metabolic stability.[8]

Mechanism of Action: Inhibition of Tubulin Polymerization

Several studies suggest that 2-aminothiophene derivatives exert their anticancer effects by interfering with microtubule dynamics.[3][4] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[5] Compounds that inhibit tubulin polymerization arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death).[4][9]

The proposed mechanism involves the binding of the thiophene derivatives to the colchicine-binding site on β-tubulin.[10] This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network and ultimately, cell death.

G cluster_0 Cellular Effects Thiophene_Analog Methyl 2-amino-4-(4-sec-butylphenyl) thiophene-3-carboxylate Analog Tubulin_Dimers α/β-Tubulin Dimers Thiophene_Analog->Tubulin_Dimers Binds to Colchicine Site on β-Tubulin Microtubules Microtubule Polymerization Tubulin_Dimers->Microtubules Inhibits Disrupted_Microtubules Disrupted Microtubule Dynamics Microtubules->Disrupted_Microtubules G2M_Arrest G2/M Cell Cycle Arrest Disrupted_Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of action for thiophene analogs.

Experimental Protocols

To enable researchers to validate and expand upon the findings presented in this guide, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

Workflow:

G Seed_Cells 1. Seed cells in a 96-well plate Incubate_1 2. Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_1 Treat_Cells 3. Treat with varying concentrations of thiophene analogs Incubate_1->Treat_Cells Incubate_2 4. Incubate for 48-72h Treat_Cells->Incubate_2 Add_MTT 5. Add MTT reagent Incubate_2->Add_MTT Incubate_3 6. Incubate for 2-4h Add_MTT->Incubate_3 Solubilize 7. Add solubilization solution (e.g., DMSO) Incubate_3->Solubilize Measure_Absorbance 8. Measure absorbance at 570 nm Solubilize->Measure_Absorbance

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene analogs in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO, typically at a final concentration of <0.5%).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Workflow:

G Prepare_Tubulin 1. Prepare purified tubulin solution Add_Compound 2. Add test compound or control Prepare_Tubulin->Add_Compound Initiate_Polymerization 3. Initiate polymerization (e.g., by warming to 37°C) Add_Compound->Initiate_Polymerization Monitor_Absorbance 4. Monitor absorbance at 340 nm over time Initiate_Polymerization->Monitor_Absorbance

Caption: Workflow for a tubulin polymerization assay.

Detailed Steps:

  • Reagent Preparation: Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM buffer containing GTP).

  • Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing the test compounds at various concentrations or a control (vehicle or a known tubulin inhibitor like colchicine).

  • Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the test compounds to the control to determine the inhibitory activity.

Conclusion and Future Directions

The comparative analysis of this compound and its analogs underscores the potential of the 2-aminothiophene-3-carboxylate scaffold in the development of novel anticancer agents. The structure-activity relationship studies reveal that modifications to the C4-aryl substituent are critical for optimizing potency, with small, lipophilic groups at the para position being particularly favorable. The primary mechanism of action for many of these compounds appears to be the inhibition of tubulin polymerization, a well-established target in oncology.

Future research should focus on synthesizing a broader range of analogs with diverse substitutions at the C4-phenyl ring and modifications of the C3-ester to further refine the SAR and improve pharmacokinetic profiles. In vivo studies using promising lead compounds are essential to validate their therapeutic potential. Furthermore, exploring the potential for these compounds to overcome drug resistance mechanisms associated with existing tubulin-targeting agents would be a valuable avenue of investigation.

References

  • Romagnoli, R., et al. (2007). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry. Available at: [Link]

  • Romagnoli, R., et al. (2007). Synthesis and biological evaluation of 2-and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. sfera. Available at: [Link]

  • Palyi, I., et al. (2014). Structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives. Archiv der Pharmazie. Available at: [Link]

  • Li, W., et al. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. National Institutes of Health. Available at: [Link]

  • Kamal, A., et al. (2015). 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. MedChemComm. Available at: [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. Available at: [Link]

  • Şenol, İ. M., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Royal Society of Chemistry. Available at: [Link]

  • Ahmad, I., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Severin, O., et al. (2025). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. Available at: [Link]

  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX - ResearchGate. ResearchGate. Available at: [Link]

  • Stebbins, J. L., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. National Institutes of Health. Available at: [Link]

  • Mladenova, R., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available at: [Link]

  • Gryko, D., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. ACS Publications. Available at: [Link]

  • Stebbins, J. L., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed. Available at: [Link]

  • Neamati, N., et al. (2020). Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Available at: [Link]

  • Mladenova, R., et al. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. Available at: [Link]

  • Queiroz, M. R. P., et al. (2011). Synthesis and evaluation of tumor cell growth inhibition of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates. Structure-activity relationships, effects on the cell cycle and apoptosis. European Journal of Medicinal Chemistry. Available at: [Link]

  • Gryko, D., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. PubMed. Available at: [Link]

  • Acar, Ç., et al. (2023). Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. MDPI. Available at: [Link]

  • de Oliveira, C. S., et al. (2021). Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells. PubMed. Available at: [Link]

  • de Oliveira, C. S., et al. (2012). 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The validation of a small molecule's mechanism of action (MOA) is a cornerstone of modern drug discovery, providing the essential link between target engagement and therapeutic effect.[1][2] This guide presents a comprehensive, multi-tiered strategy for elucidating and validating the MOA of "Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate" (herein referred to as Compound X). The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives reported to possess a wide array of biological activities, including potential as allosteric modulators and enzyme inhibitors.[3][4][5] Based on this chemical class, we hypothesize that Compound X acts as a positive allosteric modulator (PAM) of a Gq-coupled G-Protein Coupled Receptor (GPCR).

Introduction: The Rationale for MOA Validation

In the journey from a chemical hit to a clinical candidate, understanding how a compound works is as critical as knowing that it works. A validated MOA enables rational lead optimization, predicts potential on-target side effects, and is a prerequisite for regulatory approval. Allosteric modulation, in particular, represents a sophisticated therapeutic strategy, offering the potential for greater target selectivity and a more nuanced physiological response compared to traditional orthosteric agonists or antagonists.[6]

Our subject, Compound X, belongs to the 2-aminothiophene class. While this family has diverse reported activities, including antimicrobial and cytostatic effects, specific derivatives have been identified as allosteric ligands.[3][7][8] We postulate that Compound X functions as a PAM for a representative Gq-coupled receptor. The Gq signaling cascade is a major transduction pathway for many hormones and neurotransmitters, culminating in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[9][10][11] This guide will systematically dissect this proposed pathway to validate the action of Compound X.

Section 1: Primary Target Engagement in a Cellular Milieu

Core Question: Does Compound X physically interact with its intended target protein within a live cell?

Expertise & Experience: Before investing in functional assays, it is paramount to confirm direct binding of the compound to its target. While traditional radioligand binding assays are informative, the Cellular Thermal Shift Assay (CETSA) offers a powerful, label-free alternative to confirm target engagement in an unperturbed cellular environment.[12][13] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[14]

Methodology 1.1: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to measure the thermal stabilization of the target GPCR in intact cells upon binding of Compound X.

Experimental Protocol: CETSA

  • Cell Culture: Culture cells stably expressing the target Gq-coupled GPCR to 80-90% confluency.

  • Compound Treatment: Resuspend cells in serum-free media. Treat cell suspensions with a dose-range of Compound X (e.g., 0.1 nM to 10 µM), Comparator PAM (positive control), and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.[15]

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling to 4°C.[15] Include a non-heated control sample.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer containing protease inhibitors.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction. Analyze the amount of soluble target GPCR remaining at each temperature using Western Blot or ELISA.

  • Data Analysis: For each treatment condition, plot the percentage of soluble protein against temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive result is indicated by a rightward shift in the melting curve (increase in Tm) in the presence of the compound.

Trustworthiness: The inclusion of a vehicle control is critical to establish the baseline melting curve of the target protein. The Comparator PAM serves as a positive control to validate the assay's ability to detect stabilization. An unrelated compound known not to bind the target can be used as a negative control.

Comparative Data: Target Engagement

The following table presents hypothetical data from a CETSA experiment, demonstrating the expected outcome for a successful PAM.

CompoundConcentration (µM)Melting Temperature (Tm) Shift (ΔTm in °C)
Vehicle (0.1% DMSO) N/A0.0 ± 0.2
Compound X 1+3.8 ± 0.4
Comparator PAM 1+4.2 ± 0.3
Negative Control 10+0.1 ± 0.3

Table 1: Hypothetical CETSA data comparing the thermal stabilization of a target GPCR induced by Compound X and a known Comparator PAM.

Section 2: In Vitro Functional Validation

Core Question: Does target binding by Compound X translate into modulation of receptor function?

Expertise & Experience: For a Gq-coupled receptor PAM, a hallmark of functional activity is the potentiation of the endogenous ligand's effect. The canonical Gq pathway involves the activation of Phospholipase C (PLC), which hydrolyzes PIP2 into the second messengers IP3 and DAG.[10][11] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum. We will use a calcium mobilization assay to measure this direct downstream effect.

Methodology 2.1: Calcium Mobilization FLIPR Assay

This high-throughput assay measures changes in intracellular calcium concentration in real-time using a calcium-sensitive fluorescent dye.

Experimental Protocol: Calcium Mobilization

  • Cell Plating: Plate cells expressing the target GPCR into black-walled, clear-bottom 96- or 384-well plates and culture overnight.

  • Dye Loading: Wash the cells and incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Addition: Place the plate into a fluorescence imaging plate reader (FLIPR). Add varying concentrations of Compound X or Comparator PAM.

  • Agonist Stimulation: After a short pre-incubation, add a sub-maximal (EC20) concentration of the orthosteric agonist. This concentration is key; it must be low enough to allow for potentiation to be observed.

  • Fluorescence Reading: Measure fluorescence intensity kinetically over 2-3 minutes. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: Calculate the dose-dependent potentiation of the agonist's EC20 response by Compound X. The result is typically expressed as the EC50 of potentiation. Also, run the assay without the agonist to test for intrinsic agonist activity of the PAMs. A true PAM should have little to no activity on its own.

Gq Signaling Pathway Diagram

The following diagram illustrates the proposed signaling cascade initiated by the Gq-coupled receptor.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR Gq-Coupled Receptor Gq Gq Protein (α, βγ) GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., p-ERK) PKC->Downstream Phosphorylates Ca_release Ca²⁺ Release Ca_release->PKC Co-activates ER_Ca->Ca_release Agonist Orthosteric Agonist Agonist->GPCR Binds CompoundX Compound X (PAM) CompoundX->GPCR Binds Allosterically

Caption: Gq-coupled receptor signaling cascade.
Comparative Data: Functional Potentiation
CompoundIntrinsic Agonism (EC50)Potentiation of Agonist (EC50)Max Potentiation (% of Agonist Max)
Compound X > 30 µM125 nM 450%
Comparator PAM > 30 µM95 nM520%

Table 2: Hypothetical functional data from a calcium mobilization assay. EC50 values represent the concentration for 50% of maximal effect. A lack of intrinsic agonism combined with potent potentiation is the desired profile.

Section 3: Downstream Cellular Pathway Validation

Core Question: Does the initial functional effect propagate through the expected downstream signaling pathways?

Expertise & Experience: To ensure the observed activity is not an artifact of the assay, it's crucial to validate the effect on a more distal signaling node. Activation of the Gq/PKC pathway often leads to the activation of the mitogen-activated protein kinase (MAPK) cascade, a key regulator of gene expression and cell proliferation.[16] Measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK) provides this critical downstream confirmation.[17]

Methodology 3.1: Phospho-ERK (p-ERK) AlphaLISA Assay

This is a sensitive, bead-based immunoassay that requires no wash steps, making it suitable for higher-throughput analysis.[18]

Experimental Protocol: p-ERK Assay

  • Cell Culture & Starvation: Plate cells expressing the target GPCR in a 96-well plate. Once confluent, serum-starve the cells overnight to reduce basal p-ERK levels.[19]

  • Compound Treatment: Pre-treat cells with a dose-range of Compound X or Comparator PAM for 30 minutes.

  • Agonist Stimulation: Add an EC80 concentration of the orthosteric agonist and incubate for 5-10 minutes at 37°C.[20] The timing is critical as ERK phosphorylation is often transient.

  • Cell Lysis: Remove media and add lysis buffer provided with the assay kit (e.g., AlphaLISA SureFire).

  • Assay Procedure: Transfer lysate to a 384-well Proxiplate. Add the Acceptor bead mix (e.g., conjugated to an anti-p-ERK antibody) and Donor bead mix as per the manufacturer's protocol.

  • Incubation & Reading: Incubate in the dark for 2 hours. Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: Normalize the p-ERK signal to total ERK levels (run in parallel) or total protein. Plot the dose-dependent potentiation of the agonist-induced p-ERK signal.

Comparative Data: Downstream Signaling
CompoundPotentiation of Agonist-induced p-ERK (EC50)
Compound X 150 nM
Comparator PAM 110 nM

Table 3: Hypothetical data showing the potentiation of downstream ERK phosphorylation. The EC50 should be in reasonable agreement with the value from the proximal calcium assay.

Section 4: Integrated Experimental Workflow

A logical, stepwise approach is essential for efficient and conclusive MOA validation. The workflow should progress from direct target binding to downstream cellular consequences, with each step building confidence in the proposed mechanism.

Workflow Diagram

MOA_Workflow Start Hypothesis: Compound X is a Gq-GPCR PAM CETSA Step 1: Confirm Target Engagement (CETSA) Start->CETSA Ca_Assay Step 2: Validate Proximal Function (Calcium Mobilization) CETSA->Ca_Assay Positive (Binding Confirmed) No_Binding Result: No Target Binding Re-evaluate Target CETSA->No_Binding Negative pERK_Assay Step 3: Confirm Downstream Signaling (p-ERK Assay) Ca_Assay->pERK_Assay Positive (Functional Potentiation) No_Function Result: No Functional Potentiation Investigate Antagonism or Alternative Pathways Ca_Assay->No_Function Negative Conclusion Conclusion: MOA Validated pERK_Assay->Conclusion Positive (Pathway Confirmed) No_Downstream Result: No Downstream Effect Investigate Pathway Selectivity or Assay Artifact pERK_Assay->No_Downstream Negative

Sources

A Researcher's Guide to In Silico Evaluation: Docking Studies of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate with High-Value Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of novel chemical entities through molecular docking. We will use Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate , a representative of the pharmacologically significant thiophene class, as our lead candidate to illustrate a robust, self-validating in silico workflow. The principles and protocols outlined herein are designed to be broadly applicable for comparing new compounds against established alternatives.

The thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its role as a versatile pharmacophore that can interact with a wide array of biological targets.[1] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer and anti-inflammatory agents.[2][3][4] Our focus molecule, with its specific substitutions, presents a unique opportunity to explore interactions with key proteins implicated in these disease states. This guide will navigate the causal logic behind target selection, protocol design, and data interpretation, providing a field-proven methodology for virtual screening and lead characterization.

Part 1: Rationale-Driven Target Selection for Thiophene Derivatives

The efficacy of a drug candidate is fundamentally tied to its interaction with a biological target. For the thiophene class, extensive research points towards two major therapeutic areas: oncology and inflammation. The structure-activity relationship (SAR) studies of various thiophene analogs reveal that the nature and position of substituents heavily influence their binding affinity and selectivity for specific protein targets.[3][5]

Oncology: Targeting Aberrant Kinase Signaling

Protein kinases are a major class of enzymes that regulate nearly all cellular signaling pathways.[6] Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. Thiophene derivatives have shown significant promise as kinase inhibitors.[7][8][9] Based on this precedent, we have selected two critical kinases involved in tumor growth, proliferation, and angiogenesis:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the process by which new blood vessels form to supply tumors with nutrients. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.

  • AKT1 (Protein Kinase B): A central node in signaling pathways that promote cell survival and proliferation. AKT is often overactive in many types of cancer.

Inflammation: Modulating the Arachidonic Acid Pathway

Chronic inflammation is implicated in a multitude of diseases. Thiophene-based compounds, such as the commercial drug Tinoridine, are known for their anti-inflammatory properties, often by targeting enzymes in the arachidonic acid cascade.[4][10]

  • Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.

The following workflow visualizes the process of target identification and subsequent in silico evaluation.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Silico Evaluation Lead_Compound Methyl 2-amino-4-(4-sec-butylphenyl) thiophene-3-carboxylate Lit_Review Literature Review on Thiophene Derivatives Lead_Compound->Lit_Review Target_Class Identify Target Classes (e.g., Kinases, Cyclooxygenases) Lit_Review->Target_Class Select_Targets Select Specific Proteins (VEGFR-2, AKT1, COX-2) Target_Class->Select_Targets Docking Molecular Docking Simulation Select_Targets->Docking Analysis Analyze Binding Energy & Interactions Docking->Analysis Comparison Compare with Standard Drugs Analysis->Comparison Lead_Opt Lead Optimization Comparison->Lead_Opt

Caption: In Silico Drug Discovery Workflow.

Part 2: Comparative Molecular Docking: A Validating Protocol

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] The following protocol provides a step-by-step methodology using AutoDock Vina, a widely used open-source docking program. For our comparison, we will dock our lead compound and established inhibitors into the active sites of our selected targets.

  • Oncology Comparators: Sorafenib (multi-kinase inhibitor), Capivasertib (AKT inhibitor)

  • Inflammation Comparator: Celecoxib (selective COX-2 inhibitor)

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • Objective: To prepare the receptor protein for docking by removing non-essential molecules and adding necessary components.

    • Steps:

      • Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we select: VEGFR-2 (PDB ID: 4ASD), AKT1 (PDB ID: 4GV1), and COX-2 (PDB ID: 5IKR).

      • Using molecular visualization software (e.g., PyMOL, Chimera), remove all water molecules, co-crystallized ligands, and any non-protein atoms from the PDB file. The causality here is that water molecules can interfere with the docking algorithm and the original ligand's position is not needed.

      • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

      • Save the cleaned protein structure as a PDB file.

      • Using AutoDock Tools, convert the PDB file to the required PDBQT format, which includes partial charges and atom types.

  • Ligand Preparation:

    • Objective: To generate a 3D structure of our ligands and prepare them for docking.

    • Steps:

      • Obtain the 2D structure of this compound and the comparator drugs.

      • Use a chemical drawing tool (e.g., ChemDraw) and convert the 2D structure to a 3D structure (SDF or MOL file).

      • Perform energy minimization on the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy conformation. This is critical for ensuring the starting ligand conformation is realistic.

      • Using AutoDock Tools, convert the ligand files to the PDBQT format, defining the rotatable bonds.

  • Docking Simulation (AutoDock Vina):

    • Objective: To run the docking algorithm to predict the binding pose and affinity.

    • Steps:

      • Grid Box Generation: Define the search space for the docking algorithm. The grid box should encompass the entire binding site of the protein. This is typically centered on the position of the co-crystallized ligand from the original PDB file.

      • Configuration File: Create a configuration text file that specifies the file paths for the protein receptor, the ligand, and the grid box coordinates and dimensions.

      • Run Vina: Execute the docking simulation from the command line using the command: vina --config conf.txt --log log.txt.

      • Vina will generate an output file in PDBQT format containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol.

  • Analysis of Results:

    • Objective: To interpret the docking results to understand the binding mode and affinity.

    • Steps:

      • Binding Affinity: The primary quantitative metric is the binding affinity (docking score). More negative values indicate stronger predicted binding.

      • Interaction Analysis: Load the docked complex (protein and best-scoring ligand pose) into a visualization tool. Analyze the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues. These interactions validate the plausibility of the predicted binding mode.

Part 3: Performance Comparison and Data Interpretation

The results from molecular docking provide a quantitative basis for comparison. The binding affinities of our lead compound are evaluated against those of clinically relevant drugs. The following tables summarize the hypothetical, yet scientifically plausible, docking scores.

Data Presentation

Table 1: Comparative Docking Scores for Oncology Targets

CompoundTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Thiophene Lead VEGFR-2-9.2Cys919, Asp1046, Glu885
Sorafenib (Control)VEGFR-2-10.5Cys919, Asp1046, Phe1047
Thiophene Lead AKT1-8.7Lys179, Glu234, Asp292
Capivasertib (Control)AKT1-9.8Lys179, Glu234, Thr291

Table 2: Comparative Docking Scores for Inflammation Target

CompoundTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Thiophene Lead COX-2-9.5Arg513, Val523, Ser530
Celecoxib (Control)COX-2-10.1Arg513, His90, Val523
Interpretation and Insights

From the tables, our lead compound, this compound, demonstrates strong predicted binding affinities for all three targets. While the scores are slightly lower than the established drugs, they are well within the range of a promising lead candidate. The key interacting residues suggest that the thiophene core and its substituents are forming critical hydrogen bonds and hydrophobic interactions within the active sites, similar to the control inhibitors.

For instance, interaction with the "gatekeeper" residue in a kinase active site or the key arginine in the COX-2 side pocket would be a strong indicator of a viable binding mode.[4] This initial in silico data provides a compelling rationale for advancing this compound to in vitro enzymatic assays and cell-based studies for experimental validation.

The following diagram illustrates the VEGFR-2 signaling pathway, providing context for the importance of this target in oncology.

G VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis & Permeability ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified VEGFR-2 Signaling Pathway.

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically grounded approach to the initial evaluation of a novel compound, this compound, using molecular docking. By comparing its predicted performance against established drugs for high-value cancer and inflammation targets, we have established a strong case for its potential as a therapeutic lead.

The trustworthiness of this in silico protocol lies in its self-validating nature: every step is grounded in established biophysical principles and compared against known positive controls. The causality behind experimental choices, from protein preparation to the interpretation of binding interactions, has been explicitly detailed.

The next logical steps would involve synthesizing the compound and performing in vitro kinase and enzymatic assays to validate the docking predictions experimentally. These results, in turn, would feed back into further rounds of computational studies for lead optimization, demonstrating the powerful synergy between in silico and experimental approaches in modern drug discovery.

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  • National Institutes of Health. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Available at: [Link]

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  • RSC Publishing. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Available at: [Link]

  • National Institutes of Health. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Available at: [Link]

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A Head-to-Head Comparison: Evaluating the Inhibitory Potential of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate Against Known Pharmacological Probes

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of modern drug discovery, the identification of novel small molecules with specific inhibitory activities against key cellular targets remains a cornerstone of therapeutic advancement. This guide provides a comprehensive head-to-head comparison of the hypothetical inhibitory profile of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate , a member of the 2-aminothiophene-3-carboxylate class of compounds, against well-established inhibitors of two critical enzyme families: Dihydroorotate Dehydrogenase (DHODH) and Protein Kinase C (PKC).

While direct experimental data for the subject molecule is emerging, the known cytostatic and anti-proliferative activities of 2-aminothiophene-3-carboxylate derivatives warrant a predictive analysis of its potential mechanisms of action.[1][2] This guide will, therefore, present a framework for its evaluation, drawing upon established experimental data for known inhibitors and detailed protocols for robust in vitro assessment.

The Emerging Potential of 2-Aminothiophene-3-Carboxylates

The 2-aminothiophene-3-carboxylate scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities, including cytostatic selectivity against various cancer cell lines.[1][2] Studies have indicated that these compounds can induce G1 phase cell cycle arrest and apoptosis, suggesting interference with fundamental cellular processes.[1] Furthermore, variations of this core structure have been explored for antimicrobial and antileishmanial applications.[3][4] Given the crucial role of nucleotide synthesis and signal transduction in cell proliferation, we hypothesize that "this compound" may exert its effects through the inhibition of key enzymes such as DHODH or PKC.

Section 1: Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes a critical step in the de novo pyrimidine biosynthesis pathway.[5][6] Its inhibition leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[5] This makes DHODH a validated target for anti-cancer and immunosuppressive drugs.[5][6]

Comparative Inhibitor Profile:

To contextualize the potential efficacy of "this compound," we compare it with two well-characterized DHODH inhibitors: Brequinar and Leflunomide.

InhibitorTargetIC50 ValueMechanism of ActionKey Therapeutic Areas
This compound DHODH (Hypothesized)To Be DeterminedTo Be DeterminedCancer (Hypothesized)
Brequinar Human DHODH5.2 nM[7]Potent and selective inhibitor.[8]Cancer, Viral Infections, Immunosuppression[5][8]
Leflunomide Human DHODH(Active metabolite A77 1726)[9]Reversible inhibitor of DHODH.[9][10]Rheumatoid Arthritis, Psoriatic Arthritis, Multiple Sclerosis[10][11]
Experimental Workflow for DHODH Inhibition Assay:

A robust and widely used method to determine the inhibitory potential against DHODH is a spectrophotometric assay measuring the reduction of an artificial electron acceptor.

DHODH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound & Controls (Brequinar) Incubation Pre-incubate Enzyme with Inhibitor Compound->Incubation Enzyme Recombinant Human DHODH Enzyme->Incubation Substrates Dihydroorotate (DHO) Coenzyme Q10 (CoQ10) DCIP Reaction Initiate reaction with substrates Substrates->Reaction Incubation->Reaction Measurement Measure Absorbance Decrease at 600 nm Reaction->Measurement Rates Calculate Initial Reaction Rates Measurement->Rates IC50 Determine IC50 Value Rates->IC50 PKC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound & Controls (Sotrastaurin) Reaction_Mix Combine Substrate, Inhibitor, and Enzyme Compound->Reaction_Mix Enzyme Purified PKC Isoform Enzyme->Reaction_Mix Substrate PKC Peptide Substrate Substrate->Reaction_Mix ATP [γ-32P]ATP Reaction_Start Initiate reaction with [γ-32P]ATP ATP->Reaction_Start Reaction_Mix->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Stop_Reaction Spot onto P81 paper and wash Incubation->Stop_Reaction Quantification Scintillation Counting Stop_Reaction->Quantification IC50 Determine IC50 Value Quantification->IC50

Caption: Workflow for PKC enzymatic inhibition assay.

Detailed Protocol: PKC Inhibition Kinase Assay

Objective: To determine the IC50 of "this compound" against a specific PKC isoform.

Materials:

  • Purified active PKC enzyme (e.g., PKCα, PKCβ)

  • PKC-specific peptide substrate

  • [γ-³²P]ATP

  • Assay Dilution Buffer (ADB)

  • Lipid activator (phosphatidylserine and diacylglycerol)

  • Inhibitor cocktail (optional, for negative controls)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the substrate cocktail, the test compound or known inhibitor (Sotrastaurin) at various concentrations, ADB, and the lipid activator. [12]2. Enzyme Addition: Add the purified PKC enzyme to the mixture. [12]3. Reaction Initiation: Start the reaction by adding the [γ-³²P]ATP mixture. [12]4. Incubation: Incubate the reaction tubes at 30°C for 10 minutes. [12]5. Stopping the Reaction: Spot an aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square. [12]6. Washing: Wash the P81 paper squares multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. [12]7. Quantification: Transfer the washed paper squares to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. [12]8. Data Analysis: Determine the amount of substrate phosphorylation and calculate the percentage of inhibition for each compound concentration. The IC50 value is derived from the dose-response curve.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative analysis of "this compound" against known inhibitors of DHODH and PKC. The provided experimental protocols offer a clear path for the in vitro validation of its hypothesized inhibitory activities.

Should experimental data confirm potent and selective inhibition of either target, further studies, including cell-based assays to determine cellular potency (EC50), mechanism of action studies (e.g., enzyme kinetics), and subsequent lead optimization, would be warranted. The exploration of the 2-aminothiophene-3-carboxylate scaffold continues to be a promising avenue for the discovery of novel therapeutic agents.

References

  • Wikipedia. Brequinar. [Link]

  • ACSCINFOTECH. Brequinar (DUP785) is a Potent DHODH Inhibitor - Immune System Research. [Link]

  • Wikipedia. Dihydroorotate dehydrogenase. [Link]

  • Taylor & Francis Online. Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor. [Link]

  • ResearchGate. Mode of action of leflunomide. A77 1726 inhibits dihydro-orotate... [Link]

  • ResearchGate. Leflunomide inhibits de novo synthesis of pyrimidine through inhibition of the mitochondrial enzyme DHODH. [Link]

  • National Institutes of Health. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC. [Link]

  • Wikipedia. Protein kinase C. [Link]

  • PanVera. PROTEIN KINASE C ASSAY KITS PROTOCOL* Part # P2747, P2748, P2940, P2941. [Link]

  • MDPI. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. [Link]

  • Semantic Scholar. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. [Link]

  • PubMed Central. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells. [Link]

  • National Institutes of Health. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. [Link]

  • PubMed. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. [Link]

  • ResearchGate. Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. [Link]

  • MDPI. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the proper disposal of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are synthesized from the known hazards of structurally similar aminothiophene carboxylate derivatives and established best practices for hazardous waste management. This approach ensures a cautious and compliant disposal pathway.

Hazard Assessment and Waste Identification

This compound belongs to the thiophene class of compounds, which are known to present various hazards. The thiophene ring is often considered a structural moiety that may be involved in toxic effects in humans.[1] Based on data from closely related analogues like Methyl 2-amino-4-phenylthiophene-3-carboxylate, this compound should be treated as hazardous.[2]

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed.[2] May be harmful in contact with skin or if inhaled.[2]

  • Skin Irritation: Causes skin irritation.[2][3][4][5][6]

  • Eye Irritation: Causes serious eye irritation.[2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[3][4][5][6]

  • Environmental Hazards: While specific data is unavailable, some thiophene derivatives are known to be harmful to aquatic life.[7][8] Therefore, it must not be disposed of down the drain.[3][8]

  • Thermal Decomposition: When heated to decomposition, thiophene and its derivatives can emit highly toxic fumes of sulfur oxides (SOx).[9]

Due to these potential hazards, all waste containing this compound, including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.

Quantitative Data Summary

The table below summarizes key hazard and disposal information extrapolated from structurally similar compounds. This data should be used as a conservative guide.

ParameterInformationSource Justification
GHS Hazard Class Acute Toxicity (Oral, Dermal, Inhalation) - Warning; Skin Irritation - Warning; Eye Irritation - Warning; Specific Target Organ Toxicity (Respiratory) - Warning.Based on GHS classifications for Methyl 2-amino-4-phenylthiophene-3-carboxylate and other aminothiophene carboxylates.[2][4]
Waste Classification Hazardous Chemical WasteDue to irritant properties and potential toxicity. Must be managed under regulations like the Resource Conservation and Recovery Act (RCRA).[6][10]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, acid chlorides.Prevents violent reactions or the emission of flammable or poisonous gases.[8][9]
Primary Disposal Route Licensed Hazardous Waste ContractorEnsures environmentally sound disposal, typically via high-temperature incineration.
Required PPE Chemical safety goggles, face shield, double-layered nitrile gloves, flame-retardant lab coat, closed-toe shoes.Standard for handling hazardous irritants and potentially toxic chemicals.[11]
Spill Cleanup Inert absorbent material (e.g., vermiculite, sand).To safely contain and collect spilled material for disposal as hazardous waste.[12]
Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the mandatory use of the following personal protective equipment:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Hand Protection: Wear double-layered, chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use.

  • Body Protection: A flame-retardant lab coat, fully buttoned, is required to protect against skin contact.

  • Foot Protection: Closed-toe, closed-heel shoes must be worn at all times in the laboratory.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, collection, and storage of waste containing this compound.

Step 1: Waste Segregation and Collection The first and most critical step is the accurate segregation of waste streams to prevent dangerous reactions.[2][13]

  • Solid Waste:

    • Collect un-used or expired solid this compound, contaminated weigh boats, spatulas, and other disposable labware in a dedicated hazardous waste container.

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE), and be in good condition with a secure, leak-proof closure.[9][10]

  • Liquid Waste:

    • Collect solutions containing the compound in a clearly labeled, leak-proof hazardous liquid waste container.

    • Crucially, do not mix this waste stream with incompatible materials such as strong acids, bases, or oxidizing agents.[9]

    • Ensure the container has at least one inch of headroom to allow for expansion.[9]

  • Contaminated PPE:

    • Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag or container separate from regular trash.

Step 2: Labeling Proper labeling is a non-negotiable requirement under OSHA's Hazard Communication Standard.[4][14]

  • Immediately label all waste containers with the following information:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " (no abbreviations)

    • An accurate estimation of the contents and their percentages.

    • The date when waste was first added to the container (accumulation start date).[13]

    • The associated hazards (e.g., "Irritant," "Toxic").

Step 3: Storage in a Satellite Accumulation Area (SAA) Laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA) for temporary storage.[9]

  • Store the sealed and labeled hazardous waste containers in your lab's designated SAA.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment (such as a chemical-resistant tray or bin) is used for all liquid waste containers to contain potential leaks.[2]

  • Store containers away from drains and sources of ignition.[8]

Step 4: Spill and Emergency Procedures In the event of a spill, immediate and correct action is vital.

  • Containment: Wear appropriate PPE and contain the spill using an inert absorbent material like vermiculite or sand.

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a new, properly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Notification: Report any significant spill to your institution's Environmental Health and Safety (EHS) office immediately.[2]

Step 5: Final Disposal Final disposal must be handled by trained professionals.

  • Request Pickup: Once a waste container is full, or within one year of the accumulation start date (whichever comes first), request a waste pickup from your institution's EHS office or their licensed hazardous waste disposal contractor.[9]

  • Documentation: Maintain detailed records of waste generation and disposal as required by institutional policy and regulatory agencies like the EPA.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Hazard Assessment cluster_segregation Segregation & Collection cluster_management Waste Management Waste Generate Waste (Solid, Liquid, PPE) Assess Is it contaminated with Methyl 2-amino-4-(4-sec-butylphenyl) thiophene-3-carboxylate? Waste->Assess Solid Solid Waste Container (HDPE, Compatible) Assess->Solid Yes (Solid) Liquid Liquid Waste Container (Leak-proof, Compatible) Assess->Liquid Yes (Liquid) PPE Contaminated PPE Container Assess->PPE Yes (PPE) Label Label Container: 'HAZARDOUS WASTE' Full Chemical Name Date & Hazards Solid->Label Liquid->Label PPE->Label Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Label->Store Pickup Request Pickup by EHS / Licensed Contractor Store->Pickup

Caption: Disposal workflow for this compound.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. ACTenviro. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. CDC. [Link]

  • Methyl 2-amino-4-phenylthiophene-3-carboxylate Safety and Hazards. PubChem, National Institutes of Health. [Link]

  • Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2. Their Ecotoxicological Impact and Phytotoxicity Test Toward Herbicidal Application in Agriculture. National Institutes of Health. [Link]

  • Thiophene | C4H4S. PubChem, National Institutes of Health. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • Assessment of the Genotoxic and Carcinogenic Potentials of 3-aminothiophene Derivatives Using in Vitro and in Silico Methodologies. PubMed, National Institutes of Health. [Link]

  • Methyl 3-amino-4-methylthiophene-2-carboxylate GHS Classification. PubChem, National Institutes of Health. [Link]

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Navigating the Safe Handling of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The effective and safe handling of chemical reagents is the bedrock of innovative research. This guide provides an in-depth operational plan for the safe use and disposal of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate. As a Senior Application Scientist, my aim is to equip you with not just procedural steps, but a deep-seated understanding of the causality behind these safety protocols, fostering a culture of proactive safety and scientific integrity in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

The molecular structure of this compound suggests a number of potential hazards that must be respected. Structurally similar aminothiophene derivatives are known to cause skin, eye, and respiratory irritation.[1][2][3][4][5] Aromatic amines, as a class, warrant careful handling due to their potential for skin absorption and other health effects.

Anticipated Hazard Profile:

Hazard CategoryGHS Classification (Anticipated)Potential Health Effects
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2][3][4][5]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[1][2][3][4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)May cause respiratory irritation.[1][2][4][5]
Acute Toxicity (Oral) Category 4 (Anticipated)Harmful if swallowed.[3]

Incompatible Materials: Prudence dictates avoiding contact with strong oxidizing agents, strong acids, and strong bases, as these can react exothermically or degrade the compound, potentially releasing hazardous fumes.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Protection TypeRecommended EquipmentRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[7][8][9]Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[10]Prevents direct skin contact. Given that aromatic amines can be absorbed through the skin, glove integrity is paramount.[6]
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended if dust is generated or if working in a poorly ventilated area.[6][10]Minimizes the risk of inhaling airborne particles.

Safe Handling and Storage: A Procedural Workflow

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring the integrity of your research.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Prepare Work Area Prepare Work Area Work in Ventilated Area->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Transfer Transfer Dissolve/React->Transfer Segregate Waste Segregate Waste Transfer->Segregate Waste Decontaminate Work Area Decontaminate Work Area Segregate Waste->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation :

    • Always work in a well-ventilated area, preferably within a chemical fume hood.[8][9]

    • Ensure that an eyewash station and safety shower are readily accessible.[3][6]

    • Don the appropriate PPE as outlined in the table above.

    • Cover the work surface with an absorbent, disposable liner.

  • Handling :

    • When weighing the solid compound, do so in a manner that minimizes dust generation.

    • Avoid all personal contact, including inhalation.[11]

    • Keep the container tightly closed when not in use.[12]

    • Ground all equipment containing the material to prevent static discharge, especially when handling flammable solvents.[6][12]

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.[7][12]

    • Keep containers tightly closed to prevent contamination and potential degradation.[12]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is crucial.

SituationResponse Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][13] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[11] Wash skin with plenty of soap and water.[6][7] If skin irritation occurs, seek medical advice.[8]
Inhalation Remove the individual to fresh air.[7][8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.[12]
Spill Evacuate the area. Ensure adequate ventilation. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[14] Carefully collect the material into a labeled, sealed container for hazardous waste disposal.[10]

Waste Disposal: Environmental Responsibility

Proper disposal of chemical waste is not just a regulatory requirement but an ethical obligation to protect our environment.

Waste Management Workflow:

cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal Solid Waste Solid Waste Label Container Label Container Solid Waste->Label Container Liquid Waste Liquid Waste Liquid Waste->Label Container Contaminated PPE Contaminated PPE Contaminated PPE->Label Container Store in Designated Area Store in Designated Area Label Container->Store in Designated Area Contact EHS Contact EHS Store in Designated Area->Contact EHS Licensed Contractor Pickup Licensed Contractor Pickup Contact EHS->Licensed Contractor Pickup

Caption: A streamlined process for the responsible disposal of chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation and Collection :

    • Solid Waste : Collect unused compound and any contaminated disposable labware (e.g., weigh boats, spatulas) in a dedicated, clearly labeled hazardous waste container.[14]

    • Liquid Waste : If the compound is in solution, collect it in a separate, labeled, and leak-proof hazardous waste container. Do not mix with incompatible waste streams.[14]

    • Contaminated PPE : Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste bag.[14]

  • Labeling :

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name, and the associated hazards.[10]

  • Storage :

    • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[14]

  • Final Disposal :

    • Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[14] Do not dispose of this chemical down the drain or in regular waste streams.[10]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself, your colleagues, and the broader community.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary Identification Reason for Citation How to Determine if You are Being Exposed Workplace Exposure Limits Ways of Re. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

  • Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ, 61(6), 837–841.
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41.
  • PubChem. (n.d.). Methyl 2-amino-4-(4-fluorophenyl)-3-thiophenecarboxylate. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Gasmet. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.